molecular formula C24H51Al B093873 Trioctylaluminum CAS No. 1070-00-4

Trioctylaluminum

Katalognummer: B093873
CAS-Nummer: 1070-00-4
Molekulargewicht: 366.6 g/mol
InChI-Schlüssel: LFXVBWRMVZPLFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trioctylaluminum is a useful research compound. Its molecular formula is C24H51Al and its molecular weight is 366.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

trioctylalumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H17.Al/c3*1-3-5-7-8-6-4-2;/h3*1,3-8H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXVBWRMVZPLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Al](CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51Al
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027357
Record name Aluminum, trioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [HSDB] 25% wt hexane solution:
Record name Aluminum, trioctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tri-n-octylaluminum
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7494
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

Density 0.8336 g/mL at 25 °C
Record name TRI-N-OCTYLALUMINUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5779
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

1070-00-4
Record name Trioctylaluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tri-n-octylaluminum
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, trioctyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminum, trioctyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trioctylaluminium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIOCTYLALUMINUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/117MK64E7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRI-N-OCTYLALUMINUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5779
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

< -40 °C
Record name TRI-N-OCTYLALUMINUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5779
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA), a prominent member of the organoaluminum compound family, serves as a critical reagent and catalyst in various chemical syntheses. Its utility is particularly notable in the polymerization of olefins, where it often functions as a cocatalyst.[1] this compound is also employed in organic synthesis for reactions such as alkylations and reductions.[1] This document provides a comprehensive technical overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and essential safety and handling protocols pertinent to a laboratory and research setting.

Chemical and Physical Data

The fundamental properties of this compound are summarized below. The data presented is for the neat compound unless otherwise specified.

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance Clear, colorless liquid; may fume in air.[2][3]
Molecular Formula C₂₄H₅₁Al[2][4][5][6]
Molecular Weight 366.64 g/mol [2][3][4][5][6][7]
Melting Point < -40 °C[2][3][5][8]
Boiling Point 120-125 °C at 0.1 mmHg[2]
Density 0.8336 g/cm³ at 25 °C[3][5]
Viscosity 14.2 cP at 30 °C[3]
Vapor Pressure < 0.1 mmHg (neat)[2]
Flash Point -21 °C (-5.8 °F) - closed cup (for a 25 wt. % solution in hexanes)[4][9]
Solubility Reacts violently with water. Soluble in non-polar organic solvents like aromatic and aliphatic hydrocarbons.[2][6][10]
Table 2: Chemical and Safety Information for this compound
Identifier/PropertyValue/InformationSource(s)
CAS Number 1070-00-4[4][5][6]
Synonyms Tri-n-octylaluminum, TNOA, Trioctylalane[2][11]
Reactivity Pyrophoric; may ignite spontaneously in air. Reacts violently with water, protic solvents (e.g., alcohols), and oxidizers, liberating flammable gases.[3][6][9][12][13]
Stability Stable in sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Decomposition Decomposes at temperatures >240 °C. Hazardous decomposition products include hydrogen, carbon monoxide, and aluminum oxides.[2]
Handling Must be handled under an inert atmosphere (glove box or Schlenk line) to prevent contact with air and moisture. Use spark-proof tools and explosion-proof equipment.[2][12]

Key Reaction Pathways and Logical Relationships

The high reactivity of this compound, particularly with atmospheric components and protic solvents, is a defining characteristic. Understanding these reaction pathways is critical for its safe handling and effective use in synthesis.

Trioctylaluminum_Reactivity cluster_reactants Reactants cluster_products Products/States TOA This compound [Al(C₈H₁₇)₃] AlOx Aluminum Oxides + Combustion Products TOA->AlOx Spontaneous Ignition AlOH Aluminum Hydroxides + Octane Gas TOA->AlOH Violent, Exothermic Reaction Solution Stable Solution TOA->Solution Dissolution Air Air (O₂) Water Water (H₂O) (Protic Solvents) Hydrocarbons Aprotic/Non-polar Solvents (e.g., Hexane, Toluene)

Caption: Reactivity pathways of this compound.

Experimental Protocols

Accurate determination of the physicochemical properties of air- and moisture-sensitive compounds like this compound requires specialized techniques that prevent exposure to the atmosphere.

Density Determination

The density of this compound can be determined using a digital density meter, following the principles outlined in ASTM D4052.

  • Methodology:

    • Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell. A gas-tight syringe for sample injection.

    • Inert Atmosphere: The entire sample handling process must be performed under an inert atmosphere (e.g., inside a glove box).

    • Calibration: Calibrate the instrument at the desired temperature (e.g., 25 °C) using two reference standards: dry air and deionized, degassed water.

    • Sample Preparation: Ensure the neat this compound sample is equilibrated to the measurement temperature.

    • Measurement: Draw the sample into a gas-tight syringe inside the glove box. Transfer the syringe to the density meter's injection port. Inject the sample into the U-tube, ensuring no gas bubbles are introduced.

    • Data Acquisition: Allow the instrument reading to stabilize. The instrument measures the oscillation period of the U-tube and converts it to a density value. Record the density at the specified temperature.

    • Cleaning: Following the measurement, flush the U-tube with a dry, non-polar solvent (e.g., hexane) and then purge with dry nitrogen gas until the tube is clean and dry.

Viscosity Measurement

For air-sensitive liquids, viscosity can be measured using a rotational viscometer or rheometer equipped with a sealed sample chamber or by employing a cover gas.

  • Methodology:

    • Apparatus: A rotational viscometer with a suitable spindle geometry (e.g., concentric cylinders) and a sealed, temperature-controlled sample cell.

    • Inert Atmosphere: Load the sample into the viscometer's sample cup inside a glove box.

    • Procedure:

      • Place the required volume of this compound into the sample cup.

      • Lower the spindle into the liquid and seal the measurement chamber.

      • Equilibrate the sample to the desired temperature (e.g., 30 °C).

      • Begin rotation of the spindle at a series of defined speeds (shear rates). The instrument measures the torque required to maintain each speed.

      • The viscosity is calculated by the instrument's software based on the torque, rotational speed, and the geometry of the spindle.

    • Data Analysis: A plot of shear stress versus shear rate should be linear for a Newtonian fluid, with the slope being the dynamic viscosity.

Boiling Point Determination at Reduced Pressure

Standard boiling point determination methods must be adapted for air-sensitive compounds and are typically performed under reduced pressure to avoid thermal decomposition. The Thiele tube method is a suitable micro-scale technique.

  • Methodology:

    • Apparatus: A Schlenk line for vacuum and inert gas manipulation, a Thiele tube, a thermometer, a small test tube, and a capillary tube sealed at one end.

    • Sample Preparation (under inert atmosphere):

      • Add approximately 0.5 mL of this compound to the small test tube.

      • Place the sealed capillary tube (sealed end up) into the test tube.

    • Assembly: Attach the test tube to the thermometer. Place the assembly into the Thiele tube containing a high-boiling, inert oil (e.g., silicone oil). Connect the Thiele tube to the Schlenk line.

    • Measurement:

      • Evacuate the system to the desired pressure (e.g., 0.1 mmHg) and then backfill with an inert gas, leaving the system under a slight positive pressure connected to an oil bubbler.

      • Gently heat the side arm of the Thiele tube.

      • Observe the capillary tube. A stream of bubbles will emerge as the liquid boils.

      • Remove the heat source and allow the apparatus to cool slowly.

      • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature and the corresponding pressure.

Thermal Stability and Decomposition (Differential Scanning Calorimetry - DSC)

DSC can be used to determine the decomposition temperature and observe other thermal transitions.

  • Methodology:

    • Apparatus: A Differential Scanning Calorimeter.

    • Sample Preparation (in a glove box):

      • Place a small, accurately weighed sample (1-5 mg) of this compound into a hermetically sealable aluminum DSC pan.

      • Crimp the lid to create an airtight seal.

    • Measurement:

      • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

      • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a continuous purge of inert gas (nitrogen).

      • Monitor the heat flow to the sample as a function of temperature.

    • Data Analysis: An exothermic peak will indicate the onset of decomposition. The temperature at the onset of this peak is taken as the decomposition temperature.

Handling and Safety Workflow

Safe handling of pyrophoric materials like this compound is paramount. The following workflow outlines the essential steps for transferring the reagent from a storage container to a reaction vessel.

Safe_Handling_Workflow Start Start: Prepare for Transfer Prep 1. Don PPE (FR Lab Coat, Goggles, Face Shield, Neoprene Gloves) Start->Prep Setup 2. Set up in Inert Atmosphere (Glove Box or Fume Hood with Schlenk Line) Prep->Setup Inspect 3. Inspect Reagent Bottle and Septum Setup->Inspect Purge 4. Purge Receiving Flask and Syringe with Inert Gas (3x) Inspect->Purge Transfer 5. Transfer Liquid via Gas-Tight Syringe Purge->Transfer Quench 6. Quench Needle/Syringe (e.g., with isopropanol in a separate flask) Transfer->Quench Store 7. Securely Seal Reagent Bottle and Store Properly Quench->Store End End: Transfer Complete Store->End

Caption: Workflow for the safe transfer of this compound.

References

A Comprehensive Technical Guide to Trioctylaluminum for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, synthesis, and applications of Trioctylaluminum (TOA), with a focus on its role in Ziegler-Natta polymerization and as a reagent in organic synthesis.

Introduction

This compound (TOA), a prominent organoaluminum compound, is a vital component in various chemical processes, particularly in the field of polymer science. This guide provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a special emphasis on its function as a cocatalyst in Ziegler-Natta polymerization. Safety and handling protocols are also addressed to ensure its proper use in a laboratory and industrial setting.

Core Properties of this compound

This compound is typically a colorless to pale yellow liquid known for its high reactivity, especially as a Lewis acid and alkylating agent. It is soluble in non-polar organic solvents.

Identification and Molecular Characteristics
PropertyValueSource
CAS Number 1070-00-4
Molecular Formula C₂₄H₅₁Al
Molecular Weight 366.64 g/mol
Synonyms Tri-n-octylaluminum, TNOA, Aluminum tri-n-octyl
Physicochemical Properties
PropertyValueSource
Appearance Colorless liquid
Boiling Point 120-125 °C at 0.1 mmHg (neat)
Melting Point < -40 °C
Density 0.701 g/mL at 25 °C
Flash Point -21 °C (-5.8 °F) - closed cup
**Reactivity

Synthesis of Trioctylaluminum from 1-octene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Trioctylaluminum from 1-Octene

Abstract

This compound (TNOAL), an organoaluminum compound with the chemical formula [CH₃(CH₂)₇]₃Al, is a critical co-catalyst in the Ziegler-Natta polymerization of olefins and a versatile alkylating agent in organic synthesis.[1][2] Its synthesis is a significant process in organometallic chemistry, characterized by the handling of highly reactive and pyrophoric materials.[2][3] This guide provides a comprehensive overview of the primary industrial methods for synthesizing this compound from 1-octene, focusing on the direct synthesis (Ziegler process) and alkyl exchange reactions. Detailed experimental protocols, quantitative data, and a process workflow are presented to serve as a technical resource for researchers and chemical engineers.

Synthesis Methodologies

The production of this compound from 1-octene is primarily achieved through two established routes: the direct synthesis from aluminum, hydrogen, and 1-octene, and the displacement reaction on a pre-existing trialkylaluminum compound.

Direct Synthesis (Ziegler Process)

The most prominent industrial method is the "direct synthesis" developed by Karl Ziegler, which involves the reaction of aluminum, hydrogen, and an alpha-olefin (in this case, 1-octene).[4] The overall reaction scheme can be summarized as:

Al + 1.5 H₂ + 3 CH₂=CH(CH₂)₅CH₃ → Al(CH₂(CH₂)₆CH₃)₃

This process is typically executed in a continuous, multi-stage system to manage the reaction exothermicity and optimize the yield and purity of the final product.[5][6] A patented three-stage process provides a clear framework for this synthesis.[5]

  • Stage 1: Hydride Formation: Activated aluminum powder reacts with hydrogen and a recycled stream of this compound and dioctylaluminum hydride to form dioctylaluminum hydride.[5][6]

  • Stage 2: Partial Alkylation: The dioctylaluminum hydride from the first stage is then reacted with 1-octene. This reaction is controlled to leave a certain percentage of the hydride intact for recycling back to the first stage.[5]

  • Stage 3: Final Alkylation: The remaining mixture is reacted with additional 1-octene to convert the residual dioctylaluminum hydride into the final this compound product, which can achieve purity levels greater than 99%.[7]

Alkyl Exchange (Displacement Reaction)

An alternative synthesis route involves the reaction of 1-octene with a more volatile or readily available trialkylaluminum, such as tri-n-butylaluminum or triisobutylaluminum (TIBA).[4][7] This displacement reaction is driven by the formation of the less volatile, higher-boiling this compound and the removal of the more volatile olefin byproduct (e.g., isobutene). The reaction is as follows:

Al(C₄H₉)₃ + 3 CH₂=CH(CH₂)₅CH₃ → Al(CH₂(CH₂)₆CH₃)₃ + 3 CH₂=C(CH₃)₂

This method can be advantageous for smaller-scale syntheses where the direct handling of aluminum powder and high-pressure hydrogen is less desirable.

Experimental Protocols

The following protocols are based on methodologies described in patents and technical literature. All procedures involving trialkylaluminum compounds must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) due to their pyrophoric nature.[3]

Protocol for Three-Stage Direct Synthesis

This protocol describes a continuous process for the production of tri-n-octylaluminum.[5][6]

Stage 1: Formation of Di-n-octylaluminum Hydride

  • An activated aluminum powder is fed into a high-pressure reactor (Stage 1 reactor).

  • A recycled stream from the second stage, containing a mixture of tri-n-octylaluminum and 3-50 mol% of di-n-octylaluminum hydride, is introduced into the reactor.[5]

  • Hydrogen gas is supplied to the reactor, and the pressure is maintained at approximately 130 atmospheres.[6]

  • The reaction temperature is controlled at 125°C.[6]

  • The reactants are held under these conditions until the product mixture reaches a composition of approximately 80 mol% di-n-octylaluminum hydride.[6]

Stage 2: Partial Alkylation

  • The product from the Stage 1 reactor is continuously transferred to a second reactor (Stage 2 reactor).

  • 1-Octene is introduced into the Stage 2 reactor.

  • The temperature is maintained between 60°C and 140°C, and the pressure is kept between 1 and 20 atmospheres.[5]

  • The residence time is controlled such that the exiting product stream contains 3 to 50 mol% of unreacted di-n-octylaluminum hydride.[5]

  • A portion of this stream (typically 70-85%) is recycled back to the Stage 1 reactor.[6]

Stage 3: Final Alkylation

  • The remaining portion of the product stream from Stage 2 is fed into a third reactor (Stage 3 reactor).

  • Additional 1-octene is introduced to react with the residual di-n-octylaluminum hydride.[6]

  • The reaction is conducted at a temperature of 95°C and a pressure of 1 atmosphere.[6]

  • The final product, tri-n-octylaluminum, is continuously removed from the reactor. This method can yield a product with >99% purity without requiring distillation.[7]

Protocol for Alkyl Exchange Reaction

This protocol provides a batch process for synthesizing this compound via displacement.[7]

  • To a dry, inert-atmosphere reactor, charge 10 grams of tri-n-butylaluminum.

  • While stirring, slowly add 5.6 grams of 1-octene to the reactor.

  • Heat the reaction mixture to 60°C and maintain this temperature for 20 minutes.[7]

  • (Optional) A catalyst can be added to terminate the reaction and ensure complete conversion.[7]

  • The volatile byproducts (e.g., butene) can be removed under reduced pressure to yield the this compound product.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reaction Conditions for the Three-Stage Direct Synthesis Process

Parameter Stage 1: Hydride Formation Stage 2: Partial Alkylation Stage 3: Final Alkylation
Temperature 125°C[6] 60 - 140°C[5] 95°C[6]
Pressure 130 atm[6] 1 - <20 atm[5] 1 atm[6]
Key Reactants Al, H₂, Recycled Al-Hydride Product from Stage 1, 1-Octene Product from Stage 2, 1-Octene

| Product Composition | ~80 mol% Di-n-octylaluminum Hydride[6] | 3-50 mol% Di-n-octylaluminum Hydride[5] | >99% Tri-n-octylaluminum[7] |

Table 2: Stoichiometry and Conditions for Alkyl Exchange Reaction

Parameter Value Reference
Reactant 1 Tri-n-butylaluminum [7]
Reactant 2 1-Octene [7]
Mass Ratio (Reactant 1:2) 10 g : 5.6 g [7]
Temperature 60°C [7]

| Reaction Time | 20 minutes |[7] |

Visualization of Synthesis Pathway

The following diagram illustrates the workflow of the continuous three-stage direct synthesis process for this compound.

Trioctylaluminum_Synthesis cluster_reactants Raw Materials cluster_process Synthesis Process cluster_product Final Product Al Aluminum Stage1 Stage 1 Reactor (Hydride Formation) Al->Stage1 Feed H2 Hydrogen H2->Stage1 Feed Octene1 1-Octene Stage2 Stage 2 Reactor (Partial Alkylation) Octene1->Stage2 Feed Octene2 1-Octene Stage3 Stage 3 Reactor (Final Alkylation) Octene2->Stage3 Feed Stage1->Stage2 Di-n-octylaluminum Hydride (80 mol%) Stage2->Stage3 Intermediate (15-30%) Recycle Recycle Stream (70-85%) Stage2->Recycle TNOAL This compound (>99% Purity) Stage3->TNOAL Product Stream Recycle->Stage1 Al-Hydride/ TNOAL Mix

Caption: Workflow for the continuous three-stage synthesis of this compound.

References

Trioctylaluminum: A Comprehensive Technical Guide to its Lewis Acidity in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of trioctylaluminum (TOA) as a Lewis acid in organic chemistry. While traditionally utilized as a cocatalyst in polymerization reactions, the inherent Lewis acidity of TOA offers a unique reactivity profile for a range of organic transformations. This document consolidates available quantitative data, details experimental protocols for its application, and presents mechanistic pathways for key reactions. The information is intended to serve as a comprehensive resource for researchers and professionals in chemical and pharmaceutical development, enabling them to leverage the catalytic potential of this compound.

Introduction

This compound, a trialkylaluminum compound, is a colorless to pale yellow liquid that is highly reactive and pyrophoric.[1] Its primary industrial application lies in the realm of Ziegler-Natta and metallocene catalysis as a cocatalyst for olefin polymerization.[1] However, the electron-deficient aluminum center in TOA imparts significant Lewis acidic character, allowing it to act as a catalyst in a variety of organic reactions beyond polymerization. This guide focuses on the application of this compound as a primary Lewis acid catalyst, exploring its role in reactions such as carboalumination and polymerization, and providing the technical details necessary for its practical implementation in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use.

PropertyValue
Molecular Formula C₂₄H₅₁Al
Molecular Weight 366.64 g/mol
CAS Number 1070-00-4
Appearance Colorless to pale yellow liquid
Density 0.701 g/mL at 25 °C
Boiling Point >250 °C
Flash Point -21 °C (-5.8 °F) - closed cup
Solubility Soluble in aromatic and saturated hydrocarbons. Reacts violently with water.

Safety and Handling: this compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[1][2] It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or glovebox.[1][2] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, must be worn at all times.[1][2] In case of a spill, do not use water. Smother the spill with dry sand, soda ash, or a Class D fire extinguisher.[1] For quenching residual this compound, a slow and controlled addition of a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water, is recommended in a dilute hydrocarbon solution under an inert atmosphere and at low temperatures.[1][3]

Lewis Acidity Quantification

The Lewis acidity of an organoaluminum compound is a critical parameter that dictates its catalytic activity. While specific quantitative data for this compound is scarce in the literature, its Lewis acidity can be inferred from the behavior of similar trialkylaluminum compounds and can be experimentally determined using established methods.

The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted technique for quantifying the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of a probe molecule, typically triethylphosphine oxide (TEPO), upon coordination with the Lewis acid.[4][5] The resulting value is reported as the Acceptor Number (AN).

Experimental Protocol for Gutmann-Beckett Determination of Acceptor Number:

  • Preparation of Solutions:

    • Prepare a standard solution of triethylphosphine oxide (TEPO) in a dry, deuterated, non-coordinating solvent (e.g., benzene-d₆ or toluene-d₈).

    • Prepare a solution of this compound of known concentration in the same deuterated solvent under an inert atmosphere.

  • NMR Measurement of Free TEPO:

    • Acquire a ³¹P NMR spectrum of the TEPO solution. The chemical shift of the free TEPO serves as the reference value.

  • NMR Measurement of the TOA-TEPO Adduct:

    • In a dry NMR tube under an inert atmosphere, add a precise volume of the TEPO solution.

    • Add a stoichiometric equivalent of the this compound solution to the NMR tube.

    • Acquire the ³¹P NMR spectrum of the mixture. The new chemical shift corresponds to the TOA-TEPO adduct.

  • Calculation of Acceptor Number (AN):

    • The change in chemical shift (Δδ) is calculated as: Δδ = δ(adduct) - δ(free TEPO).

    • The Acceptor Number is then calculated using the formula: AN = 2.21 × Δδ.[4]

Note: Due to the pyrophoric nature of this compound, all manipulations must be performed using appropriate air-free techniques.

Applications in Organic Synthesis

The Lewis acidic nature of this compound enables its participation as a catalyst in several key organic transformations.

Carboalumination

Carboalumination is a reaction where an organoaluminum compound adds across an alkyne or alkene, forming a new carbon-carbon and carbon-aluminum bond. While often catalyzed by transition metals, trialkylaluminums can undergo uncatalyzed or self-catalyzed carboalumination reactions, particularly intramolecularly.

Logical Workflow for a Carboalumination Reaction:

Carboalumination_Workflow Substrate Unsaturated Substrate (Alkyne or Alkene) Reaction Reaction Mixture Substrate->Reaction TOA This compound (Lewis Acid) TOA->Reaction Solvent Inert Solvent (e.g., Toluene) Solvent->Reaction Workup Aqueous Workup (e.g., dilute HCl) Reaction->Workup Quenching Product Carboaluminated Product Workup->Product Protonolysis

Caption: General workflow for a this compound-mediated carboalumination reaction.

Experimental Protocol for Carboalumination of 1-Octene with this compound:

  • Reaction Setup:

    • A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

    • The entire apparatus is flame-dried under a stream of nitrogen.

  • Reaction Execution:

    • The flask is charged with 1-octene (1.0 eq) and dry toluene under a positive pressure of nitrogen.

    • This compound (1.1 eq) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to a specified temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.

  • Workup and Isolation:

    • After the reaction is complete, the mixture is cooled to 0 °C.

    • The reaction is carefully quenched by the slow, dropwise addition of dilute hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography or distillation.

Expected Products and Selectivity: The carboalumination of 1-octene with a trialkylaluminum like this compound can lead to a mixture of regioisomeric products. The selectivity is influenced by steric and electronic factors.

Polymerization

This compound is a well-established cocatalyst in Ziegler-Natta polymerization of olefins like propylene.[7][8] In this role, it activates the transition metal catalyst (e.g., TiCl₄) and acts as a chain transfer agent.

Ziegler-Natta Polymerization Mechanism:

Ziegler_Natta_Polymerization cluster_activation Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination TiCl4 TiCl₄ on MgCl₂ support Active_Site Active Ti-Octyl Species TiCl4->Active_Site Alkylation TOA_act This compound TOA_act->Active_Site Growing_Chain Growing Polymer Chain (on Ti center) Active_Site->Growing_Chain Monomer Propylene Monomer Insertion Monomer Insertion Monomer->Insertion Growing_Chain->Insertion Polymer Polypropylene Growing_Chain->Polymer Chain Transfer Insertion->Growing_Chain Chain Growth TOA_term This compound TOA_term->Polymer

Caption: Simplified mechanism of Ziegler-Natta polymerization of propylene with a TiCl₄/MgCl₂ catalyst and this compound cocatalyst.

Experimental Protocol for Propylene Polymerization using a MgCl₂-supported TiCl₄ Catalyst with this compound Cocatalyst:

  • Catalyst Preparation:

    • The MgCl₂-supported TiCl₄ catalyst is typically prepared by ball-milling anhydrous MgCl₂ with TiCl₄, often in the presence of an internal electron donor.

  • Polymerization Procedure:

    • A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

    • A specific amount of a hydrocarbon solvent (e.g., heptane) is introduced into the reactor.

    • This compound (as a solution in the same solvent) is added to the reactor, followed by an external electron donor if required.

    • The reactor is heated to the desired polymerization temperature (e.g., 70 °C).

    • The solid catalyst component is then injected into the reactor.

    • Propylene monomer is fed into the reactor to maintain a constant pressure.

    • The polymerization is allowed to proceed for a set period.

  • Termination and Product Isolation:

    • The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol).

    • The polymer product is collected by filtration, washed with the solvent and methanol, and dried under vacuum.

Polymer Properties: The properties of the resulting polypropylene, such as molecular weight, molecular weight distribution, and tacticity, are influenced by the polymerization conditions, the nature of the catalyst and cocatalyst, and the presence of electron donors.

ParameterTypical Range
Catalyst Activity Varies widely depending on specific catalyst and conditions
Polymer Molecular Weight (Mw) 10⁵ - 10⁶ g/mol
Polydispersity Index (PDI) 3 - 10
Isotacticity Index (%) > 90% (with appropriate donors)

This compound can also act as an initiator for the anionic polymerization of certain monomers, such as styrene, although this application is less common than its use as a Ziegler-Natta cocatalyst.[9][10]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing this compound and its reaction products.

TechniqueApplicationExpected Observations
¹H NMR Structural elucidation of TOA and its derivatives.Signals corresponding to the different protons in the octyl chains.
¹³C NMR Characterization of the carbon skeleton.Resonances for the eight distinct carbon atoms of the octyl group.
FTIR Identification of functional groups and study of Lewis acid-base adducts.C-H stretching and bending vibrations. A shift in the C=O stretching frequency of a carbonyl compound upon coordination to TOA can be observed.[11]

Conclusion

This compound, while primarily known as a cocatalyst in polymerization, possesses significant Lewis acidic character that can be harnessed for a variety of organic transformations. This guide has provided a foundational understanding of its properties, safe handling procedures, and potential applications as a Lewis acid catalyst. The detailed experimental protocols and mechanistic diagrams serve as a starting point for researchers to explore and develop novel synthetic methodologies utilizing this versatile reagent. Further research into the quantitative Lewis acidity of this compound and its application in a broader range of reactions is warranted to fully unlock its synthetic potential.

References

Spectroscopic Analysis of Trioctylaluminum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Trioctylaluminum

This compound, with the chemical formula Al(C₈H₁₇)₃, is a trialkylaluminum compound that typically exists as a colorless liquid. It is a highly reactive and pyrophoric substance, necessitating careful handling under inert atmosphere. Its primary applications are as a co-catalyst in Ziegler-Natta polymerization and as a potent alkylating and reducing agent in organic synthesis. Accurate characterization through spectroscopic methods is crucial for quality control and for understanding its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the rapid exchange of alkyl groups at room temperature, simplified spectra are typically observed.

Estimated ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the different methylene groups and the terminal methyl group of the octyl chains. The chemical shifts are influenced by the electropositive aluminum center.

Assignment Estimated Chemical Shift (δ, ppm) Estimated Multiplicity Estimated Coupling Constant (J, Hz)
α-CH₂ (Al-CH ₂-)0.4 - 0.6Triplet~7
β-CH₂ (-CH₂-CH ₂-)1.2 - 1.4Multiplet~7
-(CH₂)₅-1.2 - 1.4Multiplet~7
ω-CH₃ (-CH₂-CH ₃)0.8 - 1.0Triplet~7

Note: These are estimated values based on data for other long-chain trialkylaluminum compounds and the known effects of aluminum on proton chemical shifts. The signals for the bulk of the methylene groups are expected to be complex and overlapping.

Estimated ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides further structural confirmation. The carbon directly bonded to aluminum will show a significantly different chemical shift compared to the other carbons in the octyl chain.

Assignment Estimated Chemical Shift (δ, ppm)
α-C (Al-C H₂-)20 - 25
β-C (-CH₂-C H₂-)30 - 35
-(C H₂)₅-22 - 32
ω-C (-CH₂-C H₃)14 - 15

Note: These are estimated values. The broadness of the signals can be influenced by the quadrupolar aluminum nucleus.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic vibrational modes of the bonds present in this compound. The most prominent bands will be due to the C-H stretching and bending vibrations of the octyl groups.

Estimated IR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode Intensity
2950 - 2850C-H stretching (asymmetric and symmetric)Strong
1465 - 1450CH₂ bending (scissoring)Medium
1380 - 1370CH₃ bending (symmetric)Medium
725 - 720CH₂ rockingWeak
680 - 600Al-C stretchingMedium-Weak

Note: The Al-C stretching frequency is a key characteristic but can be weak and may be coupled with other vibrations.

Experimental Protocols

The pyrophoric nature of this compound demands specialized handling techniques to obtain high-quality spectroscopic data.

General Handling of Air-Sensitive Compounds

All manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.[1][2] All glassware must be rigorously dried in an oven and cooled under vacuum or an inert gas stream before use.[1] Solvents used for sample preparation must be anhydrous and deoxygenated.

NMR Sample Preparation
  • In a Glovebox:

    • Place a clean, dry NMR tube and cap inside the glovebox antechamber and evacuate and refill with inert gas three times.

    • Inside the glovebox, weigh the desired amount of this compound into a small vial.

    • Add the appropriate volume of a dry, deuterated solvent (e.g., benzene-d₆, toluene-d₈) to dissolve the sample.

    • Using a clean pipette, transfer the solution into the NMR tube.

    • Securely cap the NMR tube.

    • For added protection against atmospheric contamination, the cap can be wrapped with Parafilm or a Teflon seal.

  • Using a Schlenk Line:

    • A specialized NMR tube with a sidearm and a valve (e.g., a J. Young NMR tube) is required.

    • The tube is connected to the Schlenk line and evacuated and backfilled with inert gas several times.

    • The this compound solution is prepared in a separate Schlenk flask.

    • The solution is then transferred to the NMR tube via a cannula under a positive pressure of inert gas.

    • The NMR tube is then sealed.

IR Sample Preparation
  • Solution Cell (for liquids):

    • An IR solution cell with windows transparent in the mid-IR range (e.g., KBr, NaCl, CaF₂) is assembled and dried under an inert atmosphere.

    • The this compound solution is prepared in a glovebox or Schlenk flask.

    • The solution is injected into the cell using a gas-tight syringe under an inert atmosphere. The cell is then sealed.

  • Attenuated Total Reflectance (ATR) IR:

    • This technique is often more convenient for air-sensitive liquids.

    • The ATR accessory is placed in a glovebox or a purged sample compartment of the IR spectrometer.

    • A small drop of the neat this compound liquid or a concentrated solution is placed directly onto the ATR crystal.

    • The spectrum is then recorded. The crystal must be cleaned thoroughly with a dry, non-protic solvent after the measurement.

Visualizations

The following diagrams illustrate key processes related to this compound.

Synthesis_of_Trialkylaluminums Synthesis of Trialkylaluminums (Ziegler Process) cluster_reactants Reactants cluster_process Process cluster_products Products Aluminum Aluminum Powder Reactor High-Pressure Reactor (with Trialkylaluminum initiator) Aluminum->Reactor Hydrogen Hydrogen Gas Hydrogen->Reactor Alkene 1-Octene Alkene->Reactor This compound This compound Reactor->this compound Direct Synthesis

Caption: A simplified diagram of the Ziegler direct process for the synthesis of trialkylaluminums like this compound.

Spectroscopic_Workflow_for_Air_Sensitive_Compounds Experimental Workflow for Spectroscopic Analysis of Air-Sensitive Compounds cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Measurement cluster_data Data Processing Glovebox Glovebox or Schlenk Line Sample This compound Dissolution Dissolution Sample->Dissolution Solvent Anhydrous, Deuterated Solvent (for NMR) Solvent->Dissolution Transfer Transfer to Spectroscopy Container Dissolution->Transfer NMR_Tube Sealed NMR Tube (e.g., J. Young tube) Transfer->NMR_Tube IR_Cell Sealed IR Cell or ATR Transfer->IR_Cell Spectrometer NMR or IR Spectrometer NMR_Tube->Spectrometer IR_Cell->Spectrometer Raw_Data Raw Spectral Data Spectrometer->Raw_Data Processing Data Processing (e.g., Fourier Transform, Baseline Correction) Raw_Data->Processing Final_Spectrum Final Spectrum for Analysis Processing->Final_Spectrum

Caption: A generalized workflow for the preparation and spectroscopic analysis of an air-sensitive compound such as this compound.

References

An In-depth Technical Guide to the Solubility of Trioctylaluminum in Non-Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trioctylaluminum in non-polar organic solvents. Due to its nature as a reactive organoaluminum compound, understanding its solubility is critical for its safe handling, storage, and effective use in various chemical syntheses, including as a catalyst in polymerization and as a reagent in pharmaceutical manufacturing.

Introduction to this compound

This compound, with the chemical formula Al(C₈H₁₇)₃, is an organoaluminum compound that exists as a colorless liquid. It is a highly reactive substance, known to be pyrophoric, meaning it can ignite spontaneously in air. It also reacts violently with water.[1] These properties necessitate handling in an inert, dry atmosphere. The long alkyl chains of this compound give it a non-polar character, which dictates its solubility in various organic solvents.

Solubility Profile

This compound is generally characterized by its high solubility in a range of non-polar organic solvents, particularly hydrocarbons. The principle of "like dissolves like" is the primary determinant of its solubility, where non-polar solutes exhibit greater solubility in non-polar solvents due to similar intermolecular forces.

While specific quantitative solubility data across a wide range of solvents and temperatures is not extensively published in readily available literature, its solubility characteristics can be inferred from its common commercial formulations and general chemical principles.

Table 1: Qualitative and Quantitative Solubility of this compound in Select Non-Polar Organic Solvents

SolventChemical FormulaPolarityQualitative SolubilityAvailable Concentration Data
HexanesC₆H₁₄Non-polarHighly SolubleCommercially available as a 25 wt. % solution.[2][3][4][5]
HeptaneC₇H₁₆Non-polarHighly SolubleCommercially available as a 25% solution.[1]
TolueneC₇H₈Non-polarHighly SolubleGenerally considered a good solvent for trialkylaluminum compounds.[6]

Note: The availability of 25 wt. % solutions indicates that the solubility of this compound in hexanes and heptane is at least 25 g per 75 g of solvent at standard temperature and pressure.

Experimental Protocol for Solubility Determination

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to ensure accuracy and safety. The following gravimetric method is a standard approach adapted for these requirements. All procedures must be carried out in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Objective: To determine the saturation solubility of this compound in a specific non-polar organic solvent at a controlled temperature.

Materials:

  • This compound

  • Anhydrous, deoxygenated non-polar organic solvent (e.g., hexane, heptane, toluene)

  • Glovebox or Schlenk line apparatus

  • Temperature-controlled shaker or magnetic stirrer with a hotplate

  • Schlenk flasks or vials with septa

  • Syringes and needles

  • Analytical balance

  • Vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • In an inert atmosphere, add a pre-weighed excess of this compound to a Schlenk flask.

    • Add a known volume of the anhydrous, deoxygenated solvent to the flask.

    • Seal the flask and place it in a temperature-controlled shaker or on a stirrer.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be rigorously controlled.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for several hours to let any undissolved material settle.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to remove any suspended solids.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry Schlenk flask.

    • Remove the solvent under vacuum. A vacuum oven at a gentle temperature can be used to ensure complete removal of the solvent.

    • Once all the solvent has been removed and a constant weight is achieved, re-weigh the flask containing the this compound residue in the inert atmosphere.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the flask minus the initial tare weight of the flask.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Analytical Methods for Concentration Determination

For applications where the concentration of a this compound solution needs to be verified, several analytical techniques can be employed. These methods typically involve the quantitative analysis of the aluminum content.

  • Titration: Titration with a suitable reagent that reacts with the organoaluminum compound can be used. However, this may be challenging due to the high reactivity of this compound.

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This is a highly sensitive and accurate method for determining the elemental aluminum concentration in a solution. The sample is carefully prepared and introduced into the plasma, and the emitted light is analyzed to quantify the aluminum content. A known method involves diluting the triethylaluminum sample in n-hexane and diethyl ether, followed by extraction with sulfuric acid and deionized water before analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A method using ³¹P NMR spectroscopy has been developed for the determination of trialkylaluminum content in alumoxane solutions, which could be adapted for this compound solutions.[7]

Visualizations

Solubility_Principle cluster_solute Solute cluster_solvent Solvent This compound This compound (Non-polar) NonPolarSolvent Non-polar Organic Solvent (e.g., Hexane) This compound->NonPolarSolvent High Solubility (Like dissolves like) PolarSolvent Polar Solvent (e.g., Water) This compound->PolarSolvent Insoluble (Reacts Violently) (Opposite polarities)

Caption: Principle of "like dissolves like" for this compound solubility.

Experimental_Workflow start Start: Determine Solubility of This compound prepare 1. Prepare Saturated Solution (Excess solute in solvent at constant T in inert atmosphere) start->prepare equilibrate 2. Equilibrate for 24-48h prepare->equilibrate sample 3. Withdraw and Filter Supernatant equilibrate->sample evaporate 4. Evaporate Solvent Under Vacuum sample->evaporate weigh 5. Weigh Residue evaporate->weigh calculate 6. Calculate Solubility weigh->calculate end End: Solubility Data calculate->end

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trioctylaluminum, with the chemical formula Al(C₈H₁₇)₃, is an organoaluminum compound that finds application as a Ziegler-Natta catalyst component for olefin polymerization and in various organic synthesis reactions.[1] Like other trialkylaluminum compounds, it is a highly reactive substance, exhibiting pyrophoric potential and reacting violently with water and other protic substances.[2][3] The thermal stability of TOA is a critical parameter for its storage, handling, and use, particularly in chemical processes that operate at elevated temperatures. Thermal decomposition can lead to the formation of hazardous and flammable products, posing significant safety risks if not properly managed.[4]

This guide aims to provide a detailed understanding of the thermal stability and decomposition of this compound. It summarizes its physicochemical properties, discusses its known decomposition temperature and products, proposes likely decomposition pathways, and outlines detailed experimental protocols for its analysis using modern thermal techniques.

Physicochemical and Safety Properties

A summary of the key physicochemical and safety properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound. TOA is typically supplied as a neat liquid or as a solution in a hydrocarbon solvent, such as hexanes.[5]

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueReferences
Chemical Formula C₂₄H₅₁Al[3][6]
Molecular Weight 366.64 g/mol [4][5]
Appearance Clear, colorless liquid[4]
CAS Number 1070-00-4[3][6]
Density 0.701 g/mL at 25 °C[3][5]
Boiling Point 120-125 °C at 0.1 mmHg[4]
Melting Point < -40 °C[4]
Flash Point -21 °C (-5.8 °F) - closed cup[5]
Solubility Reacts violently with water[4]
Key Hazards Pyrophoric; Highly flammable; Reacts violently with water to release flammable gases; Causes severe skin burns and eye damage.[2][3][6]
Handling Must be handled under an inert atmosphere (e.g., nitrogen or argon). Air and moisture sensitive.[4]

Thermal Stability and Decomposition

Known Decomposition Data

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is scarce in peer-reviewed literature and technical datasheets. However, safety data provides a general indication of its thermal stability.

  • Decomposition Temperature : A safety data sheet from Gelest indicates that this compound decomposes at temperatures greater than 240°C .[4] Other safety documents note that decomposition temperature data is not available, highlighting the lack of comprehensive public information.[6][7]

  • Hazardous Decomposition Products : Upon decomposition, TOA is reported to produce a range of hazardous substances, including:

    • Hydrogen gas (H₂)

    • Formaldehyde (CH₂O)

    • Carbon monoxide (CO)

    • Organic acid vapors

    • Aluminum oxides (Al₂O₃)[4]

The formation of these products suggests a complex decomposition process involving bond cleavage, elimination, and oxidation reactions.

Probable Decomposition Pathways

In the absence of specific experimental data for TOA, the decomposition mechanism can be inferred from studies on other trialkylaluminum compounds, particularly those with β-hydrogens. The primary decomposition pathway for such compounds at elevated temperatures is β-hydride elimination.

This process involves the transfer of a hydrogen atom from the β-carbon of an alkyl chain to the aluminum atom, leading to the formation of a dialkylaluminum hydride and an alkene. For this compound, this would proceed as follows:

  • β-Hydride Elimination : The initial and principal decomposition step is the elimination of 1-octene to form di(n-octyl)aluminum hydride.

    Al(C₈H₁₇)₃ → HAl(C₈H₁₇)₂ + CH₂=CH(CH₂)₅CH₃

  • Further Decomposition : The resulting dialkylaluminum hydride can undergo further decomposition at higher temperatures, potentially leading to the formation of aluminum metal, hydrogen gas, and additional alkene via further β-hydride elimination from the remaining alkyl chains.

    HAl(C₈H₁₇)₂ → Al + 1.5 H₂ + 2 C₈H₁₆

This proposed pathway is consistent with the decomposition of other long-chain trialkylaluminum compounds and accounts for the generation of flammable hydrocarbon gases (1-octene) and hydrogen.

DecompositionPathway TOA This compound Al(C₈H₁₇)₃ Hydride Di(n-octyl)aluminum Hydride HAl(C₈H₁₇)₂ TOA->Hydride β-Hydride Elimination (>240 °C) Octene1 1-Octene TOA->Octene1 Final Decomposition Products (Al, H₂, additional alkenes) Hydride->Final Further Decomposition (Higher Temp.) Octene2 1-Octene Hydride->Octene2 ExperimentalWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Prep Load 2-10 mg TOA into hermetic pan TGA TGA (N₂ or Ar atmosphere, 10 °C/min heating) Prep->TGA DSC DSC (N₂ or Ar atmosphere, 10 °C/min heating) Prep->DSC TGA_MS TGA-MS (Coupled Analysis) Prep->TGA_MS MassLoss Mass Loss vs. Temp (Onset T, Residue %) TGA->MassLoss HeatFlow Heat Flow vs. Temp (Onset T, ΔH) DSC->HeatFlow EvolvedGas Ion Current vs. Temp (Product ID) TGA_MS->EvolvedGas

References

An In-Depth Technical Guide to Trioctylaluminum Precursors for Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trioctylaluminum (TOA), a versatile organoaluminum reagent, with a focus on its properties, synthesis, applications, and safe handling in a laboratory setting. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.

Core Properties of this compound

This compound is an organoaluminum compound that is typically a colorless to pale yellow liquid.[1] It is known for its reactivity, particularly as a Lewis acid and an alkylating agent.[1] A summary of its key physical and chemical properties is provided in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₄H₅₁Al[1]
Molecular Weight 366.64 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density 0.701 g/mL at 25 °C[2]
Boiling Point 361 °C at 101325 Pa[3]
Flash Point -21 °C (-5.8 °F) - closed cup[4]
Solubility Soluble in non-polar organic solvents[1]

Laboratory Synthesis of this compound

The primary industrial method for synthesizing trialkylaluminum compounds is the Ziegler process, which involves the reaction of aluminum, hydrogen, and an α-olefin, in this case, 1-octene.[4] While this process is typically carried out on a large scale, the principles can be adapted for laboratory synthesis.

A common laboratory-scale approach involves the hydroalumination of 1-octene. This reaction can be performed using a pre-existing aluminum hydride source, such as diisobutylaluminum hydride (DIBAL-H), or by in-situ generation of aluminum hydride species.

Experimental Protocol: Synthesis of this compound via Hydroalumination of 1-Octene with Diisobutylaluminum Hydride (Illustrative)

This protocol is a generalized representation and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

  • Diisobutylaluminum hydride (DIBAL-H) solution in a suitable solvent (e.g., hexanes)

  • 1-Octene, anhydrous

  • Anhydrous solvent (e.g., hexanes or toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Dry glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: All glassware should be thoroughly dried and the reaction setup assembled under an inert atmosphere using a Schlenk line or inside a glovebox. This is crucial as organoaluminum compounds are highly reactive with air and moisture.[1]

  • Reaction Setup: A round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to the inert gas line is assembled.

  • Reagent Charging: The round-bottom flask is charged with a solution of diisobutylaluminum hydride in the chosen anhydrous solvent.

  • Addition of 1-Octene: Anhydrous 1-octene is added to the dropping funnel.

  • Reaction: The DIBAL-H solution is stirred and cooled in an appropriate bath (e.g., ice-water). The 1-octene is then added dropwise from the dropping funnel to the DIBAL-H solution. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as NMR spectroscopy by observing the disappearance of the vinyl protons of 1-octene.

  • Work-up and Purification: Once the reaction is complete, the solvent and any volatile byproducts can be removed under reduced pressure. The resulting this compound is typically used directly as a solution in the reaction solvent. Further purification, if necessary, can be challenging due to the high boiling point and reactivity of the product and is often avoided.

Applications in Research and Development

This compound's unique chemical properties make it a valuable reagent in various organic synthesis applications. Its primary roles are as a Lewis acid and an alkylating agent.[5]

Key Applications:

  • Polymerization: TOA is used as a co-catalyst in Ziegler-Natta polymerization of olefins, such as ethylene and propylene, to produce polyolefins.[4][6]

  • Organic Synthesis:

    • Alkylation: It can be used to introduce octyl groups into organic molecules.[4]

    • Reduction: In some cases, it can act as a reducing agent.[4]

    • Lewis Acid Catalysis: Its strong Lewis acidity facilitates various organic transformations.[5]

  • Precursor for other Organometallic Compounds: this compound can be used as a starting material for the synthesis of other organoaluminum compounds.

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment. It is highly flammable and reacts violently with water and other protic sources, releasing flammable gases.[1] It can also cause severe skin burns and eye damage.

Essential Safety Precautions:

  • Inert Atmosphere: Always handle this compound under an inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk techniques.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container must be kept tightly closed and stored under an inert atmosphere.[8][9]

  • Spill Management: In case of a spill, do not use water. Use a dry, inert absorbent material such as sand or vermiculite to contain the spill.[7]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate the synthesis pathway, a general experimental workflow, and a logical diagram for safety precautions.

Synthesis_Pathway Aluminum Aluminum Ziegler Process Ziegler Process Aluminum->Ziegler Process Hydrogen Hydrogen Hydrogen->Ziegler Process 1-Octene 1-Octene 1-Octene->Ziegler Process This compound This compound Ziegler Process->this compound

Synthesis Pathway of this compound

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry Glassware Dry Glassware Inert Atmosphere Setup Inert Atmosphere Setup Dry Glassware->Inert Atmosphere Setup Prepare Reagents Prepare Reagents Inert Atmosphere Setup->Prepare Reagents Charge Reactor Charge Reactor Prepare Reagents->Charge Reactor Controlled Addition Controlled Addition Charge Reactor->Controlled Addition Monitor Reaction Monitor Reaction Controlled Addition->Monitor Reaction Quench Reaction (if necessary) Quench Reaction (if necessary) Monitor Reaction->Quench Reaction (if necessary) Solvent Removal Solvent Removal Quench Reaction (if necessary)->Solvent Removal Characterization (e.g., NMR) Characterization (e.g., NMR) Solvent Removal->Characterization (e.g., NMR)

General Experimental Workflow

Safety_Precautions Handle this compound Handle this compound Inert Atmosphere? Inert Atmosphere? Handle this compound->Inert Atmosphere? Appropriate PPE? Appropriate PPE? Inert Atmosphere?->Appropriate PPE? Yes STOP! Address Deficiency STOP! Address Deficiency Inert Atmosphere?->STOP! Address Deficiency No Well-Ventilated Area? Well-Ventilated Area? Appropriate PPE?->Well-Ventilated Area? Yes Appropriate PPE?->STOP! Address Deficiency No Proceed with Caution Proceed with Caution Well-Ventilated Area?->Proceed with Caution Yes Well-Ventilated Area?->STOP! Address Deficiency No

Logic Diagram for Safety Precautions

References

The Pyrophoric Nature of Trioctylaluminum: A Technical Guide for Safe Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pyrophoric nature of trioctylaluminum (TOA). This compound is a highly reactive organoaluminum compound utilized as a catalyst and reagent in various chemical syntheses.[1][2][3] Its pyrophoric nature, meaning it can spontaneously ignite upon contact with air, and its violent reactivity with water, necessitate stringent safety protocols and a thorough understanding of its chemical properties for safe handling in a laboratory setting.[1][2][4][5] This guide outlines the physicochemical properties of this compound, details experimental procedures for its safe use, and presents visual representations of its reaction pathways and safe handling workflows.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for risk assessment and the design of safe experimental procedures.

PropertyValueSource
Chemical Formula C₂₄H₅₁Al[1][2]
Molecular Weight 366.64 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2][6]
Melting Point < -40 °C[1][6][7]
Boiling Point 120-125 °C at 0.1 mmHg[6]
Density 0.701 - 0.8336 g/mL at 25 °C[1][7]
Flash Point -2°C (for a 25% solution in heptane)[6]
Solubility Reacts violently with water[1][2][6]
GHS Hazard Class Pyrophoric Liquid (Category 1), Emits flammable gases in contact with water (Category 1), Skin Corrosion (Category 1), Serious Eye Damage (Category 1)[1]
GHS Hazard Statements H250: Catches fire spontaneously if exposed to airH260: In contact with water releases flammable gases which may ignite spontaneouslyH314: Causes severe skin burns and eye damage[1]

Pyrophoric Reaction Mechanisms

The pyrophoricity of this compound stems from the high reactivity of the aluminum-carbon bond. This bond is highly polarized, with the electropositive aluminum atom being susceptible to attack by electrophiles, such as the oxygen in the air.

Reaction with Air (Oxidation)

Reaction_with_Air TOA This compound (R₃Al) Adduct TOA-Oxygen Adduct [R₃Al--O₂] TOA->Adduct + O₂ (slow) O2 Oxygen (O₂) Peroxide Aluminum Peroxide Intermediate [R₂AlOOR] Adduct->Peroxide Rearrangement Radicals Alkyl & Alkoxy Radicals Peroxide->Radicals Homolytic Cleavage Combustion Combustion Products (Al₂O₃, CO₂, H₂O) Radicals->Combustion + O₂ (rapid, exothermic)

Caption: Proposed reaction pathway for the oxidation of this compound in air.

Reaction with Water (Hydrolysis)

This compound reacts violently with water in a highly exothermic hydrolysis reaction.[1][2] This reaction proceeds rapidly to produce aluminum hydroxide and octane gas. The heat generated by this reaction is often sufficient to ignite the flammable octane produced, contributing to the overall hazard.

Reaction_with_Water cluster_reactants Reactants TOA This compound ([CH₃(CH₂)₇]₃Al) Products Aluminum Hydroxide (Al(OH)₃) + Octane (3C₈H₁₈) TOA->Products + 3H₂O Water Water (3H₂O) Transfer_Workflow Start Start: Prepare Work Area (Fume Hood/Glove Box) Don_PPE Don Appropriate PPE Start->Don_PPE Purge_Apparatus Purge Glassware and Syringe/Cannula with Inert Gas (Nitrogen or Argon) Don_PPE->Purge_Apparatus Transfer_Liquid Transfer this compound via Syringe or Cannula Purge_Apparatus->Transfer_Liquid Quench_Needle Quench Needle/Cannula Tip with Isopropanol Transfer_Liquid->Quench_Needle Clean_Up Clean Work Area and Properly Dispose of Waste Quench_Needle->Clean_Up End End Clean_Up->End

References

Trioctylaluminum: A Comprehensive Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Resource for Laboratory Professionals in Drug Development and Scientific Research

Trioctylaluminum (TOA), an organoaluminum compound, is a valuable reagent in various chemical syntheses, including its use as a cocatalyst in olefin polymerization and as a reagent in the synthesis of amphiphilic block copolymers.[1][2][3] However, its utility is matched by its significant hazardous properties, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth overview of the health and safety information pertinent to the handling and use of this compound in a research environment.

Chemical and Physical Properties

This compound is a colorless liquid that is highly reactive.[4] It is often supplied as a solution in a hydrocarbon solvent, such as hexanes or heptane.[3][5][6][7] The following tables summarize its key physical and chemical properties.

Property Value Source
Molecular Formula C24H51Al[4]
Molecular Weight 366.6 g/mol [4]
Appearance Colorless liquid[4]
Density 0.701 - 0.71 g/mL at 25 °C[1][5]
Melting Point < -40 °C[5][8]
Boiling Point 120-125 °C at 0.1 mmHg (neat)[5]
Flash Point -21 °C (-5.8 °F) - closed cup[1][7]
Solubility in Water Reacts violently[5]
Vapor Pressure < 0.1 mmHg (neat)[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its pyrophoric and corrosive nature. It is crucial to understand its GHS hazard classifications to implement appropriate safety measures.

Hazard Class Hazard Statement
Pyrophoric Liquids H250: Catches fire spontaneously if exposed to air.[4]
Substances which, in contact with water, emit flammable gases H260: In contact with water releases flammable gases which may ignite spontaneously.[4]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage/Eye Irritation H318: Causes serious eye damage.[4]

Summary of Hazards:

  • Pyrophoric: Neat this compound and its concentrated solutions can ignite spontaneously on contact with air.[4]

  • Water-Reactive: Reacts violently with water, releasing flammable gases that can ignite.[4][9]

  • Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[4][5]

  • Organ Damage: May cause damage to the nervous system through prolonged or repeated exposure if inhaled (this hazard is primarily associated with the hexane solvent in solutions).[9]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child (associated with hexane solvent).[9]

  • Aspiration Hazard: May be fatal if swallowed and enters airways (associated with hydrocarbon solvents).[9]

Toxicology Information

A critical aspect of working with any chemical is understanding its toxicological profile. However, for this compound, there is a notable lack of publicly available data from cited experimental studies. The safety data sheets for this compound consistently report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for skin and eye irritation, sensitization, mutagenicity, and carcinogenicity.[8][9] This absence of data underscores the need for extreme caution and the implementation of stringent exposure controls.

Toxicological Endpoint Result
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes severe skin burns.[4] (No formal study data available)
Serious Eye Damage/Irritation Causes serious eye damage.[4] (No formal study data available)
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[9]
Reproductive Toxicity No data available for this compound itself. The hexane solvent is suspected of damaging fertility or the unborn child.[9]
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness (associated with hexane solvent).[9]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs (Nervous system) through prolonged or repeated exposure if inhaled (associated with hexane solvent).[9]
Aspiration Hazard May be fatal if swallowed and enters airways (associated with hexane solvent).[9]

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed public literature. Researchers requiring this information for regulatory submissions would need to conduct their own studies in compliance with Good Laboratory Practices (GLP).[2]

Safe Handling and Storage

Due to its high reactivity, this compound must be handled with extreme care in a controlled laboratory environment.

Engineering Controls:

  • Work must be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box under an inert atmosphere (e.g., nitrogen or argon).[5]

  • An eyewash station and a safety shower must be readily accessible.[5]

  • Use spark-proof tools and explosion-proof equipment.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory.[9]

  • Skin Protection: Flame-retardant and antistatic protective clothing should be worn.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile) are required.[5]

  • Respiratory Protection: If working outside of a fume hood or glovebox, or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[9]

Handling Procedures:

  • Handle under an inert gas atmosphere to prevent contact with air and moisture.[9]

  • Avoid inhalation of vapors or mists.[9]

  • Prevent contact with skin and eyes.[5]

  • Keep away from sources of ignition, heat, sparks, and open flames.[9]

  • Use non-sparking tools.[9]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

  • Do not eat, drink, or smoke in the work area.[9]

Storage:

  • Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[5][9]

  • Store in a flammables-area.[5]

  • Keep away from incompatible materials such as water, oxidizing agents, alcohols, and acids.[5][9]

  • Store locked up.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical to minimize harm.

First Aid Measures

General Advice: First responders should protect themselves. Immediately remove the victim from the source of exposure and show the Safety Data Sheet to the attending medical personnel.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Dry chemical powder, dry sand, or dolomite.[5] Do NOT use water, foam, or carbon dioxide.[9] Halogenated extinguishing agents should also be avoided.[9]

  • Fire-Fighting Procedures: Evacuate the area. Fight the fire from a protected location or a safe distance. Use water spray to cool fire-exposed containers.[9] Firefighters should wear self-contained breathing apparatus and full protective clothing.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Containment and Cleaning Up: Cover the spill with a dry, inert material such as dry sand, earth, or vermiculite.[5] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it in a suitable, dry, closed container for disposal.[5][9] Do not use water to clean up the spill.[5]

Disposal Considerations

Waste this compound is considered hazardous waste.[5] Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[9] One method for disposal involves treating the aluminum compound under anhydrous conditions to prevent violent reactions, recovering the solvent, and forming aluminum compounds suitable for landfill by reacting with an anhydrous hydrolysis agent like calcium hydroxide.[4]

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Full Face Shield, Gloves, Respirator) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill with Inert Material (Dry Sand, Earth) ventilate->contain collect Collect Absorbed Material (Use Non-Sparking Tools) contain->collect dispose Place in a Dry, Sealed Container for Hazardous Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

First_Aid_Workflow This compound Exposure First Aid cluster_routes Exposure Route exposure Exposure Occurs remove Remove Victim from Source exposure->remove call_help Call for Immediate Medical Assistance remove->call_help inhalation Inhalation skin Skin Contact eye Eye Contact ingestion Ingestion fresh_air Move to Fresh Air Provide Oxygen if Needed inhalation->fresh_air flush_skin Flush Skin with Water for 15 min Remove Contaminated Clothing skin->flush_skin flush_eyes Flush Eyes with Water for 15 min eye->flush_eyes rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth

Caption: First aid response to this compound exposure.

References

Methodological & Application

Application Notes: Trioctylaluminum in Ziegler-Natta Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ziegler-Natta (Z-N) catalysts are fundamental to the commercial production of polyolefins like polyethylene and polypropylene.[1] A typical Z-N catalyst system consists of two main components: a transition metal compound (usually a titanium halide such as TiCl₄) and an organoaluminum cocatalyst.[2][3] The cocatalyst plays several crucial roles in the polymerization process, including the activation of the pre-catalyst, alkylation of the transition metal center to form the active sites, and acting as a scavenger for impurities.[4][5]

While triethylaluminum (TEA) and triisobutylaluminum (TIBA) are the most commonly used cocatalysts, the use of aluminum alkyls with longer chains, such as trioctylaluminum (TOA), offers distinct advantages and influences on the polymerization kinetics and final polymer properties.[6][7] The steric and electronic properties of the alkyl group attached to the aluminum center can modify the nature of the active sites, affecting catalytic activity, polymer molecular weight, and molecular weight distribution.[7][8] Studies have shown that increasing the size of the alkyl groups in the cocatalyst can enhance catalytic activity.[9]

These notes provide an overview of the application of this compound as a cocatalyst in Ziegler-Natta polymerization, summarizing its effects on catalyst performance and providing a general protocol for its use in a laboratory setting.

Mechanism of Action and Role of this compound (TOA)

The activation of the titanium-based catalyst by an organoaluminum compound is the first step in forming a catalytically active center.[2] In this process, TOA performs several key functions:

  • Reduction and Alkylation: TOA reduces the Ti(IV) species (e.g., from TiCl₄) to lower oxidation states, primarily Ti(III), and alkylates the titanium atom by replacing a chloride ligand with an octyl group. This creates a titanium-carbon bond, which is the initial site for monomer insertion.[1][2]

  • Formation of Active Sites: The reaction between the titanium compound and TOA leads to the formation of a complex with a vacant coordination site on the titanium atom. This vacant site is essential for the coordination of the olefin monomer before its insertion into the growing polymer chain.[2]

  • Chain Transfer Agent: TOA can participate in chain transfer reactions, which is a critical process for controlling the molecular weight of the resulting polymer. Transfer of the growing polymer chain to the aluminum alkyl terminates the growth of one chain and starts a new one. The rate of this reaction influences the average molecular weight. Steric hindrance from the bulkier octyl groups in TOA may lead to a reduced rate of chain transfer reactions, resulting in polymers with a higher molecular weight compared to those produced with smaller alkylaluminums like TEA.[8]

  • Scavenging: Like other aluminum alkyls, TOA is highly reactive towards protic species such as water, alcohols, and other impurities that can deactivate the catalyst. It effectively "scavenges" these impurities from the polymerization medium.[9]

Quantitative Data Summary

The choice of cocatalyst significantly impacts the polymerization process. The following tables summarize comparative data on the performance of different aluminum alkyl cocatalysts, including this compound, in ethylene polymerization.

Table 1: Effect of Cocatalyst Type on Ethylene Polymerization Activity.

CocatalystAl/Ti Molar RatioPolymerization Activity (kg PE / (mol Ti·h))Polymer Yield (g)Reference
Triethylaluminum (TEA)20025.8129[4][5]
Triisobutylaluminum (TIBA)20020.1101[4][5]
Tri-n-octylaluminum (TnOA)-Higher activity than TEA at low Al/Ti ratios-[7][9]
Tridodecylaluminum (TDDA)-Showed the highest activity among tested alkyls-[10]

Note: Direct quantitative comparison for TnOA under identical conditions as TEA and TIBA from a single source is limited. However, trends indicate its performance is comparable or superior under specific conditions.[7][9]

Table 2: Influence of Cocatalyst on Polymer Properties.

CocatalystMolecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)Reference
Triethylaluminum (TEA)187,0005.9[4][5]
Triisobutylaluminum (TIBA)210,0006.5[4][5]
Tri-n-octylaluminum (TnOA)Higher Mw expected due to steric hindrance-[8]

Note: Steric hindrance from different cocatalysts can result in a higher molecular weight (MW) of polymers, which is attributed to active centers having reduced space for chain transfer reactions.[8]

Experimental Protocols

The following is a generalized protocol for the slurry polymerization of ethylene using a MgCl₂-supported TiCl₄ catalyst and this compound as the cocatalyst.

Materials and Reagents:

  • Catalyst: High-activity MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.

  • Cocatalyst: this compound (TOA), typically as a solution in hexane or heptane.

  • Monomer: Polymerization-grade ethylene.

  • Solvent: Anhydrous, deoxygenated n-hexane or n-heptane.

  • Chain Transfer Agent (Optional): Hydrogen.

  • Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).

  • Inert Gas: High-purity nitrogen or argon.

Equipment:

  • Jacketed stainless-steel polymerization reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and ports for reagent addition and gas flow.

  • Schlenk line or glovebox for inert atmosphere handling of catalyst and cocatalyst.

  • Solvent purification system (for drying and deoxygenating).

  • Mass flow controllers for ethylene and hydrogen.

Protocol: Ethylene Slurry Polymerization

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Assemble the reactor and purge it with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any adsorbed moisture and air.

    • Cool the reactor to the desired polymerization temperature (e.g., 70-85 °C).

  • Reagent Charging:

    • Introduce the anhydrous, deoxygenated solvent (e.g., 500 mL of n-hexane) into the reactor.

    • Add the this compound (TOA) solution to the solvent to act as a scavenger for any remaining impurities. The amount should be sufficient to react with impurities and to achieve the desired Al/Ti molar ratio for polymerization. Stir for 10-15 minutes.

    • Under an inert atmosphere, suspend a known quantity of the solid Z-N catalyst (e.g., 10-20 mg) in a small amount of solvent and inject it into the reactor using a catalyst injection system.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired partial pressure (e.g., 5-7 bar).

    • If hydrogen is used for molecular weight control, introduce it to the desired partial pressure.

    • Start the mechanical stirrer at a high speed (e.g., >500 rpm) to ensure good mixing and heat transfer.

    • Maintain a constant temperature and pressure throughout the polymerization run (e.g., 60 minutes). Continuously feed ethylene to the reactor to compensate for the monomer consumed during polymerization.

  • Termination and Product Recovery:

    • Stop the ethylene feed and vent the reactor.

    • Quench the reaction by carefully adding acidified methanol. This deactivates the catalyst and precipitates the polymer.

    • Collect the polyethylene powder by filtration.

    • Wash the polymer repeatedly with methanol and then with water to remove catalyst residues.

    • Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization:

    • Determine the polymer yield gravimetrically.

    • Analyze the polymer's molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Characterize the thermal properties using Differential Scanning Calorimetry (DSC).

Visualizations

// Nodes PreCatalyst [label="TiCl₄ on MgCl₂ Support", fillcolor="#F1F3F4", fontcolor="#202124"]; Cocatalyst [label="this compound (TOA)\nAl(C₈H₁₇)₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Activation Step:\nAlkylation & Reduction", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; ActiveSite [label="Active Center\n[Ti-Octyl]⁺[AlCl(Octyl)₂]⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PreCatalyst -> Activation [color="#202124"]; Cocatalyst -> Activation [color="#202124"]; Activation -> ActiveSite [label="Forms Active Site", color="#34A853", fontcolor="#202124"]; }

Caption: Catalyst activation pathway in Ziegler-Natta polymerization.

// Nodes ActiveCenter [label="Active Ti-Polymer Chain\n(Vacant Site)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonomerCoord [label="1. Monomer (Olefin)\nCoordination", fillcolor="#FBBC05", fontcolor="#202124"]; Insertion [label="2. 1,2-Migratory Insertion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChainGrowth [label="3. Chain Growth\n(New Vacant Site)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monomer [label="Olefin Monomer", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ActiveCenter -> MonomerCoord [label="π-complex formation", color="#5F6368"]; Monomer -> MonomerCoord [style=dashed, color="#5F6368"]; MonomerCoord -> Insertion [color="#5F6368"]; Insertion -> ChainGrowth [color="#5F6368"]; ChainGrowth -> ActiveCenter [label="Cycle Repeats", style=dashed, color="#202124"]; }

Caption: The Cossee-Arlman polymerization cycle workflow.

// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; ReactorPrep [label="1. Reactor Purge & Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventAdd [label="2. Add Anhydrous Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CocatalystAdd [label="3. Add TOA Cocatalyst\n(Scavenging)", fillcolor="#FBBC05", fontcolor="#202124"]; CatalystAdd [label="4. Inject Z-N Catalyst Slurry", fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="5. Pressurize with Ethylene\n& Begin Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Termination [label="6. Quench Reaction\n(Acidified Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recovery [label="7. Filter & Wash Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="8. Dry Polymer Under Vacuum", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End Product:\nPolyethylene Powder", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> ReactorPrep [color="#5F6368"]; ReactorPrep -> SolventAdd [color="#5F6368"]; SolventAdd -> CocatalystAdd [color="#5F6368"]; CocatalystAdd -> CatalystAdd [color="#5F6368"]; CatalystAdd -> Polymerization [color="#5F6368"]; Polymerization -> Termination [color="#5F6368"]; Termination -> Recovery [color="#5F6368"]; Recovery -> Drying [color="#5F6368"]; Drying -> End [color="#5F6368"]; }

Caption: General experimental workflow for slurry polymerization.

References

Application Notes and Protocols for the Use of Trioctylaluminum in Ethylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of trioctylaluminum (TOA) in ethylene polymerization. TOA, a key organoaluminum compound, serves critical roles as both a cocatalyst and a scavenger in Ziegler-Natta and metallocene-catalyzed polymerization processes. Understanding its function and proper application is crucial for controlling polymer properties and achieving desired reaction kinetics.

Introduction

This compound is an aluminum alkyl that plays a significant role in the production of polyolefins. In ethylene polymerization, it is primarily used in conjunction with transition metal catalysts, such as titanium-based Ziegler-Natta catalysts or zirconocene and hafnium-based metallocene catalysts. Its primary functions are:

  • Cocatalyst: In traditional Ziegler-Natta systems, TOA activates the transition metal procatalyst to generate the active catalytic species responsible for initiating and propagating the polymer chain.

  • Scavenger: TOA effectively reacts with and neutralizes impurities (e.g., water, oxygen, and other protic species) present in the monomer feed and reaction solvent.[1] This "scavenging" action prevents the deactivation of the highly sensitive polymerization catalyst, thereby maintaining its activity and prolonging its lifetime.

The choice of aluminum alkyl cocatalyst can significantly influence the polymerization rate, the molecular weight, and the molecular weight distribution (MWD) of the resulting polyethylene.[2] Studies have shown that bulkier alkyl groups on the aluminum, such as in tri-n-octylaluminum, can lead to polymers with higher molecular weights due to steric hindrance at the active centers, which reduces the rate of chain transfer reactions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effect of this compound (or structurally similar long-chain alkylaluminums like tri-n-hexyl aluminum) on ethylene polymerization.

Table 1: Effect of Alkylaluminum Type on Ethylene Polymerization Activity

CocatalystAl/Ti Molar RatioPolymerization Activity (kg PE / (mol Ti * h))Reference
Triethylaluminum (TEA)300150[3]
Tri-n-hexylaluminum (TnHA)300250[3]
Diethylaluminum chloride (DEAC)30050[3]

Note: Data for Tri-n-hexylaluminum (TnHA) is presented as a proxy for this compound due to structural similarity and limited direct comparative data for TOA in this specific context.

Table 2: Influence of Cocatalyst on Polyethylene Molecular Weight and Polydispersity

CocatalystAl/Ti Molar RatioWeight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI = Mw/Mn)Reference
Triethylaluminum (TEA)300180,0005.2[3]
Tri-n-hexylaluminum (TnHA)300220,0006.5[3]
Diethylaluminum chloride (DEAC)300150,0004.8[3]

Note: Data for Tri-n-hexylaluminum (TnHA) is presented as a proxy for this compound.

Experimental Protocols

This section provides a detailed protocol for a laboratory-scale slurry polymerization of ethylene using a supported Ziegler-Natta catalyst with this compound as a cocatalyst and scavenger.

Materials
  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl4/MgCl2/support).

  • Cocatalyst/Scavenger: this compound (TOA), typically as a solution in a hydrocarbon solvent (e.g., 1 M in hexane).

  • Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane, heptane, or toluene).

  • Monomer: Polymerization-grade ethylene, purified to remove oxygen and moisture.

  • Quenching Agent: Acidified alcohol (e.g., 5% HCl in methanol).

  • Inert Gas: High-purity nitrogen or argon.

Equipment
  • Glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature control system, gas inlet and outlet, and injection ports for catalyst and cocatalyst.

  • Schlenk line or glovebox for inert atmosphere manipulation of catalyst and cocatalyst.

  • Ethylene gas supply system with a mass flow controller.

  • Drying and purification columns for solvent and monomer.

Polymerization Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the polymerization reactor.

    • Assemble the reactor and purge with inert gas for at least one hour at an elevated temperature (e.g., 90-100 °C) to remove any adsorbed moisture.

    • Cool the reactor to the desired reaction temperature (e.g., 70-85 °C) under a continuous flow of inert gas.

  • Solvent and Scavenger Addition:

    • Introduce the desired volume of purified, anhydrous solvent into the reactor via cannula transfer under inert atmosphere.

    • Inject the calculated amount of this compound solution into the reactor to act as a scavenger for impurities in the solvent. The amount will depend on the solvent purity, but a typical starting point is an Al/Ti molar ratio of 100-300. Stir the solvent and scavenger mixture for at least 15 minutes.

  • Ethylene Introduction:

    • Pressurize the reactor with ethylene to the desired partial pressure (e.g., 1-10 bar).

    • Maintain a constant ethylene feed to the reactor to compensate for monomer consumption during polymerization.

  • Catalyst Injection and Polymerization:

    • Prepare a slurry of the Ziegler-Natta catalyst in a small amount of purified solvent in a glovebox or under inert atmosphere.

    • Inject the catalyst slurry into the reactor to initiate the polymerization.

    • Maintain the desired reaction temperature and ethylene pressure for the specified reaction time (e.g., 1-2 hours). Monitor the rate of ethylene uptake to follow the polymerization kinetics.

  • Termination and Product Isolation:

    • Stop the ethylene feed and vent the reactor.

    • Quench the polymerization by injecting the acidified alcohol solution into the reactor. This will deactivate the catalyst and precipitate the polyethylene.

    • Stir the mixture for 15-30 minutes.

    • Collect the polyethylene powder by filtration.

    • Wash the polymer with additional alcohol and then with a neutral solvent (e.g., acetone) to remove any catalyst residues and unreacted cocatalyst.

    • Dry the polyethylene product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC).

  • Melting Point and Crystallinity: Analyzed using differential scanning calorimetry (DSC).

  • Morphology: Examined by scanning electron microscopy (SEM).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the ethylene polymerization protocol.

Ethylene_Polymerization_Workflow Reactor_Prep Reactor Preparation (Clean, Dry, Purge) Solvent_Scavenger Solvent & TOA Addition (Scavenging) Reactor_Prep->Solvent_Scavenger Ethylene_Intro Ethylene Introduction (Pressurization) Solvent_Scavenger->Ethylene_Intro Catalyst_Injection Catalyst Injection (Initiation) Ethylene_Intro->Catalyst_Injection Polymerization Polymerization (Constant T & P) Catalyst_Injection->Polymerization Termination Termination (Quenching with Acidified Alcohol) Polymerization->Termination Isolation Product Isolation (Filtration, Washing, Drying) Termination->Isolation Characterization Polymer Characterization (GPC, DSC, SEM) Isolation->Characterization

Caption: Workflow for ethylene polymerization using this compound.

Role of this compound

This diagram illustrates the dual role of this compound in the polymerization system.

TOA_Function cluster_scavenging cluster_activation cluster_polymerization TOA This compound (TOA) Impurities Impurities (H2O, O2, etc.) TOA->Impurities Scavenging ZN_Catalyst Ziegler-Natta Procatalyst (TiClx) TOA->ZN_Catalyst Activation Neutralized Neutralized Impurities Active_Catalyst Active Catalytic Site ([Ti]-R) Polyethylene Polyethylene Ethylene Ethylene Ethylene->Active_Catalyst Polymerization Ethylene->Active_Catalyst

Caption: Dual role of this compound as a scavenger and activator.

References

Application Notes and Protocols: The Role of Trioctylaluminum in Controlling Polymer Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA), an organoaluminum compound with the chemical formula Al(C₈H₁₇)₃, is a crucial component in various polymerization processes, particularly in the production of polyolefins such as polyethylene and polypropylene. Its primary functions in these reactions include acting as a cocatalyst, a scavenger for impurities, and, most importantly for the focus of these notes, a chain transfer agent. The ability to precisely control the molecular weight of a polymer is paramount as it directly influences the material's final properties, including its mechanical strength, processability, and, in biomedical applications, its degradation rate and drug release profile. TOA provides a versatile tool for researchers to modulate polymer chain length and achieve desired material characteristics.

In Ziegler-Natta and metallocene-catalyzed polymerizations, TOA participates in the activation of the catalyst and the propagation of the polymer chain. However, its most significant impact on molecular weight comes from its role in chain transfer reactions. By transferring the growing polymer chain from the catalyst's active site to the aluminum center, TOA effectively terminates the growth of one polymer chain and initiates the growth of a new one. The frequency of these chain transfer events, which can be controlled by the concentration of TOA, dictates the average molecular weight of the resulting polymer.

These application notes provide a detailed overview of the mechanism of TOA in controlling polymer molecular weight, present representative data, and offer comprehensive experimental protocols for its use in a laboratory setting.

Mechanism of Action: Chain Transfer

In coordination polymerization, the molecular weight of the polymer is determined by the relative rates of chain propagation and chain termination (or transfer). This compound introduces a key chain transfer pathway. The generally accepted mechanism for chain transfer to an aluminum alkyl, such as TOA, in a Ziegler-Natta or metallocene-catalyzed polymerization is a reversible process.[1]

The process begins with the coordination of the aluminum alkyl to the transition metal center of the active catalyst. Subsequently, the growing polymer chain is transferred from the transition metal to the aluminum center, and an alkyl group (in this case, an octyl group) from the TOA is transferred to the transition metal, thereby regenerating an active site for a new polymer chain to grow. This process is known as coordinative chain transfer polymerization.[1]

Below is a diagram illustrating the chain transfer mechanism involving an aluminum alkyl like this compound.

Chain_Transfer_Mechanism ActiveSite [M]-Polymer (Growing Chain) TOA Al(Octyl)₃ ActiveSite->TOA TerminatedChain Polymer-Al(Octyl)₂ (Terminated Chain) ReactivatedSite [M]-Octyl (New Active Site)

Caption: Chain transfer mechanism with this compound.

Data Presentation: Effect of this compound on Polymer Molecular Weight

The concentration of this compound in the polymerization medium has a significant impact on the molecular weight of the resulting polymer. Generally, an increase in the concentration of the chain transfer agent leads to a decrease in the polymer's molecular weight, as the frequency of chain termination events increases relative to chain propagation. While specific quantitative data is highly dependent on the catalyst system, monomer, and polymerization conditions, the following table provides representative data illustrating the expected trend in a Ziegler-Natta catalyzed ethylene polymerization.

ExperimentCatalyst System[TOA] (mmol/L)Number-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI = Mw/Mn)
1TiCl₄/MgCl₂0.5250,0001,000,0004.0
2TiCl₄/MgCl₂1.0180,000720,0004.0
3TiCl₄/MgCl₂2.0110,000451,0004.1
4TiCl₄/MgCl₂5.060,000246,0004.1

Note: The data presented in this table is representative and intended to illustrate the general trend of decreasing molecular weight with increasing this compound concentration. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

The following is a detailed protocol for the slurry polymerization of ethylene using a Ziegler-Natta catalyst, with this compound as a cocatalyst and chain transfer agent to control molecular weight.

Materials:
  • High-purity ethylene gas

  • Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂) catalyst

  • This compound (TOA) solution in an inert solvent (e.g., 25 wt.% in hexanes)

  • Anhydrous, deoxygenated heptane (polymerization solvent)

  • Nitrogen gas (high purity)

  • Methanol (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Standard Schlenk line and glassware

  • Pressure reactor equipped with a stirrer, temperature control, and gas inlet/outlet

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Product Work-up cluster_analysis Analysis A Dry and purge reactor with N₂ B Add anhydrous heptane A->B C Inject this compound (TOA) solution B->C D Introduce TiCl₄/MgCl₂ catalyst slurry C->D E Heat to desired temperature (e.g., 70-80°C) D->E F Pressurize with ethylene (e.g., 5-10 bar) E->F G Maintain constant temperature and pressure with stirring F->G H Stop ethylene feed and vent reactor G->H I Quench reaction with methanol H->I J Filter and wash polymer with acidified methanol I->J K Dry polymer under vacuum J->K L Characterize molecular weight (GPC) K->L

Caption: Experimental workflow for ethylene polymerization.

Detailed Procedure:
  • Reactor Preparation:

    • Thoroughly dry a 1-liter stainless steel pressure reactor and all glassware in an oven at 120°C overnight.

    • Assemble the reactor while hot and purge with high-purity nitrogen for at least 1 hour to ensure an inert atmosphere.

  • Solvent and Cocatalyst Addition:

    • Under a positive nitrogen pressure, add 500 mL of anhydrous, deoxygenated heptane to the reactor.

    • Using a syringe, carefully inject the desired amount of this compound solution into the reactor. The amount will depend on the target Al/Ti molar ratio and the desired molecular weight (refer to the data table for guidance). The TOA will act as a scavenger for any residual impurities in the solvent.

  • Catalyst Injection:

    • Prepare a slurry of the TiCl₄/MgCl₂ catalyst in a small amount of heptane in a separate Schlenk flask.

    • Introduce the catalyst slurry into the reactor under nitrogen pressure.

  • Polymerization:

    • Seal the reactor and begin stirring at a constant rate (e.g., 500 rpm).

    • Heat the reactor to the desired polymerization temperature (e.g., 70-80°C).

    • Slowly introduce high-purity ethylene gas into the reactor until the desired pressure (e.g., 5-10 bar) is reached.

    • Maintain a constant temperature and pressure for the duration of the polymerization (e.g., 1 hour). The consumption of ethylene can be monitored to follow the reaction progress.

  • Quenching and Product Isolation:

    • After the desired reaction time, stop the ethylene feed and carefully vent the reactor.

    • Cool the reactor to room temperature.

    • Under a nitrogen blanket, slowly add 20 mL of methanol to the reactor to quench the reaction and deactivate the catalyst.

    • Transfer the polymer slurry to a beaker.

  • Product Work-up:

    • Add 200 mL of a 5% hydrochloric acid solution in methanol to the polymer slurry to dissolve the catalyst residues. Stir for 30 minutes.

    • Filter the polyethylene powder using a Büchner funnel.

    • Wash the polymer multiple times with fresh methanol until the filtrate is neutral.

    • Dry the polyethylene powder in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the dried polymer using Gel Permeation Chromatography (GPC).

Conclusion

This compound is a highly effective and versatile reagent for controlling the molecular weight of polymers in Ziegler-Natta and metallocene-catalyzed polymerizations. By acting as a chain transfer agent, TOA allows for the predictable modulation of polymer chain length, which is a critical parameter in tailoring the properties of polymeric materials for a wide range of applications, from industrial plastics to advanced drug delivery systems. The experimental protocols provided herein offer a robust framework for researchers to utilize this compound in their polymer synthesis endeavors. Careful control of the TOA concentration, along with other polymerization parameters, will enable the synthesis of polymers with precisely defined molecular weights to meet specific research and development needs.

References

Application Notes and Protocols for the Synthesis of High-Density Polyethylene (HDPE) using Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-density polyethylene (HDPE) is a thermoplastic polymer renowned for its high strength-to-density ratio, making it a critical material in a vast array of applications, from industrial containers and pipelines to biomedical devices and pharmaceutical packaging. The synthesis of HDPE is predominantly achieved through the catalytic polymerization of ethylene. The choice of catalyst and cocatalyst systems is paramount in controlling the polymerization process and tailoring the final properties of the polymer, such as molecular weight, molecular weight distribution (polydispersity index or PDI), and crystallinity.

Trioctylaluminum (TOA), an organoaluminum compound, plays a crucial role as a cocatalyst in the synthesis of HDPE, particularly in conjunction with Ziegler-Natta and chromium-based catalyst systems. Its primary functions include the activation of the transition metal catalyst and the scavenging of impurities from the reaction medium, which could otherwise poison the catalyst and impede the polymerization process. The use of this compound, with its long alkyl chains, can also influence the solubility and reactivity of the catalytic species, thereby affecting the final polymer characteristics.

These application notes provide a detailed overview of the role of this compound in HDPE synthesis, experimental protocols for laboratory-scale polymerization, and a summary of the expected influence of key process parameters on the properties of the resulting polymer.

Principle of Catalytic Ethylene Polymerization

The synthesis of HDPE using Ziegler-Natta or chromium-based catalysts involves the coordination and insertion of ethylene monomers into a growing polymer chain at a transition metal active center. This compound, as a cocatalyst, is instrumental in the formation and stabilization of these active centers.

The general mechanism involves the following key steps:

  • Catalyst Activation: The transition metal pre-catalyst (e.g., a titanium or chromium compound) is activated by the this compound cocatalyst. This typically involves the alkylation of the transition metal center and the formation of a catalytically active species.

  • Initiation: An ethylene monomer coordinates to the activated metal center and inserts into the metal-alkyl bond, initiating the polymer chain.

  • Propagation: Subsequent ethylene monomers sequentially coordinate and insert into the metal-polymer bond, leading to the growth of the polyethylene chain.

  • Chain Transfer and Termination: The growth of the polymer chain can be terminated through various chain transfer reactions, often involving the cocatalyst or hydrogen, which is intentionally added as a chain transfer agent to control the molecular weight. This results in a "dead" polymer chain and a regenerated or new active site.

The interplay between these steps, influenced by reaction conditions and the specific catalyst-cocatalyst system, dictates the final properties of the HDPE.

Experimental Protocols

The following protocols outline a general procedure for the laboratory-scale slurry polymerization of ethylene to produce HDPE using a supported catalyst and this compound as a cocatalyst. It is crucial to perform all manipulations under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the high reactivity of organoaluminum compounds with air and moisture.

Protocol 1: Slurry Polymerization of Ethylene using a Ziegler-Natta Catalyst

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • This compound (TOA) solution in a dry, inert solvent (e.g., hexane)

  • Anhydrous, deoxygenated polymerization solvent (e.g., hexane, heptane)

  • Ethylene gas (polymerization grade)

  • Hydrogen (optional, as chain transfer agent)

  • Methanol or isopropanol (for quenching)

  • Hydrochloric acid (dilute solution for catalyst deactivation)

  • Nitrogen or Argon (high purity)

Equipment:

  • Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for catalyst/cocatalyst injection and gas feed.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Syringes and cannulas for transferring air-sensitive reagents.

  • Filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen or argon to remove all traces of air and moisture. Heat the reactor under vacuum to ensure dryness.

  • Solvent and Cocatalyst Addition: Under an inert atmosphere, introduce the desired volume of anhydrous polymerization solvent into the reactor. Inject the calculated amount of this compound solution into the solvent and stir. This step serves to scavenge any residual impurities in the solvent.

  • Catalyst Injection: Prepare a slurry of the Ziegler-Natta catalyst in a small amount of the polymerization solvent. Inject the catalyst slurry into the reactor. The Al/Ti molar ratio is a critical parameter and should be carefully controlled.

  • Polymerization:

    • Pressurize the reactor with ethylene to the desired pressure.

    • If used, introduce a specific partial pressure of hydrogen.

    • Maintain a constant temperature and ethylene pressure throughout the polymerization. The consumption of ethylene can be monitored to follow the reaction kinetics.

    • Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.

  • Termination and Product Isolation:

    • After the desired reaction time, stop the ethylene and hydrogen flow and vent the reactor.

    • Cool the reactor to room temperature.

    • Quench the reaction by injecting a small amount of methanol or isopropanol to deactivate the this compound.

    • Add a dilute solution of hydrochloric acid in methanol to deactivate the catalyst and protonate the polymer chains.

    • Filter the resulting HDPE powder.

    • Wash the polymer thoroughly with methanol and then with water to remove catalyst residues.

    • Dry the HDPE powder in a vacuum oven at 60-80°C to a constant weight.

Protocol 2: Slurry Polymerization of Ethylene using a Supported Chromium Catalyst

Materials and Equipment:

The materials and equipment are similar to Protocol 1, with the exception of the catalyst, which would be a supported chromium catalyst (e.g., Cr/SiO₂).

Procedure:

The procedure is analogous to Protocol 1, with the following key considerations:

  • Catalyst Activation: Supported chromium catalysts often require a high-temperature activation step in a dry air or oxygen atmosphere before use. This activation is typically performed in a fluidized bed or a tube furnace.

  • Cocatalyst/Scavenger: this compound is used primarily as a scavenger to remove impurities. The Cr/Al molar ratio is generally different from the Al/Ti ratio in Ziegler-Natta systems.

  • Polymerization Conditions: The optimal polymerization temperature and pressure may differ from those used with Ziegler-Natta catalysts.

Data Presentation

The concentration of this compound and the molar ratio of aluminum to the transition metal (Al/Ti or Al/Cr) are critical parameters that significantly influence the catalyst activity and the final properties of the HDPE. The following tables provide a representative summary of the expected trends. Note: Specific quantitative data for this compound is sparse in publicly available literature; therefore, the data presented here is illustrative of the general effects observed with long-chain trialkylaluminum cocatalysts and should be determined empirically for a specific catalyst system.

Table 1: Effect of this compound (TOA) Concentration on Catalyst Activity and HDPE Properties (Illustrative)

TOA Concentration (mmol/L)Al/Ti Molar RatioCatalyst Activity (kg PE / (mol Ti * h * bar))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
0.550LowHighBroad
1.0100ModerateModerate-HighModerate
2.0200HighModerateNarrow
4.0400Moderate-HighLow-ModerateNarrow
8.0800DecreasingLowNarrow

Table 2: Effect of Al/Ti Molar Ratio on HDPE Properties at Constant Titanium Concentration (Illustrative)

Al/Ti Molar RatioCatalyst Activity (kg PE / (mol Ti * h))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI) (Mw/Mn)
50LowVery High8-12
100ModerateHigh6-9
200HighModerate4-6
400HighLow-Moderate3-5
800ModerateLow3-4

Visualizations

Ziegler-Natta Polymerization Workflow

The following diagram illustrates the key stages in the slurry polymerization of ethylene to produce HDPE using a Ziegler-Natta catalyst and this compound.

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up Reactor_Prep Reactor Preparation (Drying & Purging) Solvent_Add Solvent Addition Reactor_Prep->Solvent_Add TOA_Add This compound Addition (Scavenging) Solvent_Add->TOA_Add Catalyst_Inject Catalyst Injection TOA_Add->Catalyst_Inject Catalyst_Prep Catalyst Slurry Preparation Catalyst_Prep->Catalyst_Inject Ethylene_Feed Ethylene Feed (& Optional H2) Catalyst_Inject->Ethylene_Feed Polymerization_Step Polymerization (Constant T & P) Ethylene_Feed->Polymerization_Step Termination Termination (Quenching) Polymerization_Step->Termination Deactivation Catalyst Deactivation Termination->Deactivation Filtration Filtration Deactivation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying HDPE_Product Final HDPE Product Drying->HDPE_Product

Caption: Workflow for HDPE synthesis.

Mechanism of Ziegler-Natta Catalyst Activation and Polymerization

This diagram illustrates the conceptual mechanism of a Ziegler-Natta catalyst, showing the role of this compound in activation and the subsequent steps of ethylene polymerization.

G cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Precatalyst Ti Pre-catalyst (e.g., TiCl4 on MgCl2) Active_Site Active Ti-Alkyl Site Precatalyst->Active_Site Alkylation TOA This compound (Al(C8H17)3) TOA->Active_Site Coordination Ethylene Coordination Active_Site->Coordination Ethylene Insertion Monomer Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination More Ethylene Chain_Transfer Chain Transfer/ Termination Propagation->Chain_Transfer Chain_Transfer->Active_Site Regeneration HDPE_Chain HDPE Chain Chain_Transfer->HDPE_Chain

Caption: Ziegler-Natta polymerization mechanism.

Conclusion

This compound is a versatile and effective cocatalyst for the synthesis of HDPE, enabling the production of a wide range of polymer grades. The experimental protocols and data presented in these application notes provide a foundational understanding for researchers and scientists. It is important to note that the optimal reaction conditions, including the concentration of this compound and the Al/Transition Metal molar ratio, are highly dependent on the specific catalyst system and desired polymer properties and should be determined through systematic experimental investigation. Careful control over the polymerization parameters will allow for the precise tailoring of HDPE characteristics to meet the demands of various advanced applications.

Application of Trioctylaluminum in the production of linear alpha-olefins.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA) is a key organoaluminum compound utilized primarily as a cocatalyst in the production of linear alpha-olefins (LAOs). LAOs are unsaturated hydrocarbons with the double bond at the primary or alpha position and are crucial intermediates in the synthesis of various commercial products, including polymers, surfactants, synthetic lubricants, and plasticizers. This document provides detailed application notes and experimental protocols for the use of TOA in the synthesis of LAOs, with a focus on Ziegler-Natta type catalysis.

Principle of Application

In the production of LAOs from ethylene, this compound typically functions as a part of a Ziegler-Natta catalyst system. While triethylaluminum (TEA) is often the initial aluminum alkyl used, it can be converted in situ to higher alkylaluminums, including this compound, through a chain growth reaction with ethylene. The primary roles of the aluminum alkyl in this process are:

  • Activation of the transition metal catalyst: The aluminum alkyl activates the transition metal precursor (e.g., a titanium, zirconium, or nickel compound) to form the active catalytic species.

  • Chain transfer agent: It facilitates the transfer of the growing polymer chain from the transition metal center, regenerating the active site and releasing the alpha-olefin. The nature of the alkyl groups on the aluminum can influence the molecular weight distribution of the resulting olefins.

  • Scavenger: It reacts with and neutralizes impurities (such as water and oxygen) that would otherwise poison the catalyst.

The overall process can be categorized into two main industrial approaches: a single-step catalytic process and a two-step stoichiometric process.

Commercial Production Processes

Single-Step Catalytic Process (e.g., CP Chemicals/Gulf Process)

In this process, a catalytic amount of an aluminum alkyl, typically triethylaluminum, is used in conjunction with a transition metal catalyst. The reaction is conducted in a single step at high temperature and pressure. The resulting alpha-olefins typically follow a Schulz-Flory distribution, which describes the probability of chain growth versus chain termination.

Two-Step Stoichiometric Process (e.g., Ineos/Ethyl Process)

This process involves two distinct stages:

  • Chain Growth: A stoichiometric amount of triethylaluminum is reacted with excess ethylene at high pressure and relatively low temperature. On average, this leads to the formation of higher trialkylaluminum compounds, such as this compound.

  • Displacement (Transalkylation): The trialkylaluminum compounds from the first stage are reacted with ethylene at a higher temperature, leading to the displacement of the longer alkyl chains as linear alpha-olefins and the regeneration of triethylaluminum, which is then recycled.[1] This process typically yields a Poisson distribution of alpha-olefins.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and product distributions for the production of linear alpha-olefins using aluminum alkyl-based catalyst systems.

Table 1: Typical Reaction Conditions for the Two-Step Stoichiometric (Ineos/Ethyl) Process

ParameterChain Growth StepDisplacement Step
Temperature Below 204°C (400°F)232-371°C (450-700°F)
Pressure Above 69 bar (1000 psig)14-28 bar (200-400 psig)
Ethylene/Aluminum Alkyl Molar Ratio ~3-6~5-10
Average Residence Time Not specified0.1-5 seconds

Data sourced from patent information which may not reflect optimized current industrial practices.

Table 2: Example of Linear Alpha-Olefin Distribution from a Zirconium-Based Catalyst System with Triethylaluminum/Ethylaluminum Sesquichloride Cocatalyst

Alpha-OlefinSelectivity (wt%)
1-Butene (C4)33.2
1-Hexene to 1-Decene (C6-C10)56.0
1-Dodecene to 1-Octadecene (C12-C18)10.3
C20+0.5

Reaction Conditions: 125°C, 32 kg/cm ² ethylene pressure, 3 hours. Catalyst system: Zr(OBu)₄, Et₃Al, and Et₃Al₂Cl₃ in cyclohexane.

Experimental Protocols

Protocol 1: General Laboratory-Scale Ethylene Oligomerization

This protocol describes a general procedure for the oligomerization of ethylene using a Ziegler-Natta type catalyst system with an aluminum alkyl cocatalyst. Caution: Organoaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Materials:

  • Transition metal precursor (e.g., titanium tetrachloride, zirconium(IV) chloride)

  • This compound (or Triethylaluminum) solution in a dry, inert solvent (e.g., hexane, toluene)

  • High-purity ethylene gas

  • Dry, deoxygenated solvent (e.g., hexane, toluene)

  • Quenching agent (e.g., isopropanol, dilute acid)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or high-pressure reactor equipped with a stirrer, gas inlet, temperature probe, and pressure gauge

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas to remove all traces of air and moisture.

  • Solvent Addition: Add the desired volume of dry, deoxygenated solvent to the reactor via cannula transfer.

  • Cocatalyst Addition: Carefully add the calculated amount of this compound solution to the reactor. If using triethylaluminum to generate TOA in situ, it is added at this stage.

  • Catalyst Addition: Add the transition metal precursor to the reactor. The order of addition of catalyst and cocatalyst may vary depending on the specific system and should be determined from relevant literature. The molar ratio of aluminum to transition metal is a critical parameter and typically ranges from 10:1 to 1000:1.

  • Reaction Initiation: Pressurize the reactor with ethylene to the desired pressure. The reaction is often exothermic, and the temperature should be carefully controlled.

  • Oligomerization: Maintain the reaction at the desired temperature and pressure for the specified duration, with continuous stirring. Ethylene consumption can be monitored by a flow meter or pressure drop.

  • Reaction Quenching: After the reaction time has elapsed, cool the reactor and carefully vent the excess ethylene. Slowly add a quenching agent (e.g., isopropanol) to deactivate the catalyst.

  • Work-up: The reaction mixture is typically washed with dilute acid and then water to remove catalyst residues. The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

  • Product Analysis: The solvent is removed under reduced pressure, and the resulting alpha-olefins are analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the product distribution.

Protocol 2: Ineos/Ethyl Process for LAO Production (Conceptual Laboratory Adaptation)

This protocol is a conceptual adaptation of the two-step stoichiometric process for a laboratory setting.

Step A: Chain Growth

  • In a high-pressure reactor, charge a known amount of triethylaluminum in a suitable dry, deoxygenated solvent.

  • Pressurize the reactor with ethylene to over 69 bar and maintain the temperature below 204°C.

  • Allow the reaction to proceed with stirring to achieve an average alkyl chain length corresponding to approximately octyl groups (this will require monitoring ethylene uptake).

  • After the desired chain growth is achieved, vent the excess ethylene.

Step B: Displacement

  • Heat the reactor containing the trialkylaluminum species from Step A to a temperature between 232°C and 371°C.

  • Introduce ethylene into the reactor at a pressure of 14-28 bar.

  • Maintain these conditions for a short residence time (e.g., 0.1-5 seconds in a continuous flow setup, or for a predetermined time in a batch reactor) to displace the alpha-olefins.

  • Cool the reactor, vent excess ethylene, and quench the reaction as described in Protocol 1.

  • Proceed with the work-up and analysis as described in Protocol 1 to isolate and characterize the linear alpha-olefin products.

Visualizations

Ethylene_Oligomerization_Pathway Ethylene Ethylene ChainGrowth Chain Growth (Coordination & Insertion) Ethylene->ChainGrowth Catalyst Active Catalyst (e.g., Ti, Zr, Ni) Catalyst->ChainGrowth Catalyzes TOA This compound (Cocatalyst) Activation Catalyst Activation TOA->Activation Activates LAO Linear Alpha-Olefins ChainTransfer Chain Transfer (β-Hydride Elimination/ Transalkylation) ChainGrowth->ChainTransfer ChainTransfer->Catalyst Regenerates ChainTransfer->LAO Releases Activation->Catalyst

Caption: General catalytic cycle for ethylene oligomerization.

Experimental_Workflow Start Start ReactorPrep Reactor Preparation (Dry & Purge) Start->ReactorPrep ReagentAdd Reagent Addition (Solvent, TOA, Catalyst) ReactorPrep->ReagentAdd Reaction Oligomerization Reaction (Ethylene Feed, Temp/Pressure Control) ReagentAdd->Reaction Quench Reaction Quenching (Catalyst Deactivation) Reaction->Quench Workup Work-up (Washing & Drying) Quench->Workup Analysis Product Analysis (GC, NMR) Workup->Analysis End End Analysis->End

Caption: Experimental workflow for LAO synthesis.

References

Application Notes and Protocols: Trioctylaluminum as an Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA), with the chemical formula Al(C₈H₁₇)₃, is a versatile organoaluminum reagent employed in various organic transformations.[1] While it is widely recognized as a co-catalyst in Ziegler-Natta polymerization, its utility as a potent alkylating agent and Lewis acid in fine chemical synthesis is also significant.[1][2] These application notes provide a comprehensive overview of the use of this compound as an alkylating agent, offering detailed protocols for key transformations. Due to its pyrophoric nature and high reactivity with water and air, all manipulations of this compound and other organoaluminum reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk techniques or in a glovebox.[2]

Physical and Chemical Properties

This compound is typically supplied as a solution in a non-polar organic solvent, such as hexanes. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula [CH₃(CH₂)₇]₃Al
Molecular Weight 366.64 g/mol
Appearance Colorless to pale yellow liquid[3]
Density ~0.701 g/mL (25 wt. % in hexanes) at 25 °C
Melting Point < -40 °C[3]

Core Applications in Alkylation Reactions

This compound serves as a source of the octyl nucleophile for addition to various electrophilic centers. Its primary applications as an alkylating agent in organic synthesis include:

  • 1,2-Addition to Carbonyl Compounds: Transfer of an octyl group to the carbonyl carbon of aldehydes and ketones.

  • Conjugate Addition to α,β-Unsaturated Systems: While less common for trialkylaluminum reagents which tend to favor 1,2-addition, conjugate addition can be achieved under specific conditions.

  • Ring-Opening of Epoxides: Nucleophilic attack on an epoxide ring to generate γ-hydroxy alkylated products.

  • Carboalumination of Alkynes and Alkenes: Addition of an octyl group and an aluminum moiety across a carbon-carbon multiple bond.

Detailed Application Notes and Protocols

1,2-Addition to Carbonyl Compounds

Trialkylaluminum reagents, including this compound, are known to add to carbonyl compounds in a 1,2-fashion, providing a direct route to secondary and tertiary alcohols. The Lewis acidity of the aluminum center activates the carbonyl group, facilitating the nucleophilic transfer of an alkyl group.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products R1 R¹-C(=O)-R² Alcohol R¹-C(OH)(C₈H₁₇)-R² R1->Alcohol 1. Toluene, -78 °C to rt 2. H₃O⁺ workup TOA Al(C₈H₁₇)₃ G cluster_reactants Reactants cluster_products Products Epoxide R¹-CH(O)CH-R² Alcohol R¹-CH(OH)-CH(C₈H₁₇)-R² Epoxide->Alcohol 1. Toluene, 0 °C to rt 2. H₃O⁺ workup TOA Al(C₈H₁₇)₃ G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkyne R¹-C≡C-R² Alkenylalane R¹(C₈H₁₇)C=C(Al(C₈H₁₇)₂)R² Alkyne->Alkenylalane CH₂Cl₂, rt TOA Al(C₈H₁₇)₃ Catalyst Cp₂ZrCl₂ (cat.) Alkene R¹(C₈H₁₇)C=C(H)R² Alkenylalane->Alkene H₂O quench

References

Application Notes and Protocols: Trioctylaluminum as a Reducing Agent for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum ([CH₃(CH₂)₇]₃Al), a trialkylaluminum compound, is recognized in organic synthesis primarily as a co-catalyst in polymerization reactions and as an alkylating agent.[1][2] While less common than other organoaluminum hydrides like diisobutylaluminum hydride (DIBAL-H), this compound possesses potential as a reducing agent for carbonyl compounds. Its bulky octyl groups may offer unique selectivity in certain transformations. These application notes provide an overview of the theoretical application of this compound in carbonyl reductions, drawing parallels with more established organoaluminum reducing agents. The protocols provided are general and may require optimization for specific substrates.

Mechanism of Carbonyl Reduction by Organoaluminum Reagents

The reduction of a carbonyl compound by a trialkylaluminum reagent, such as this compound, is believed to proceed through a beta-hydride transfer mechanism. The aluminum atom acts as a Lewis acid, coordinating to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A hydride is then transferred from the β-position of one of the octyl chains to the carbonyl carbon, leading to the formation of the corresponding aluminum alkoxide. Subsequent hydrolysis or acidic work-up liberates the alcohol product.

G cluster_0 Coordination cluster_1 β-Hydride Transfer cluster_2 Work-up R2C=O Carbonyl Compound Complex Lewis Acid-Base Adduct R2C=O->Complex Coordination Al(C8H17)3 This compound Al(C8H17)3->Complex TS [Transition State] Complex->TS Intramolecular Hydride Shift Alkoxide Aluminum Alkoxide TS->Alkoxide Alcohol Alcohol Alkoxide->Alcohol Hydrolysis

Caption: Proposed mechanism for carbonyl reduction by this compound.

Applications in Carbonyl Reduction

Based on the reactivity of similar organoaluminum compounds, this compound is expected to reduce various carbonyl functionalities. The steric bulk of the octyl groups might lead to higher selectivity compared to smaller trialkylaluminums.

Reduction of Aldehydes and Ketones

This compound is anticipated to reduce aldehydes and ketones to their corresponding primary and secondary alcohols.

Table 1: Predicted Reactivity of this compound with Aldehydes and Ketones

Substrate ClassExpected ProductPotential Selectivity Notes
Aliphatic AldehydesPrimary AlcoholsHigh reactivity expected.
Aromatic AldehydesPrimary AlcoholsHigh reactivity expected.
Aliphatic KetonesSecondary AlcoholsReactivity may be slower than with aldehydes.
Aromatic KetonesSecondary AlcoholsReactivity may be influenced by steric hindrance.
Reduction of Esters

The reduction of esters with trialkylaluminums can potentially yield either aldehydes or primary alcohols, depending on the reaction conditions and the stability of the tetrahedral intermediate. The bulky nature of this compound might favor the formation of the aldehyde at low temperatures, similar to DIBAL-H.[3][4][5]

Table 2: Predicted Reactivity of this compound with Esters

Substrate ClassPotential Product(s)Key Considerations
Aliphatic EstersAldehyde or Primary AlcoholLow temperature may favor aldehyde formation.
Aromatic EstersAldehyde or Primary AlcoholSubstrate electronics can influence the outcome.
LactonesDiolRing opening is expected.

Experimental Protocols

Note: The following protocols are generalized based on procedures for other organoaluminum reagents and should be optimized for specific substrates and scales. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Protocol for the Reduction of an Aldehyde or Ketone
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the carbonyl compound (1.0 eq.) in anhydrous toluene or hexane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: Slowly add a solution of this compound (1.1-1.5 eq.) in hexanes dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[6][7]

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography or distillation.

G A Dissolve Carbonyl Compound in Anhydrous Solvent B Cool to -78 °C A->B C Slowly Add this compound B->C D Stir at -78 °C (1-3 h) C->D E Quench with Methanol and Rochelle's Salt D->E F Warm to Room Temperature and Separate Layers E->F G Extract Aqueous Layer F->G H Combine Organic Layers, Wash, Dry, and Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for carbonyl reduction.

General Protocol for the Reduction of an Ester to an Alcohol
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ester (1.0 eq.) in anhydrous toluene or hexane.

  • Cooling: Cool the solution to -78 °C.

  • Addition of this compound: Slowly add a solution of this compound (2.2-3.0 eq.) in hexanes dropwise, maintaining the internal temperature below -70 °C.

  • Reaction and Warming: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Follow steps 5-8 from the aldehyde/ketone reduction protocol.

Chemoselectivity

The bulky nature of this compound may allow for chemoselective reductions of more reactive carbonyl groups (e.g., aldehydes) in the presence of less reactive ones (e.g., ketones or esters). This selectivity is typically enhanced at lower temperatures.[8]

G A Mixture of Carbonyls (e.g., Aldehyde + Ketone) B Add this compound at Low Temperature (-78 °C) A->B C Selective Reduction of More Reactive Carbonyl B->C D Work-up C->D E Primary Alcohol and Unreacted Ketone D->E

Caption: Logical workflow for chemoselective reduction.

Safety Precautions

This compound is a pyrophoric compound and reacts violently with water and protic solvents.[2] It should be handled with extreme care in a fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including flame-retardant laboratory coat, safety glasses, and gloves.

Conclusion

While specific literature on the use of this compound as a reducing agent for carbonyl compounds is limited, its properties as a bulky organoaluminum reagent suggest potential for selective reductions. The provided general protocols, based on the reactivity of similar reagents, offer a starting point for researchers interested in exploring the synthetic utility of this compound. Further experimental investigation is required to fully elucidate its reactivity, selectivity, and substrate scope.

References

Laboratory procedures for handling and storing Trioctylaluminum solution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA) is a versatile organoaluminum compound widely employed in chemical synthesis. It serves as a crucial component in Ziegler-Natta catalyst systems for olefin polymerization and as a potent alkylating, reducing, and metalating agent in various organic reactions.[1][2] Its utility is underscored by its pyrophoric nature and high reactivity towards water and air, necessitating stringent safety measures and specialized handling procedures in a laboratory setting.[3][4] These application notes provide detailed protocols for the safe handling, storage, and use of this compound solutions, ensuring operational safety and experimental success.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe and effective use.

PropertyValueReference(s)
Molecular Formula C₂₄H₅₁Al[5]
Molecular Weight 366.64 g/mol [2][6]
Appearance Colorless to pale yellow liquid[3][6]
Density 0.701 g/mL at 25 °C[2][5][7]
Boiling Point 120-125 °C at 0.1 mmHg[6]
Melting Point < -40 °C[6]
Flash Point -21 °C (-5.8 °F) (closed cup)[8]
Vapor Pressure < 0.1 mmHg (neat)[6]
Solubility Soluble in non-polar organic solvents. Reacts violently with water.[6]
Thermal Decomposition Decomposes at >240 °C[6]

Safety Precautions and Personal Protective Equipment (PPE)

This compound solution is highly flammable and pyrophoric, igniting spontaneously on contact with air. It also reacts violently with water, releasing flammable gases.[9][10] Severe skin and eye burns can result from contact.[6] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

All personnel handling this compound solution must wear the following PPE:

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[6]

  • Skin Protection: A flame-retardant lab coat (e.g., Nomex) is essential.[3] Wear chemical-resistant gloves (e.g., neoprene or nitrile).[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[6] In case of exposure exceeding the threshold limit value, a NIOSH-approved organic vapor respirator is necessary.[6]

  • Footwear: Fully enclosed, chemical-resistant footwear must be worn.

Engineering Controls
  • Fume Hood: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical working height.[6]

  • Inert Atmosphere: Handling and transfers should be carried out under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand or soda ash must be readily accessible. Do not use water or carbon dioxide fire extinguishers. [6][11]

  • Spill Kit: A spill kit containing absorbent materials for reactive organometallics should be available.

Storage and Handling Procedures

Proper storage and handling are critical to prevent accidents and maintain the integrity of the this compound solution.

Storage
  • Store in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials.[5]

  • Keep containers tightly sealed under an inert gas atmosphere.[6]

  • Store away from sources of ignition, heat, and incompatible materials such as water, alcohols, and oxidizing agents.[6][10]

  • The original manufacturer's container, often a Sure/Seal™ bottle, is recommended for storage.

Handling
  • Only trained personnel experienced in handling pyrophoric reagents should work with this compound.

  • Never work alone. Ensure a second person is aware of the procedure and is available to assist in case of an emergency.

  • Use standard Schlenk line or glovebox techniques for all transfers.

  • Transfer the solution using a dry, inert gas-purged syringe or cannula.

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

Experimental Protocol: Ziegler-Natta Polymerization of Ethylene (Illustrative)

This compound is commonly used as a cocatalyst with a transition metal compound in Ziegler-Natta polymerization. The following is an illustrative protocol for the laboratory-scale polymerization of ethylene.

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized based on specific laboratory conditions and research objectives. A thorough risk assessment must be conducted before commencing any experiment.

Materials
  • This compound solution (e.g., 25 wt. % in hexanes)

  • Titanium(IV) chloride (TiCl₄)

  • High-purity ethylene gas

  • Anhydrous, deoxygenated hexane

  • Anhydrous, deoxygenated methanol

  • 10% Hydrochloric acid solution

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and stir bar

  • Gas inlet and outlet for ethylene

  • Temperature-controlled oil bath

Procedure
  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet, and a condenser under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous, deoxygenated hexane (e.g., 100 mL) to the flask via cannula transfer.

  • Catalyst Preparation:

    • In a separate, dry Schlenk tube under an inert atmosphere, prepare a dilute solution of TiCl₄ in hexane.

    • Carefully add the desired amount of this compound solution to the main reaction flask via syringe, followed by the TiCl₄ solution. The order of addition and the Al/Ti molar ratio are critical and should be determined based on the specific experimental design. A typical Al/Ti ratio can range from 10:1 to 100:1.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using an oil bath.

    • Introduce a steady stream of ethylene gas into the reaction mixture with vigorous stirring. Maintain a positive pressure of ethylene throughout the reaction.

    • The polymerization is typically exothermic, and the reaction temperature should be carefully monitored and controlled.

    • Continue the reaction for the desired period (e.g., 1-2 hours). The formation of a white precipitate (polyethylene) will be observed.

  • Quenching and Work-up:

    • Stop the ethylene flow and cool the reaction mixture to room temperature.

    • Under an inert atmosphere, slowly and carefully add anhydrous methanol to the reaction mixture to quench the catalyst. This should be done in an ice bath as the quenching process is exothermic.

    • After the initial vigorous reaction subsides, slowly add a 10% solution of hydrochloric acid to dissolve the catalyst residues.

    • The polymer can then be isolated by filtration, washed with methanol and water, and dried under vacuum.

Waste Disposal

  • All waste containing this compound must be treated as hazardous.

  • Excess this compound solution should be quenched by slowly adding it to a stirred, cooled solution of a less reactive alcohol (e.g., isopropanol) in an inert solvent (e.g., hexane) under an inert atmosphere.

  • After the initial quenching, a more reactive alcohol (e.g., methanol) can be slowly added, followed by the very slow and careful addition of water.

  • The resulting solution should be neutralized and disposed of in accordance with local, state, and federal regulations.

  • Contaminated labware and PPE should be collected in a sealed container and disposed of as hazardous waste.

Diagrams

Safe_Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound Solution cluster_prep Preparation cluster_storage Receiving and Storage cluster_handling Experimental Procedure cluster_disposal Waste Management PPE Don Appropriate PPE (Flame-retardant lab coat, goggles, face shield, gloves) Fume_Hood Ensure Fume Hood is Certified and Functioning Inert_Atmosphere Prepare Inert Atmosphere Setup (Glovebox or Schlenk Line) Fire_Safety Verify Availability of Class D Fire Extinguisher and Spill Kit Receive Receive this compound Solution in Manufacturer's Container Fire_Safety->Receive Store Store in a Cool, Dry, Ventilated Area for Pyrophorics Label Ensure Container is Tightly Sealed Under Inert Gas and Clearly Labeled Transfer Transfer Solution Using Syringe or Cannula Under Inert Atmosphere Label->Transfer Reaction Conduct Reaction in a Suitable, Dry Apparatus Quench Carefully Quench the Reaction with a Protic Solvent (e.g., Isopropanol) Quench_Excess Quench Excess Reagent in a Controlled Manner Quench->Quench_Excess Collect_Waste Collect All Contaminated Materials in a Labeled Hazardous Waste Container Dispose Dispose of Waste According to Institutional and Regulatory Guidelines

Caption: Workflow for the safe handling and storage of this compound solution.

Quenching_Signaling_Pathway This compound Quenching Pathway TOA This compound (AlR₃) Alkoxide Aluminum Alkoxide (Al(OR)R₂) TOA->Alkoxide  Slow Addition (Exothermic) Alkane Octane TOA->Alkane  Byproduct Isopropanol Isopropanol (i-PrOH) Isopropanol->Alkoxide Mixed_Alkoxide Mixed Aluminum Alkoxides (Al(OR)(OR')R) Alkoxide->Mixed_Alkoxide  Further Reaction Methanol Methanol (MeOH) Methanol->Mixed_Alkoxide Hydroxide Aluminum Hydroxide (Al(OH)₃) Mixed_Alkoxide->Hydroxide  Vigorous Reaction Water Water (H₂O) Water->Hydroxide

Caption: Chemical pathway for the controlled quenching of this compound.

References

Safe Quenching of Trioctylaluminum Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylaluminum (TOA) is a pyrophoric organoaluminum compound utilized in various chemical syntheses.[1] Its high reactivity necessitates stringent safety protocols, particularly during the quenching phase of a reaction. Improper quenching can lead to uncontrolled exothermic events, fires, and the release of flammable gases. This document provides detailed application notes and protocols for the safe and effective quenching of reactions involving this compound. The procedures outlined are based on established best practices for handling pyrophoric reagents and aim to mitigate the inherent risks.

Disclaimer: The following protocols are intended as a guide and should be adapted to the specific scale and conditions of your experiment. A thorough risk assessment must be conducted before any work with this compound is initiated.

Hazards of this compound

This compound is a highly hazardous substance with the following primary risks:

  • Pyrophoricity: Spontaneously ignites in air.[2] All handling must be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Reactive with Protic Solvents: Reacts violently with water and other protic solvents, such as alcohols, to release flammable octane gas.[2][3]

  • Corrosivity: Causes severe burns to skin and eyes.

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Quenching Theory and Stoichiometry

The quenching of this compound involves the stepwise reaction with protic reagents to safely neutralize its reactivity. The general reaction scheme involves the sequential replacement of the octyl groups with alkoxy groups, followed by hydrolysis to form aluminum hydroxide and octane.

Reaction with Isopropanol (Alcoholysis): Al(C₈H₁₇)₃ + 3 (CH₃)₂CHOH → Al(OCH(CH₃)₂)₃ + 3 C₈H₁₈ this compound + Isopropanol → Aluminum isopropoxide + Octane

Reaction with Water (Hydrolysis): Al(C₈H₁₇)₃ + 3 H₂O → Al(OH)₃ + 3 C₈H₁₈ this compound + Water → Aluminum hydroxide + Octane

The reaction with water is significantly more exothermic and rapid than with alcohols. Therefore, a stepwise quenching procedure is crucial for safety.

Quantitative Data

Quenching AgentReactivityEstimated Enthalpy of Reaction (ΔH)Key Considerations
Isopropanol ModerateModerately ExothermicThe recommended initial quenching agent. The reaction rate is controllable at low temperatures.
Methanol HighExothermicMore reactive than isopropanol. Used as a secondary quenching agent to ensure complete reaction of any remaining this compound.
Water Very HighHighly ExothermicShould only be used after a thorough quench with alcohols. Addition of water to unreacted this compound will result in a violent, uncontrolled reaction.
Acetone HighExothermicCan be used for quenching, but the reaction can be vigorous and may produce complex byproducts. Not generally recommended for primary quenching.

Experimental Protocols

5.1. General Safety Precautions

  • All manipulations of this compound must be performed in a certified fume hood with the sash at the lowest practical height.

  • A Class D fire extinguisher (for combustible metals) and a container of dry sand or powdered lime must be readily accessible.

  • Personal Protective Equipment (PPE) is mandatory:

    • Flame-resistant lab coat

    • Chemical splash goggles and a face shield[3]

    • Chemically resistant gloves (nitrile or neoprene)[3]

5.2. Protocol 1: Stepwise Quenching of a this compound Solution

This protocol is designed for the controlled quenching of a solution of this compound in an organic solvent.

Materials:

  • Reaction mixture containing this compound under an inert atmosphere.

  • Anhydrous isopropanol.

  • Anhydrous methanol.

  • Deionized water.

  • Anhydrous, inert solvent for dilution (e.g., heptane, toluene).

  • Addition funnel.

  • Thermometer or thermocouple.

  • Cooling bath (ice/water or dry ice/acetone).

Procedure:

  • Dilution and Cooling:

    • Ensure the reaction vessel is under a positive pressure of an inert gas.

    • Dilute the reaction mixture with an equal volume of an anhydrous, inert solvent to reduce the concentration of this compound.

    • Cool the reaction vessel to 0 °C using an ice/water bath. For larger quantities or more concentrated solutions, a dry ice/acetone bath (-78 °C) is recommended.

  • Initial Quench with Isopropanol:

    • Slowly add anhydrous isopropanol to the cooled, stirred reaction mixture via an addition funnel.

    • Maintain the internal temperature below 10 °C.

    • The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.

    • Continue the slow addition until gas evolution ceases.

  • Secondary Quench with Methanol:

    • Once the initial quench with isopropanol is complete and the reaction has subsided, slowly add anhydrous methanol in a similar dropwise manner.

    • Continue to monitor the temperature and control the addition rate.

  • Final Quench with Water:

    • After the reaction with methanol is complete, slowly add deionized water dropwise.

    • Extreme caution is advised during this step. Even after the alcohol quench, residual pockets of unreacted this compound could react violently with water.

    • If a significant exotherm is observed, immediately stop the addition and allow the mixture to cool before proceeding.

  • Warming and Workup:

    • Once the addition of water is complete and no further reaction is observed, slowly allow the mixture to warm to room temperature with continued stirring.

    • The resulting mixture will likely be a slurry of aluminum salts.

    • The mixture can then be processed according to the experimental workup procedure (e.g., extraction, filtration).

5.3. Protocol 2: Quenching of Residual this compound in Glassware

This protocol is for the safe cleaning of glassware contaminated with small amounts of this compound.

Procedure:

  • Initial Rinse under Inert Atmosphere:

    • Under an inert atmosphere, rinse the glassware with a small amount of an anhydrous, inert solvent (e.g., heptane or toluene) to dilute any residual this compound.

    • Transfer the rinse to a separate flask for quenching according to Protocol 1.

  • Quenching with Isopropanol:

    • In a fume hood, add a sufficient amount of anhydrous isopropanol to the glassware to cover the contaminated surfaces.

    • Allow the isopropanol to react with any remaining this compound. Swirl the glassware gently to ensure complete contact.

  • Final Rinse:

    • Once the reaction has ceased, the glassware can be rinsed with water and then washed with detergent as usual.

Visualization of Procedures

6.1. Logical Workflow for Safe this compound Quenching

Quenching_Workflow Safe this compound Quenching Workflow cluster_prep Preparation cluster_quench Stepwise Quenching cluster_finish Final Steps start Start Quenching Procedure prep_inert Ensure Inert Atmosphere start->prep_inert prep_dilute Dilute with Anhydrous Solvent prep_inert->prep_dilute prep_cool Cool Reaction to 0°C quench_ipa Slowly Add Isopropanol prep_cool->quench_ipa prep_dilute->prep_cool monitor_temp1 Maintain Temp < 10°C quench_ipa->monitor_temp1 quench_meoh Slowly Add Methanol monitor_temp1->quench_meoh Gas evolution ceased monitor_temp2 Maintain Temp < 10°C quench_meoh->monitor_temp2 quench_water Slowly Add Water monitor_temp2->quench_water Reaction subsided monitor_temp3 Monitor for Exotherm quench_water->monitor_temp3 warm_rt Warm to Room Temperature monitor_temp3->warm_rt No exotherm workup Proceed to Workup warm_rt->workup end_proc End of Procedure workup->end_proc

Caption: Workflow for the safe stepwise quenching of this compound.

6.2. Decision Tree for Handling a this compound Spill

Spill_Response This compound Spill Response spill This compound Spill Occurs is_large Is the spill large or on fire? spill->is_large evacuate Evacuate Area & Call Emergency Services is_large->evacuate Yes small_spill Small, contained spill is_large->small_spill No cover Cover with Dry Sand or Lime small_spill->cover wait Wait for Reaction to Subside cover->wait collect Carefully Collect Residue wait->collect quench_residue Quench Residue per Protocol 1 collect->quench_residue dispose Dispose of as Hazardous Waste quench_residue->dispose

Caption: Decision tree for responding to a this compound spill.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of trioctylaluminum in the synthesis of block copolymers, particularly focusing on poly(methyl methacrylate)-block-poly(n-butyl acrylate) (PMMA-b-PnBA). While specific literature detailing this compound as the primary ligand in these syntheses is limited, its role can be extrapolated from the broader use of alkylaluminums in living anionic polymerization to control reaction kinetics and polymer stereochemistry.

Introduction

Block copolymers are a vital class of macromolecules composed of two or more distinct homopolymer blocks linked by covalent bonds. Their ability to self-assemble into diverse nanostructures makes them invaluable in various applications, including drug delivery, nanomedicine, and materials science. The precise synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions is paramount for these applications.

Living anionic polymerization is a powerful technique for achieving such precision. In the synthesis of (meth)acrylate-based block copolymers, side reactions can be problematic. Alkylaluminum compounds, such as this compound, can function as stabilizing agents or ligands that modulate the reactivity of the propagating chain end, thereby suppressing side reactions and enabling controlled polymerization. This compound, a non-pyrophoric and soluble organoaluminum reagent, offers potential advantages in handling and reaction control.

Role of this compound in Anionic Polymerization

In the anionic polymerization of (meth)acrylates, this compound is believed to play a multifaceted role:

  • Scavenger: this compound can react with and neutralize impurities such as water and protic species in the monomer and solvent, which would otherwise terminate the living polymerization.

  • Ligand/Stabilizer: By coordinating to the propagating anionic center (enolate), this compound can reduce its nucleophilicity. This moderation of reactivity helps to prevent side reactions like "back-biting" (intramolecular cyclization) and termination, leading to a more controlled polymerization and polymers with narrower molecular weight distributions.

  • Stereochemical Control: The coordination of the bulky this compound to the propagating chain end can influence the stereochemistry of the resulting polymer, potentially leading to higher syndiotacticity in the case of polymethyl methacrylate (PMMA).

Experimental Protocols

The following protocols are based on established methods for the living anionic polymerization of (meth)acrylates and incorporate the use of this compound.

3.1. Materials and Reagents

ReagentSupplierPurityNotes
Methyl methacrylate (MMA)Sigma-Aldrich99%Inhibitor must be removed before use.
n-Butyl acrylate (nBA)Sigma-Aldrich99%Inhibitor must be removed before use.
This compoundSigma-Aldrich25 wt. % in hexanesHandled under inert atmosphere.[1]
sec-Butyllithium (sec-BuLi)Sigma-Aldrich~1.4 M in cyclohexaneInitiator; concentration should be titrated.
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, ≥99.9%Further purification required.
MethanolFisher ScientificACS GradeUsed for termination.
Argon or NitrogenAirgasHigh purity (99.998%)For maintaining inert atmosphere.

3.2. Purification of Reagents

Rigorous purification of monomers and solvent is critical for successful living anionic polymerization.

  • Monomers (MMA and nBA):

    • Wash the monomer with a 10% aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water until the aqueous layer is neutral.

    • Dry the monomer over anhydrous magnesium sulfate.

    • Stir over calcium hydride (CaH₂) overnight under an inert atmosphere.

    • Vacuum distill the monomer from CaH₂ immediately before use.

    • For ultimate purity, the distilled monomer can be treated with a small amount of this compound solution until a faint persistent color appears, and then vacuum distilled.

  • Solvent (THF):

    • Pre-dry THF by refluxing over sodium wire.

    • Reflux over sodium-benzophenone ketyl under an inert atmosphere until a deep purple color persists, indicating the absence of water and oxygen.

    • Distill directly into the reaction vessel under an inert atmosphere.

3.3. Synthesis of PMMA-b-PnBA Diblock Copolymer

This procedure outlines the sequential anionic polymerization of MMA followed by nBA.

  • Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of argon or nitrogen. The reactor should be flame-dried under vacuum and cooled under an inert atmosphere.

  • Solvent Addition: Transfer the freshly distilled anhydrous THF into the reactor via cannula. Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Initiation of MMA Polymerization:

    • Inject the calculated amount of sec-BuLi initiator into the stirred THF at -78 °C.

    • Slowly add the purified MMA monomer to the initiator solution via a gas-tight syringe. The polymerization of MMA is typically rapid. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) to ensure complete conversion.

  • Addition of this compound: After the polymerization of the first block, a solution of this compound in hexanes can be added to the living PMMA chains. This step is intended to modify the propagating end for better control over the subsequent acrylate polymerization. The molar ratio of this compound to the living chain ends should be optimized (e.g., 1:1 to 5:1).

  • Polymerization of nBA:

    • Take an aliquot of the living PMMA solution for characterization (e.g., by SEC/GPC) to determine the molecular weight and PDI of the first block.

    • Slowly add the purified nBA monomer to the living PMMA solution at -78 °C. The color of the solution may change upon addition of the second monomer.

    • Allow the polymerization of nBA to proceed for a set time (e.g., 1-2 hours) to ensure complete conversion.

  • Termination: Terminate the polymerization by adding an excess of degassed methanol to the reactor.

  • Polymer Isolation:

    • Warm the reaction mixture to room temperature.

    • Precipitate the block copolymer by pouring the solution into a large excess of a non-solvent, such as methanol or a methanol/water mixture.

    • Filter the precipitated polymer and wash it with the non-solvent.

    • Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

3.4. Characterization

The synthesized block copolymers should be characterized to determine their molecular weight, molecular weight distribution, and composition.

TechniquePurposeExpected Results
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).A monomodal and narrow peak, indicating a well-controlled polymerization (PDI typically < 1.2). A clear shift in the peak to higher molecular weight after the polymerization of the second block.
Nuclear Magnetic Resonance (¹H NMR) SpectroscopyTo determine the chemical composition of the block copolymer by integrating the characteristic proton signals of each block.Presence of characteristic peaks for both PMMA (e.g., -OCH₃ at ~3.6 ppm) and PnBA (e.g., -OCH₂- at ~4.0 ppm). The ratio of the integrals allows for the calculation of the block composition.
Differential Scanning Calorimetry (DSC)To determine the glass transition temperatures (T₉) of the individual blocks.Two distinct glass transition temperatures corresponding to the PMMA block (T₉ ≈ 105 °C) and the PnBA block (T₉ ≈ -50 °C), indicating microphase separation.

Quantitative Data

The following table summarizes typical data for PMMA-b-PnBA-b-PMMA triblock copolymers synthesized via living anionic polymerization, which can be considered representative of a well-controlled synthesis potentially achievable with this compound as a stabilizing agent.[2]

SamplePMMA Block Mₙ ( kg/mol )PnBA Block Mₙ ( kg/mol )Total Mₙ ( kg/mol )PDI (Mₙ/Mₙ)PMMA wt%
MnBM-1850661.1224
MnBM-2951691.1526
MnBM-3151001301.1023
MnBM-4251001501.1333

Data adapted from syntheses using ligated anionic polymerization, which demonstrates the level of control expected.

Visualizations

Workflow for Block Copolymer Synthesis

G cluster_prep Preparation cluster_polym Polymerization cluster_post Post-Polymerization Monomer_Purification Monomer Purification (MMA, nBA) Reactor_Setup Reactor Setup (Flame-dried, Inert atm.) Monomer_Purification->Reactor_Setup Solvent_Purification Solvent Purification (THF) Solvent_Purification->Reactor_Setup Initiation Initiation (sec-BuLi in THF at -78°C) Reactor_Setup->Initiation First_Block First Block Polymerization (Add MMA) Initiation->First_Block Ligand_Addition Ligand Addition (this compound) First_Block->Ligand_Addition Second_Block Second Block Polymerization (Add nBA) Ligand_Addition->Second_Block Termination Termination (Add Methanol) Second_Block->Termination Isolation Isolation (Precipitation) Termination->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Characterization Characterization (SEC, NMR, DSC) Drying->Characterization

Caption: Experimental workflow for the synthesis of PMMA-b-PnBA block copolymers.

Logical Relationship of this compound in Controlled Polymerization

G cluster_reactants Reactants cluster_process Polymerization Process cluster_outcomes Outcomes Living_Chain Living Anionic Chain End (PMMA-Li) Coordination Coordination of TOA to Living End Living_Chain->Coordination Monomer Acrylate Monomer (nBA) Propagation Controlled Propagation Monomer->Propagation TOA This compound (Al(C8H17)3) TOA->Coordination Coordination->Propagation Side_Reactions Suppressed Side Reactions Coordination->Side_Reactions prevents Block_Copolymer Well-defined Block Copolymer Propagation->Block_Copolymer

References

Troubleshooting & Optimization

Technical Support Center: Managing Pyrophoric Hazards of Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with trioctylaluminum. Adherence to these guidelines is critical for preventing accidents and ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a pyrophoric substance, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water, releasing flammable gases that can autoignite.[1] Additionally, it causes severe skin burns and eye damage.[1]

Q2: What are the immediate actions to take in case of a this compound spill?

A2: For a small, manageable spill, immediately smother the material with a dry extinguishing agent like powdered lime, dry sand, soda ash, or a Class D fire extinguisher.[2][3][4] Do NOT use water or a carbon dioxide extinguisher.[2] Evacuate the area if the spill is large or ignites. Remove all ignition sources and combustible materials from the vicinity.[2]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE setup is required. This includes a flame-resistant lab coat (Nomex or equivalent), chemical splash goggles and a full face shield, and heavy-duty, chemical-resistant gloves (neoprene or nitrile rubber are recommended).[2][5] All work should be conducted in a certified chemical fume hood or a glovebox.[2]

Q4: How should this compound be stored?

A4: this compound must be stored in a cool, dry, well-ventilated area, away from heat sources, water, and oxidizers.[2] It should be kept in its original, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][5]

Q5: What is the proper procedure for disposing of residual this compound?

A5: Unused or residual this compound must be quenched (neutralized) before disposal. This involves slowly adding a less reactive alcohol like isopropanol to a diluted solution of the this compound in an inert solvent, followed by more reactive alcohols and finally water, all while cooling the reaction vessel.[6] The resulting waste should be disposed of as hazardous waste according to institutional guidelines.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Syringe/Cannula Clogging During Transfer Solid impurities or reaction with residual moisture/air in the equipment.1. Do not apply excessive force. 2. Withdraw the plunger slightly to dislodge the blockage.3. If unsuccessful, carefully withdraw the needle from the reaction vessel and quench the contents of the syringe/cannula by slowly discharging into a flask containing a suitable quenching agent (e.g., isopropanol) under an inert atmosphere.4. Thoroughly dry and purge all equipment with an inert gas before the next use.[6]
Smoke or Fuming Upon Exposure to Air This is the expected pyrophoric nature of this compound reacting with air.1. This indicates a breach in your inert atmosphere.2. If it is a minor leak (e.g., around a septum), ensure a positive pressure of inert gas is maintained.3. If a significant amount is exposed and ignites, be prepared to use a Class D fire extinguisher or smothering agent.[2]
Slight Discoloration of the this compound Solution Minor impurities or slow degradation over time.1. This may not significantly affect reactivity for many applications.2. If the purity is critical for your experiment, it is recommended to use a fresh bottle.3. Always perform reactions under an inert atmosphere to prevent degradation.
Pressure Buildup in the Reaction Flask The reaction is highly exothermic, or a gaseous byproduct is being generated.1. Ensure adequate cooling of the reaction vessel (e.g., ice bath).2. Control the rate of addition of this compound to the reaction mixture.3. Ensure the reaction setup is properly vented through a bubbler to relieve excess pressure.

Data and Protocols

Personal Protective Equipment (PPE) Summary
Equipment Specification Purpose
Lab Coat Flame-resistant (e.g., Nomex)Protects against fire and chemical splashes.
Eye Protection Chemical splash goggles and a full face shieldProtects eyes and face from splashes and fire.[2]
Gloves Nitrile or Neoprene, heavy-dutyProvides chemical resistance and protection from burns.[2]
Work Location Certified Chemical Fume Hood or GloveboxProvides a controlled environment and ventilation to prevent exposure and fire.[2][8]
Fire Extinguisher Selection
Fire Class Description Recommended Extinguisher NOT Recommended
Class D Combustible metals and organometallicsDry Powder (e.g., Met-L-X, G-1 powder), Dry Sand, DolomiteWater, Carbon Dioxide (CO2), Halon

Note: A standard ABC fire extinguisher is not suitable for this compound fires.

Experimental Protocols

Protocol 1: Safe Transfer of this compound via Syringe (<20 mL)

Objective: To safely transfer a small volume of this compound from a Sure/Seal™ bottle to a reaction flask.

Methodology:

  • Ensure the reaction flask is oven-dried, cooled under a stream of inert gas (argon or nitrogen), and sealed with a rubber septum.

  • Secure both the this compound bottle and the reaction flask in the fume hood using clamps.

  • Flush a new, dry, gas-tight syringe with a long needle with inert gas at least three times.

  • Puncture the septum of the this compound bottle with the needle and carefully draw the desired volume of liquid into the syringe. It is recommended not to fill the syringe to more than 60% of its capacity.[9]

  • To prevent drips, draw a small amount of inert gas from the headspace of the bottle into the syringe to act as a buffer.[9]

  • Withdraw the needle from the bottle and immediately insert it into the septum of the reaction flask.

  • Slowly add the this compound to the reaction mixture.

  • After transfer, rinse the syringe and needle immediately by drawing up a dry, inert solvent (e.g., hexane) and expelling it into a separate flask for quenching.[6]

Protocol 2: Quenching of Residual this compound

Objective: To safely neutralize residual this compound in a reaction flask or waste container.

Methodology:

  • Conduct the entire procedure in a fume hood under an inert atmosphere.

  • Dilute the this compound-containing solution with an inert, high-boiling solvent (e.g., heptane or toluene) to a concentration of less than 20% by weight.[10]

  • Place the flask in an ice-water bath to ensure adequate cooling.

  • Slowly, and with vigorous stirring, add dry isopropanol dropwise via an addition funnel or syringe. The rate of addition should be controlled to keep the reaction temperature below 50°C.[10]

  • Continue adding isopropanol until the visible reaction (gas evolution) ceases.

  • After the reaction with isopropanol is complete, slowly add methanol, which is more reactive, to ensure all the this compound has been consumed.[6]

  • Finally, very slowly add water dropwise to quench any remaining reactive species.[6]

  • Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.

  • Neutralize the resulting solution with a weak acid (e.g., citric acid) before disposing of it as hazardous waste.

Visual Guides

Spill_Response_Decision_Tree spill This compound Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small & Controllable? assess->small_spill Yes large_spill Large or Uncontrollable assess->large_spill No smother Smother with Class D Powder, Dry Sand, or Soda Ash small_spill->smother evacuate Evacuate Area Immediately! large_spill->evacuate no_water DO NOT use water or CO2 extinguisher smother->no_water cleanup Collect Residue into Sealed Container for Disposal smother->cleanup alarm Activate Fire Alarm evacuate->alarm call_emergency Call Emergency Services alarm->call_emergency

Caption: Decision tree for this compound spill response.

Safe_Transfer_Workflow start Start: Prepare for Transfer ppe Don Appropriate PPE (FR Coat, Goggles, Face Shield, Gloves) start->ppe setup Set up in Fume Hood - Secure Reagent and Flask - Inert Atmosphere ppe->setup prepare_syringe Prepare Gas-Tight Syringe (Flush with Inert Gas) setup->prepare_syringe withdraw Withdraw Reagent (<60% Syringe Capacity) + Inert Gas Buffer prepare_syringe->withdraw transfer Slowly Transfer to Reaction Flask withdraw->transfer rinse Rinse Syringe with Inert Solvent for Quenching transfer->rinse end End: Transfer Complete rinse->end

Caption: Workflow for the safe transfer of this compound.

References

Technical Support Center: Safe Handling of Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling of Trioctylaluminum (TOA) to prevent ignition upon air exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOA) and why is it hazardous?

A1: this compound is an organoaluminum compound.[1][2][3] It is classified as a pyrophoric substance, meaning it can ignite spontaneously upon contact with air.[1][2][4] It also reacts violently with water, releasing flammable gases that can also ignite.[1][5][6][7] These properties make it a significant fire and explosion hazard if not handled correctly.

Q2: What causes this compound to ignite in air?

A2: The ignition of this compound in air is due to its rapid and highly exothermic reaction with oxygen.[1][4] This reaction generates a significant amount of heat, which is sufficient to ignite the compound and any flammable solvents it may be dissolved in.

Q3: Can I work with this compound on an open lab bench?

A3: No. All manipulations of this compound must be conducted in a controlled, inert atmosphere to prevent contact with air and moisture.[8][9] This is typically achieved by working inside a glove box or using a Schlenk line with an inert gas like nitrogen or argon.[8][9]

Q4: What immediate actions should I take in case of a this compound spill?

A4: In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[10] Smother the spill with a dry, non-reactive material.[9][10] Suitable materials include powdered lime, dry sand, or soda ash.[9][10] Do not use water or a carbon dioxide fire extinguisher , as these will react violently with this compound.[5][9]

Q5: What should I do if I am exposed to this compound?

A5: If this compound comes into contact with your skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[5][9][11] Remove any contaminated clothing while continuing to flush.[5] If inhaled, move to fresh air immediately and seek medical attention.[5][9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Small fire or smoke at the needle tip during transfer Minor exposure to air at the injection point.1. Slightly increase the inert gas pressure to ensure a positive flow out of the reaction vessel. 2. Ensure the septum provides a good seal. If necessary, replace it with a new, unused septum. 3. Withdraw the needle and re-inert the syringe before attempting the transfer again.
Discoloration or precipitation in the this compound solution Contamination with air or moisture, leading to decomposition.1. Do not use the reagent. 2. Review your storage and handling procedures to identify the source of contamination. 3. Ensure the storage vessel is properly sealed and was stored under a positive pressure of inert gas. 4. Dispose of the contaminated reagent according to your institution's hazardous waste guidelines.
Difficulty drawing the liquid into the syringe Blockage in the needle or pressure equalization issue.1. Ensure the needle is not clogged. 2. Make sure there is a slight positive pressure of inert gas in the source bottle to aid in liquid transfer. 3. Use a "push-pull" technique to equalize pressure: draw a small amount of inert gas from the reaction vessel into the syringe, then inject it into the source bottle before drawing the liquid.
A fire occurs during the experiment Significant exposure of this compound to air.1. If the fire is small and you are trained to use a fire extinguisher, use a Class D dry powder extinguisher or smother the fire with dry sand, soda ash, or powdered lime.[9][10] NEVER use water or a CO2 extinguisher .[5][9] 2. For larger fires, immediately activate the fire alarm, evacuate the area, and call emergency services.[10]

Data Presentation

Table 1: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Reason
Eye Protection Chemical splash goggles and a face shield.[8][10][11][12][13]Protects against splashes and potential explosions.
Body Protection Fire-resistant lab coat (e.g., Nomex).[8][10][11][13]Provides a barrier against fire and chemical splashes. Synthetic materials that can melt should be avoided.[11][13]
Hand Protection Double gloving with nitrile gloves underneath neoprene or other chemical-resistant gloves is often recommended.[13] For larger quantities, fire-resistant gloves may be necessary.[11]Provides dexterity while offering chemical and fire resistance.
Footwear Fully enclosed, non-porous shoes.[12]Protects feet from spills.

Table 2: Suitable Extinguishing Agents for this compound Fires

Extinguishing Agent Suitability Reason
Dry Chemical Powder (Class D) Highly Recommended Specifically designed for combustible metal fires and does not react with organoaluminums.
Powdered Lime, Dry Sand, Soda Ash Recommended Smothers the fire by cutting off the oxygen supply without reacting with the chemical.[9][10]
Water UNSUITABLE Reacts violently with this compound, producing flammable and explosive gases.[1][5][6][7]
Carbon Dioxide (CO2) UNSUITABLE May react with the pyrophoric material and is ineffective.
Foam UNSUITABLE Typically water-based and will react violently.[5]

Experimental Protocols

Protocol 1: Safe Transfer of this compound Using a Syringe

Objective: To safely transfer a small volume (<50 mL) of this compound from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.

Methodology:

  • Preparation:

    • Work in a certified chemical fume hood.[8][12][13]

    • Ensure a Class D fire extinguisher or a container of dry sand/powdered lime is within arm's reach.[10]

    • Assemble and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas (e.g., nitrogen or argon).

    • Secure the this compound source bottle and the reaction vessel to a stand.[8]

  • Syringe Preparation:

    • Select a glass syringe with a Luer-lock tip that is at least twice the volume of the liquid to be transferred.[8]

    • Attach a long, flexible needle.

    • Dry the syringe and needle in an oven and cool in a desiccator, or flush thoroughly with dry inert gas.

  • Transfer Procedure:

    • Purge the reaction vessel with inert gas.

    • Insert a needle from the inert gas source into the septum of the this compound bottle to slightly pressurize it.

    • Insert the needle of the prepared syringe through the septum of the source bottle, ensuring the needle tip is below the liquid level.

    • Slowly draw the desired volume of this compound into the syringe. The slight positive pressure in the bottle will aid this process.

    • To avoid bubbles, use the "push-pull" technique: draw some inert gas from the headspace of the source bottle into the syringe, remove the needle from the liquid, and then push the gas back into the headspace. Repeat until no gas bubbles are visible in the syringe.

    • Withdraw the syringe and needle from the source bottle.

    • Immediately insert the needle into the septum of the reaction vessel.

    • Slowly dispense the this compound into the reaction vessel.

    • Remove the syringe and needle.

  • Cleanup:

    • Carefully rinse the syringe and needle by drawing up and expelling an inert, high-boiling point solvent (e.g., mineral oil) multiple times in the fume hood.

    • Then, slowly and carefully add a quenching agent like isopropanol to the rinse solvent.

    • Finally, rinse with water.

    • Dispose of all waste in accordance with institutional guidelines.

Visualizations

Trioctylaluminum_Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_extinguisher Position Extinguisher prep_glassware Dry and Inert Glassware inert_source Inert Source Bottle prep_glassware->inert_source Proceed prep_syringe Prepare Syringe inert_source->prep_syringe Proceed inert_rxn Inert Reaction Vessel transfer_liquid Transfer Liquid inert_rxn->transfer_liquid Proceed prep_syringe->inert_rxn Proceed dispense_liquid Dispense into Vessel transfer_liquid->dispense_liquid Proceed quench_syringe Quench Syringe dispense_liquid->quench_syringe Proceed dispose_waste Dispose of Waste

Caption: Workflow for the safe handling and transfer of this compound.

Spill_Response_Logic start This compound Spill Occurs alert Alert Personnel start->alert assess Assess Spill Size alert->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large smother Smother with Dry Agent (Sand, Lime, etc.) small_spill->smother evacuate Evacuate Area large_spill->evacuate extinguish Use Class D Extinguisher if Ignited smother->extinguish cleanup Collect Residue with Non-Sparking Tools extinguish->cleanup dispose Dispose as Hazardous Waste cleanup->dispose emergency Call Emergency Services evacuate->emergency

Caption: Decision-making logic for responding to a this compound spill.

References

Technical Support Center: Inactivation and Safe Disposal of Trioctylaluminum (TOA) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe inactivation and disposal of Trioctylaluminum (TOA) waste. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (TOA) waste?

A1: this compound is a pyrophoric and highly reactive organoaluminum compound. The primary hazards include:

  • Pyrophoricity: TOA can ignite spontaneously upon contact with air.[1][2]

  • Water Reactivity: It reacts violently with water and other protic solvents, releasing flammable hydrocarbon gases.[1][2]

  • Corrosivity: TOA is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3]

  • Flammability: TOA is typically handled in a flammable organic solvent, such as hexane, which poses a fire risk.[4]

Q2: What is the general principle for inactivating TOA waste?

A2: The inactivation of TOA waste is achieved through a controlled hydrolysis process, often referred to as quenching. This involves a stepwise reaction with reagents of increasing reactivity to manage the exothermic reaction and prevent uncontrolled gas evolution and potential fire. The general sequence is:

  • Dilution with an inert, anhydrous solvent.

  • Slow addition of a less reactive alcohol (e.g., isopropanol).

  • Sequential addition of more reactive alcohols (e.g., ethanol, then methanol).

  • Final quenching with water.[1][5][6][7][8]

Q3: What personal protective equipment (PPE) is required when handling TOA waste?

A3: Appropriate PPE is crucial for safely handling TOA waste. The following should be worn:

  • Eye Protection: Safety goggles and a face shield.[3]

  • Hand Protection: Fire-resistant gloves (e.g., Nomex®) worn over chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[3]

Experimental Protocols

Protocol 1: Stepwise Quenching of this compound Waste

This protocol outlines the detailed methodology for the safe inactivation of TOA waste in a laboratory setting.

Materials:

  • This compound waste solution.

  • Anhydrous inert solvent (e.g., hexane or toluene).

  • Anhydrous isopropanol.

  • Anhydrous ethanol.

  • Anhydrous methanol.

  • Deionized water.

  • Three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen/argon inlet with a bubbler.

  • Ice-water bath.

  • Syringes and needles.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_quench Quenching Procedure cluster_post Post-Quenching prep1 Don appropriate PPE prep2 Set up apparatus in fume hood prep1->prep2 prep3 Purge apparatus with inert gas prep2->prep3 step1 Dilute TOA waste with inert solvent (e.g., hexane) to <20% w/w prep3->step1 step2 Cool flask to 0°C in an ice bath step1->step2 step3 Slowly add isopropanol via addition funnel step2->step3 step4 Sequentially add ethanol, then methanol step3->step4 step5 Slowly add water step4->step5 post1 Allow to warm to room temperature step5->post1 post2 Stir for at least 2 hours post1->post2 post3 Prepare for disposal post2->post3 G cluster_waste Waste Disposal Pathway start Quenched TOA Mixture step1 Transfer to Labeled Hazardous Waste Container start->step1 step2 Segregate from other Waste Streams step1->step2 step3 Store in a Designated Waste Accumulation Area step2->step3 end Arrange for Professional Waste Disposal step3->end

References

Troubleshooting low catalyst activity with Trioctylaluminum cocatalyst.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low catalyst activity when using Trioctylaluminum (TOA) as a cocatalyst.

Troubleshooting Guide: Low Catalyst Activity

Low or inconsistent catalyst activity is a common challenge. This guide provides a systematic approach to identifying and resolving the root causes of poor catalytic performance when using this compound.

Q1: My catalytic reaction is showing low or no activity. What are the most common causes?

Several factors can contribute to low catalyst activity. The most frequent culprits are deactivation of the cocatalyst by contaminants, improper catalyst-cocatalyst ratio, or issues with the reaction conditions. A logical troubleshooting workflow can help isolate the problem.

TroubleshootingWorkflow Start Low Catalyst Activity Observed Check_TOA Verify Purity and Integrity of this compound (TOA) Start->Check_TOA Check_Ratio Optimize Catalyst to Cocatalyst (Al/M) Ratio Check_TOA->Check_Ratio TOA is pure Solution_TOA Purify or Replace TOA. Implement rigorous inert atmosphere techniques. Check_TOA->Solution_TOA TOA is suspect (e.g., cloudy, discolored) Check_Conditions Evaluate Reaction Conditions (Temperature, Time, Solvent) Check_Ratio->Check_Conditions Ratio is optimized Solution_Ratio Perform a ratio screening experiment to find optimum. Check_Ratio->Solution_Ratio Ratio is not optimized Check_Catalyst Assess Pre-catalyst Integrity Check_Conditions->Check_Catalyst Conditions are correct Solution_Conditions Adjust temperature, time, or solvent based on literature. Check_Conditions->Solution_Conditions Conditions are suspect Solution_Catalyst Source fresh pre-catalyst. Verify its integrity. Check_Catalyst->Solution_Catalyst Pre-catalyst is degraded

Caption: A workflow for troubleshooting low catalyst activity.

Q2: How can I tell if my this compound has degraded?

This compound is extremely reactive with air and moisture.[1][2] Exposure to even trace amounts of these can lead to decomposition. Signs of degradation include:

  • Visual Appearance: Fresh, high-purity TOA is typically a clear, colorless liquid (often supplied as a solution in hexane).[3] Cloudiness, precipitation (white solids of aluminum hydroxides/oxides), or discoloration can indicate decomposition.

  • Gas Evolution: Reaction with water or protic impurities will generate octane gas. Unexplained pressure buildup in a storage vessel could be a sign of contamination.

  • Reduced Activity: A previously reliable batch of TOA that now yields lower catalyst activity is a strong indicator of degradation.

All handling of TOA must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.[2]

Q3: The Al/Metal ratio seems critical. How do I optimize it?

The molar ratio of this compound (as Al) to the transition metal (M) of your pre-catalyst is a crucial parameter. Unlike more reducing agents like triethylaluminum (TEA), TOA's bulky octyl groups provide a different steric and electronic environment.[1]

  • Too Low Al/M Ratio: Incomplete activation of the pre-catalyst, leaving many potential active sites dormant.

  • Too High Al/M Ratio: While TOA is less prone to over-reduction than TEA[1], an excessive amount can still lead to the formation of inactive species or interfere with monomer coordination. It also increases the cost and the burden of post-reaction purification.

An optimization screen is the most effective approach. See the "Experimental Protocols" section for a detailed method.

Al/M RatioExpected Catalyst ActivityPotential Issues
50:1LowIncomplete catalyst activation.
100:1Moderate to HighA good starting point for many systems.
200:1HighOften near the optimal range.
400:1Moderate to HighPotential for over-reduction or steric hindrance.

Caption: Illustrative effect of Al/M ratio on catalyst activity.

Q4: My solvent might be the issue. What should I look for?

Solvents are a primary source of catalyst-poisoning impurities.

  • Water: Water rapidly and irreversibly deactivates TOA.[2]

  • Oxygen: While TOA is pyrophoric and reacts with air[2], dissolved oxygen in the solvent can also lead to the formation of aluminum alkoxides, reducing the amount of active alkylating agent.

  • Protic Impurities: Alcohols, primary/secondary amines, or even acidic protons on some compounds can react with TOA.

  • Other Coordinating Species: Some solvents or additives can act as Lewis bases and coordinate to the active metal center, inhibiting monomer binding.

Always use anhydrous, deoxygenated solvents specifically rated for use with organometallic reagents.

Frequently Asked Questions (FAQs)

Q5: What is the primary role of this compound (TOA) as a cocatalyst?

In Ziegler-Natta type polymerizations, TOA has several key functions.[1] It activates the pre-catalyst through a series of steps, which are essential for initiating polymerization.

ActivationMechanism cluster_0 System Components cluster_1 Activation Process Precatalyst Pre-catalyst (e.g., TiCl4) Alkylation Alkylation of Metal Center Precatalyst->Alkylation TOA This compound (AlR3) TOA->Alkylation Reduction Reduction to Active State TOA->Reduction Scavenging Poison Scavenging TOA->Scavenging Poisons Impurities (H2O, O2, etc.) Poisons->Scavenging Alkylation->Reduction Active_Site Active Catalytic Site [M-R]* Reduction->Active_Site

References

Side reactions and byproduct formation with Trioctylaluminum.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding side reactions and byproduct formation when using Trioctylaluminum (TOA). It is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during reactions involving this compound.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps Rationale
Degradation of TOA due to improper handling 1. Ensure all glassware is rigorously dried and reactions are conducted under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. 3. Verify the quality of the TOA reagent. If it has been opened multiple times or stored for an extended period, consider using a fresh bottle.This compound is highly reactive with air and moisture.[1] Exposure to even trace amounts of water or oxygen will lead to hydrolysis and oxidation, consuming the active reagent and reducing its effectiveness in the desired reaction.
Reaction with protic impurities in reagents 1. Check all starting materials for protic impurities (e.g., water, alcohols). 2. Purify starting materials if necessary (e.g., distillation, drying over molecular sieves).Protic solvents and impurities will react rapidly with TOA, leading to the formation of inactive aluminum alkoxides and hydroxides, thereby reducing the yield of the intended product.[2]
Incorrect reaction temperature 1. Monitor the internal reaction temperature closely. 2. Ensure the reaction is conducted at the temperature specified in the protocol. For exothermic reactions, ensure adequate cooling is in place.Side reactions, such as thermal decomposition, can become significant at elevated temperatures, leading to lower yields of the desired product.[2]

Problem 2: Presence of a White Precipitate in the Reaction Mixture

Possible Cause Troubleshooting Steps Rationale
Hydrolysis of TOA 1. Review handling and reaction setup procedures to identify potential sources of moisture ingress. 2. If the precipitate is causing issues with stirring or further reactions, consider filtering the reaction mixture under inert conditions. Note that the precipitate is likely insoluble in common organic solvents.[3]The white precipitate is most likely aluminum oxides and hydroxides, which are the ultimate products of TOA hydrolysis.[2] These are generally insoluble in nonpolar organic solvents.
Formation of Alumoxanes 1. Minimize the amount of water present in the reaction. 2. If the formation of alumoxanes is suspected and undesirable, modify the reaction quench procedure. A slow, controlled quench at low temperature with a protic solvent can help manage the exothermic reaction and the nature of the aluminum species formed.Partial hydrolysis of TOA with substoichiometric amounts of water leads to the formation of alumoxanes, which can be soluble or insoluble depending on their structure and the solvent.[4]

Problem 3: Inconsistent Reaction Outcomes or Poor Reproducibility

Possible Cause Troubleshooting Steps Rationale
Variable TOA concentration 1. Titrate the TOA solution before use to determine the exact concentration of the active reagent. 2. Use a fresh, unopened bottle of TOA for critical reactions.The concentration of active TOA can decrease over time due to gradual reaction with trace contaminants in the solvent or headspace of the storage bottle.
Presence of impurities in the TOA 1. If possible, obtain a certificate of analysis for the TOA lot being used. 2. Consider purifying the TOA by distillation under reduced pressure if high purity is required (note: this should only be attempted by experienced personnel with appropriate safety precautions).Impurities from the manufacturing process of TOA, such as residual starting materials or byproducts, can interfere with the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

A1: The two main side reactions of this compound are hydrolysis and thermal decomposition.

  • Hydrolysis: TOA reacts vigorously with water.[1] This reaction can range from the formation of alumoxanes with trace amounts of water to the complete formation of aluminum hydroxide and octane with excess water.

  • Thermal Decomposition: At elevated temperatures (above 240°C), TOA can decompose.[2] The decomposition products can include hydrogen, octane, octene, and other hydrocarbons, as well as aluminum metal.[2]

Q2: What byproducts are formed from the hydrolysis of this compound?

A2: The hydrolysis of TOA can lead to a variety of byproducts depending on the amount of water present:

  • With trace water: Formation of alumoxanes , which are oligomeric species with Al-O-Al linkages. These can be linear or cyclic and may be soluble in the reaction solvent.

  • With excess water: Complete hydrolysis yields aluminum hydroxide (Al(OH)₃) and octane . The reaction is highly exothermic and releases flammable octane vapor.

Q3: What are the byproducts of the thermal decomposition of this compound?

A3: The thermal decomposition of TOA is a complex process that can generate a mixture of products. Based on the behavior of similar aluminum alkyls, the expected byproducts include:

  • Octane and Octene: Formed through beta-hydride elimination and subsequent reductive elimination.

  • Hydrogen gas [2]

  • Aluminum metal

  • Other smaller hydrocarbons from fragmentation at very high temperatures.

Q4: How can I minimize the formation of byproducts during my reaction?

A4: To minimize byproduct formation, stringent control over reaction conditions is crucial:

  • Exclude Water and Air: All reactions should be performed under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and properly dried glassware.

  • Control Temperature: Maintain the recommended reaction temperature. Use a cooling bath for exothermic reactions to prevent overheating and thermal decomposition.

  • Use High-Purity Reagents: Ensure all starting materials are free from protic impurities.

Q5: How can I detect the presence of common byproducts?

A5: Several analytical techniques can be used to identify and quantify byproducts:

  • NMR Spectroscopy: ¹H NMR can be used to detect and quantify organic byproducts like octane and octene. ²⁷Al NMR can be used to characterize different aluminum species, including unreacted TOA and various alumoxane structures.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile organic byproducts in the reaction mixture.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of Al-O bonds characteristic of hydrolysis products.

Experimental Protocols

Protocol 1: General Procedure for Handling and Transfer of this compound

This protocol outlines the safe transfer of TOA from a commercial Sure/Seal™ bottle to a reaction vessel using a syringe.

Materials:

  • Sure/Seal™ bottle of this compound solution

  • Dry, nitrogen-flushed syringe and long needle

  • Dry, nitrogen-flushed reaction vessel with a rubber septum

  • Inert gas source (argon or nitrogen) with a manifold

Procedure:

  • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Assemble the reaction apparatus and purge with inert gas.

  • Puncture the septum on the TOA bottle with the needle of the syringe and pressurize the bottle slightly with inert gas from the manifold.

  • Withdraw the desired volume of TOA solution into the syringe.

  • To remove any gas bubbles from the syringe, carefully invert it and push the plunger to expel the gas back into the TOA bottle.

  • Insert the needle of the syringe through the septum of the reaction vessel and slowly add the TOA solution to the reaction mixture, typically with stirring.

  • After addition, rinse the syringe with a small amount of anhydrous solvent to quench any residual TOA before cleaning.

Protocol 2: Quenching a Reaction Containing this compound

This protocol describes a safe method for quenching a reaction containing unreacted TOA.

Materials:

  • Reaction mixture containing TOA

  • Anhydrous protic solvent (e.g., isopropanol or ethanol)

  • Anhydrous non-polar solvent for dilution (e.g., hexane or toluene)

  • Cooling bath (e.g., ice-water bath)

Procedure:

  • Cool the reaction mixture to 0°C in an ice-water bath.

  • Slowly add an equal volume of anhydrous non-polar solvent to dilute the reaction mixture. This helps to dissipate the heat generated during quenching.

  • With vigorous stirring, add the anhydrous protic solvent dropwise to the cooled, diluted reaction mixture. The addition should be slow enough to maintain the internal temperature below 20°C.

  • Continue stirring for 30 minutes after the addition is complete to ensure all the TOA has been quenched.

  • The reaction can now be worked up as required, for example, by adding water or an aqueous solution to remove the aluminum salts.

Visualizations

Hydrolysis_Pathway TOA This compound (TOA) Alumoxane Alumoxanes (Soluble/Insoluble Oligomers) TOA->Alumoxane Partial Hydrolysis AlOH3 Aluminum Hydroxide (Al(OH)₃) (White Precipitate) TOA->AlOH3 Complete Hydrolysis Octane Octane TOA->Octane Protonolysis H2O_trace Trace H₂O Alumoxane->AlOH3 Further Hydrolysis H2O_excess Excess H₂O

Caption: Hydrolysis pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow Start Problem with TOA Reaction Check_Yield Low or No Yield? Start->Check_Yield Check_Precipitate White Precipitate? Check_Yield->Check_Precipitate No Degradation Check for TOA Degradation (Air/Moisture Exposure) Check_Yield->Degradation Yes Check_Reproducibility Poor Reproducibility? Check_Precipitate->Check_Reproducibility No Hydrolysis Suspect Hydrolysis (Moisture Contamination) Check_Precipitate->Hydrolysis Yes Concentration Titrate TOA Solution Check_Reproducibility->Concentration Yes End Problem Resolved Check_Reproducibility->End No Protic_Impurity Check for Protic Impurities in Reagents Degradation->Protic_Impurity Temp_Control Verify Reaction Temperature Protic_Impurity->Temp_Control Temp_Control->End Alumoxane Consider Alumoxane Formation Hydrolysis->Alumoxane Alumoxane->End Purity Check TOA Purity Concentration->Purity Purity->End

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Trioctylaluminum (TOA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of Trioctylaluminum (TOA) to remove common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Product appears cloudy or contains solid precipitates after purification. Incomplete removal of aluminum oxide or hydroxide impurities.Ensure all transfers and manipulations are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis. Filter the purified TOA through a fine porosity sintered glass frit under inert atmosphere.
The solvent used for recrystallization was not fully removed.Dry the purified TOA under high vacuum for an extended period. Gentle heating can be applied if the compound's thermal stability allows, but care must be taken to avoid decomposition.
Low yield after vacuum distillation. Distillation temperature is too high, leading to thermal decomposition.This compound can decompose at elevated temperatures. It is crucial to use a high-vacuum system to lower the boiling point. Monitor the distillation temperature closely and compare it with the expected boiling point at the measured pressure.
Inefficient condensation of the product vapor.Ensure the condenser has a sufficient flow of coolant. For high-boiling compounds like TOA, an efficient condenser design is necessary.
Leaks in the vacuum distillation setup.Check all joints and connections for leaks. Ensure all glassware is properly sealed and greased if necessary.
Recrystallization does not yield crystals, or the product oils out. The chosen solvent or solvent mixture is not suitable for TOA.The ideal solvent should dissolve TOA at elevated temperatures but have low solubility at lower temperatures. For nonpolar, long-chain alkyl compounds like TOA, nonpolar solvents such as hexane or pentane are good starting points. A mixed solvent system, where TOA is dissolved in a good solvent and a poor solvent is added to induce precipitation, can also be effective.[1][2]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil rather than crystals.
The purified TOA is still contaminated with other alkylaluminum species. The boiling points of the impurities are too close to that of TOA for effective separation by a single distillation.A fractional distillation column can provide better separation of components with close boiling points. Alternatively, a combination of purification methods, such as distillation followed by recrystallization, may be necessary.

Frequently Asked Questions (FAQs)

Impurities and Purity Assessment

Q1: What are the common impurities in commercial this compound (TOA)?

Common impurities in commercially available this compound can originate from its synthesis process. The synthesis of trialkylaluminum compounds often involves the reaction of aluminum, hydrogen, and an olefin (in this case, 1-octene). Potential impurities include:

  • Unreacted 1-octene: Residual starting material from the synthesis.

  • Other trialkylaluminum species: Byproducts from side reactions, such as the insertion of ethylene, leading to different alkyl chain lengths.

  • Dialkylaluminum hydrides: Intermediates in the synthesis process that may not have fully reacted.

  • Aluminum oxides and hydroxides: Formed from exposure to trace amounts of air or moisture.

Q2: How can I determine the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of TOA:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the purity of organoaluminum compounds.[3][4][5][6][7][8] By using an internal standard, the absolute purity of the TOA can be determined. ¹H NMR can also identify and quantify proton-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities in organometallic compounds.[9][10][11][12][13] This method can be used to detect residual solvents and other volatile organic impurities.

  • Titration: Acid-base or complexometric titrations can be used to determine the concentration of the active trialkylaluminum species.[14][15]

Purification Methods: Experimental Protocols

Q3: What is the recommended procedure for purifying this compound by vacuum distillation?

Vacuum distillation is a suitable method for purifying high-boiling, air-sensitive liquids like this compound.[16][17][18][19][20][21][22]

Experimental Protocol: Vacuum Distillation of this compound

Materials and Equipment:

  • Crude this compound

  • Schlenk flask (distilling flask and receiving flask)

  • Distillation bridge (or short-path distillation head)

  • High-vacuum pump

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone)

  • Heating mantle with a stirrer

  • Inert gas source (Argon or Nitrogen)

  • Thermometer or thermocouple

Procedure:

  • Setup: Assemble the distillation apparatus (distilling flask, distillation bridge, and receiving flask) under an inert atmosphere. Ensure all glassware is dry and free of contaminants. All manipulations should be performed using Schlenk line techniques or inside a glovebox.

  • Charging the Flask: Transfer the crude this compound to the distilling flask under a positive pressure of inert gas.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. A cold trap should be placed between the distillation setup and the vacuum pump to protect the pump from volatile materials.

  • Heating: Once a stable high vacuum is achieved, begin heating the distilling flask using a heating mantle with magnetic stirring.

  • Distillation: this compound has a boiling point of 120-125 °C at 0.1 mmHg. Monitor the temperature and pressure closely. Collect the fraction that distills at the expected boiling point.

  • Completion: Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

  • Backfilling with Inert Gas: Once cooled, slowly backfill the system with an inert gas before opening it to the atmosphere.

Q4: Can this compound be purified by recrystallization? What is a suitable solvent?

Yes, recrystallization can be an effective purification method for organoaluminum compounds. For a nonpolar, long-chain alkyl compound like this compound, a nonpolar solvent is recommended.[1][2]

Experimental Protocol: Recrystallization of this compound

Materials and Equipment:

  • Crude this compound

  • Anhydrous, nonpolar solvent (e.g., hexane, pentane)

  • Schlenk flasks or other suitable glassware for inert atmosphere work

  • Heating source (e.g., oil bath)

  • Cooling bath (e.g., refrigerator, freezer)

  • Sintered glass filter for filtration under inert atmosphere

Procedure:

  • Solvent Selection: In a glovebox or using Schlenk techniques, dissolve a small amount of crude TOA in a minimal amount of hot solvent (e.g., hexane).

  • Dissolution: Gently heat the mixture to dissolve the TOA completely.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, then further cool in a refrigerator or freezer to induce crystallization.

  • Isolation of Crystals: Isolate the purified crystals by filtration under an inert atmosphere.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Diagrams

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude TOA Crude TOA Vacuum Distillation Vacuum Distillation Crude TOA->Vacuum Distillation High-boiling impurities Recrystallization Recrystallization Crude TOA->Recrystallization Soluble/insoluble impurities Inert Atmosphere Setup Inert Atmosphere Setup Inert Atmosphere Setup->Vacuum Distillation Inert Atmosphere Setup->Recrystallization Purity Assessment Purity Assessment Vacuum Distillation->Purity Assessment Recrystallization->Purity Assessment

Caption: General workflow for the purification and analysis of this compound.

vacuum_distillation_setup cluster_distillation Vacuum Distillation Apparatus Heating Mantle Heating Mantle Distilling Flask Distilling Flask Heating Mantle->Distilling Flask Heat Distillation Bridge Distillation Bridge Distilling Flask->Distillation Bridge Vapor Condenser Condenser Distillation Bridge->Condenser Vacuum Source Vacuum Source Distillation Bridge->Vacuum Source To Vacuum Receiving Flask Receiving Flask Condenser->Receiving Flask Purified TOA Cold Trap Cold Trap Vacuum Source->Cold Trap

Caption: Schematic of a vacuum distillation setup for air-sensitive compounds.

References

Technical Support Center: Accidental Spills of Trioctylaluminum Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to safely handle accidental spills of Trioctylaluminum (TOA) solution.

Troubleshooting Guide & FAQs

Q1: What are the immediate dangers of a this compound solution spill?

A: this compound is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water, releasing flammable gases that can ignite.[1][2] The solution is corrosive and can cause severe burns to the skin and eyes.[1][3] Inhalation of fumes may cause respiratory tract irritation and chemical pneumonitis.[1][3]

Q2: What is the first thing I should do if a this compound solution spill occurs?

A: Your immediate priorities are personal safety and alerting others.

  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Evacuate: Evacuate the immediate area of the spill. For spills involving liquids, isolate the spill or leak area in all directions for at least 50 meters (150 feet).[1]

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.[4]

  • Remove Ignition Sources: Eliminate all nearby sources of ignition, such as open flames, sparks, and hot surfaces.[4]

Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?

A: Due to the hazardous nature of this compound, comprehensive PPE is mandatory. This includes:

  • Eye and Face Protection: A full-face shield with chemical worker's goggles.[3]

  • Respiratory Protection: A NIOSH-approved organic vapor respirator is necessary if exposure exceeds the threshold limit value (TLV). For unknown concentrations or highly hazardous situations, a positive-pressure, full face-piece self-contained breathing apparatus (SCBA) is required.[3][5]

  • Hand Protection: Wear chemical-resistant gloves, such as rubber, neoprene, or nitrile.[3] It is advisable to wear both inner and outer gloves.[5]

  • Body Protection: A hooded, chemical-resistant suit or overalls.[5] For larger spills, a totally-encapsulating chemical-protective suit may be necessary.[5]

  • Footwear: Chemical-resistant boots with a steel toe and shank.[5]

Q4: What materials should I use to clean up a this compound spill?

A: Do NOT use water. [3] Use dry, inert materials to cover and absorb the spill.

MaterialDescriptionReference
Dry Chemical PowderAn extinguishing agent suitable for flammable liquid fires.[3]
Lime (Calcium Oxide)A dry, alkaline powder that can help neutralize the spill.[3]
Sand (Dry)An absorbent material to cover and contain the spill.[3]
Soda Ash (Sodium Carbonate)A dry, alkaline powder that can aid in neutralization.[3]

Q5: What should I do if the this compound spill ignites?

A: Do not use water to extinguish the fire.[3] Use a dry chemical powder extinguisher, followed by covering the area with sand or dolomite.[3] Allow the fire to burn out if it is small and contained, then proceed with the cleanup of the residue.[3]

Q6: What is the proper disposal method for this compound waste?

A: this compound waste is considered RCRA hazardous waste.[3] All collected spill material and contaminated items should be placed in a suitable, sealed container for disposal.[3][4] The disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[3] Incineration is a recommended disposal method.[3]

Q7: What are the first aid procedures in case of exposure to this compound solution?

A:

  • Eye Contact: Immediately flush the eyes with flowing water for at least 15 minutes and seek immediate medical attention.[3]

  • Skin Contact: Flush the affected area with water, then wash with soap and water.[3] Seek medical attention if irritation or burns are present.[3]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. If the person is conscious, give one full cup of water to dilute the material. Seek immediate medical attention.[3]

Experimental Protocol: Small-Scale Spill (Less than 100 mL) Cleanup

Objective: To safely contain, neutralize, and clean up a small spill of this compound solution.

Materials:

  • Full set of appropriate Personal Protective Equipment (PPE)

  • Dry chemical powder extinguisher

  • Dry sand, lime, or soda ash in a container with a scoop

  • Spark-proof tools for cleanup

  • Sealable, labeled waste container

Procedure:

  • Alert and Evacuate: Immediately notify personnel in the area and evacuate the immediate vicinity of the spill.

  • Don PPE: Put on a full set of appropriate personal protective equipment as detailed in the FAQ section.

  • Containment: If the spill is spreading, create a barrier around it with dry sand or another appropriate absorbent material.

  • Cover the Spill: Gently cover the spill with dry chemical extinguishing powder, lime, sand, or soda ash.[3] Do not use water.[3]

  • Allow for Reaction/Decomposition: Allow time for the material to be fully absorbed and for any reaction to subside.

  • Collection: Using spark-proof tools, carefully sweep the absorbed material and transfer it to a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough washing with soap and water. Be aware that isopropanol is flammable and should be used with caution.

  • Dispose of Waste: Seal the waste container and dispose of it according to your institution's hazardous waste disposal procedures.[3]

  • Remove PPE: Remove PPE in the designated area and wash hands thoroughly.

Logical Workflow for this compound Spill Response

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe assess Assess Spill Size & Ignition ppe->assess ignited Spill Ignited assess->ignited Yes not_ignited Spill Not Ignited assess->not_ignited No extinguish Use Dry Chemical Extinguisher (NO WATER) ignited->extinguish contain Contain Spill with Dry Inert Material not_ignited->contain cover Cover with Sand, Lime, or Soda Ash extinguish->cover contain->cover collect Collect Residue with Spark-Proof Tools cover->collect dispose Package & Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate first_aid Provide First Aid if Exposure Occurred decontaminate->first_aid

Caption: Logical workflow for responding to a this compound solution spill.

References

Technical Support Center: Optimizing Trioctylaluminum (TOA) to Catalyst Ratio in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trioctylaluminum (TOA) in polymerization reactions. The information is designed to help resolve common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TOA) in Ziegler-Natta and metallocene-catalyzed polymerization?

A1: this compound (TOA) is a versatile organoaluminum compound that serves several critical functions in polymerization:

  • Co-catalyst/Activator: TOA can act as a co-catalyst, activating the primary transition metal catalyst (e.g., titanium or zirconium complexes) to initiate the polymerization process.[1][2][3] This involves the alkylation of the transition metal center, creating the active sites for monomer insertion.

  • Scavenger: TOA is an effective scavenger of impurities such as water, oxygen, and other polar compounds that can deactivate the catalyst.[4] This "cleaning" of the reaction environment is crucial for achieving high catalyst activity and preventing premature termination of polymerization.

  • Chain Transfer Agent: TOA can participate in chain transfer reactions, which is a mechanism to control the molecular weight of the resulting polymer. An increased concentration of TOA generally leads to a decrease in the average molecular weight.[4]

Q2: How does the TOA-to-catalyst molar ratio (Al/M ratio, where M is the transition metal) impact catalyst activity?

A2: The Al/M molar ratio is a critical parameter that significantly influences catalyst activity. Generally, as the Al/M ratio increases, the catalyst activity initially rises due to more effective activation of the catalyst and scavenging of impurities. However, after reaching an optimal point, further increasing the ratio can lead to a decrease in activity. This decline may be attributed to the over-reduction of the transition metal species or the blocking of active sites by excess TOA molecules.[4][5]

Q3: What is the expected effect of increasing the TOA/catalyst ratio on the molecular weight (Mw) and polydispersity index (PDI) of the polymer?

A3: Increasing the TOA/catalyst ratio typically leads to a decrease in the weight-average molecular weight (Mw) of the polymer. This is because TOA acts as a chain transfer agent, terminating growing polymer chains and starting new ones. Consequently, a higher concentration of TOA results in shorter polymer chains. The polydispersity index (PDI = Mw/Mn), which measures the breadth of the molecular weight distribution, may also be affected. While a very high or very low ratio can sometimes lead to a broader distribution, optimizing the ratio is key to achieving a desired molecular weight with a controlled PDI.

Q4: I am observing a bimodal molecular weight distribution in my GPC results. Could the TOA/catalyst ratio be the cause?

A4: Yes, an inappropriate TOA/catalyst ratio can contribute to a bimodal molecular weight distribution. This can occur due to the presence of multiple active site types with different propagation and chain transfer rates. An excess of TOA might interact with the catalyst or support in a way that creates different catalytic environments. Additionally, factors like non-uniform mixing or the order of component addition can exacerbate this issue.

Q5: My polymerization reaction has a very low or no yield. How can I troubleshoot this in relation to the TOA/catalyst ratio?

A5: A low or negligible polymer yield can be directly related to the TOA/catalyst ratio:

  • Ratio too low: An insufficient amount of TOA may not be enough to effectively activate the catalyst and scavenge all the impurities present in the monomer and solvent. This leads to the deactivation of a significant portion of the catalyst.

  • Ratio too high: An excessive amount of TOA can lead to over-reduction of the catalyst, rendering it inactive. It can also lead to the formation of dormant sites.

To troubleshoot, a systematic variation of the TOA/catalyst ratio is recommended to find the optimal window for your specific system.

Troubleshooting Guide

Problem Symptom Possible Cause Related to TOA/Catalyst Ratio Suggested Solution
Low Polymer Yield Polymerization activity is significantly lower than expected.Ratio too low: Insufficient TOA to activate the catalyst and scavenge impurities. Ratio too high: Over-reduction of the catalyst or formation of dormant sites.Systematically vary the TOA/catalyst molar ratio (e.g., from 50:1 to 500:1) to determine the optimal range. Ensure monomer and solvent are thoroughly purified.
Poor Molecular Weight Control The obtained polymer has a much lower or higher molecular weight than desired.Ratio too high: Excess TOA acts as a chain transfer agent, leading to lower molecular weight. Ratio too low: Insufficient chain transfer, leading to higher molecular weight.Adjust the TOA/catalyst ratio. To decrease Mw, increase the ratio. To increase Mw, decrease the ratio. Monitor changes with GPC analysis.
Broad or Bimodal Polydispersity Index (PDI) The PDI of the polymer is high, or the GPC trace shows multiple peaks.Non-optimal TOA concentration can lead to the formation of multiple active site types with different reactivities. Poor mixing can also be a factor.Optimize the TOA/catalyst ratio. Investigate the effect of pre-contacting the catalyst and TOA before introducing the monomer. Ensure efficient stirring during polymerization.
Reactor Fouling/Sticky Polymer The polymer product is sticky and adheres to the reactor walls.An excessively high TOA concentration can sometimes lead to the formation of low molecular weight, amorphous polymer fractions that are sticky.Reduce the TOA/catalyst ratio. Optimize the reaction temperature, as higher temperatures can sometimes contribute to the formation of sticky polymers.

Data Presentation

The following tables provide illustrative data on how the this compound/Titanium catalyst molar ratio can influence key polymerization outcomes for ethylene. The specific values can vary significantly depending on the catalyst system, support, temperature, pressure, and monomer purity.

Table 1: Illustrative Effect of TOA/Ti Molar Ratio on Ethylene Polymerization Activity and Polymer Properties

Experiment IDTOA/Ti Molar RatioPolymer Yield (g PE / mmol Ti)Mw ( kg/mol )PDI (Mw/Mn)
150:11504504.8
2100:12803804.2
3200:14503103.8
4300:14202504.0
5500:13101804.5

Note: This data is illustrative and serves to demonstrate general trends.

Experimental Protocols

Protocol 1: Systematic Optimization of the TOA/Catalyst Ratio for Ethylene Slurry Polymerization

This protocol outlines a general procedure for optimizing the TOA/catalyst molar ratio in a laboratory-scale slurry polymerization of ethylene using a supported Ziegler-Natta catalyst.

1. Materials and Reagents:

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
  • This compound (TOA) solution in a dry, inert solvent (e.g., hexane)
  • High-purity ethylene gas
  • Dry, deoxygenated polymerization solvent (e.g., hexane or heptane)
  • Quenching agent (e.g., acidified methanol)

2. Reactor Setup and Preparation:

  • Assemble a dry, nitrogen-purged polymerization reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
  • Thoroughly dry all glassware and equipment in an oven and cool under a stream of dry nitrogen.
  • Introduce the desired volume of dry, deoxygenated solvent into the reactor.

3. Polymerization Procedure (for a single ratio):

  • Pressurize the reactor with ethylene to the desired pressure and allow the solvent to become saturated.
  • Inject the calculated amount of TOA solution into the reactor to achieve the target TOA/catalyst molar ratio.
  • Allow the TOA to scavenge impurities in the solvent for a predetermined time (e.g., 10-15 minutes) with stirring.
  • Prepare a slurry of the Ziegler-Natta catalyst in a small amount of dry solvent in a separate, nitrogen-purged vessel.
  • Inject the catalyst slurry into the reactor to initiate polymerization.
  • Maintain a constant ethylene pressure and reaction temperature for the desired polymerization time.
  • Monitor the ethylene uptake to track the reaction progress.

4. Reaction Quenching and Polymer Isolation:

  • Stop the ethylene feed and vent the reactor.
  • Quench the reaction by adding an excess of the quenching agent (e.g., acidified methanol).
  • Filter the polymer, wash it thoroughly with methanol and then with a stabilizing agent solution (e.g., Irganox 1010 in acetone).
  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

5. Analysis:

  • Determine the polymer yield gravimetrically.
  • Characterize the polymer's molecular weight (Mw and Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

6. Optimization:

  • Repeat the procedure for a range of TOA/catalyst molar ratios (e.g., 50:1, 100:1, 200:1, 300:1, 500:1) while keeping all other parameters constant.
  • Plot the polymer yield, Mw, and PDI as a function of the TOA/catalyst ratio to identify the optimal conditions for the desired properties.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis reactor_setup Assemble and Dry Reactor solvent_add Add Dry, Deoxygenated Solvent reactor_setup->solvent_add ethylene_sat Saturate Solvent with Ethylene solvent_add->ethylene_sat toa_add Inject this compound (TOA) ethylene_sat->toa_add scavenge Scavenging Period toa_add->scavenge catalyst_inject Inject Catalyst Slurry scavenge->catalyst_inject polymerization Maintain T and P catalyst_inject->polymerization quench Quench Reaction polymerization->quench isolate Isolate and Dry Polymer quench->isolate analyze Analyze Yield, Mw, PDI isolate->analyze optimize Optimize Ratio analyze->optimize Iterate with new TOA/Catalyst Ratio optimize->toa_add

Caption: Experimental workflow for optimizing the TOA/catalyst ratio.

troubleshooting_logic cluster_yield Low Polymer Yield cluster_mw Incorrect Molecular Weight cluster_pdi Broad/Bimodal PDI start Observed Problem low_yield Low Yield? start->low_yield mw_issue Mw Issue? start->mw_issue pdi_issue High PDI? start->pdi_issue ratio_low Increase TOA/Catalyst Ratio low_yield->ratio_low Suspect Impurities/ Low Activation ratio_high Decrease TOA/Catalyst Ratio low_yield->ratio_high Suspect Over-reduction mw_too_high Increase TOA/Catalyst Ratio (More Chain Transfer) mw_issue->mw_too_high Mw Too High mw_too_low Decrease TOA/Catalyst Ratio (Less Chain Transfer) mw_issue->mw_too_low Mw Too Low optimize_ratio Systematically Vary TOA/Catalyst Ratio pdi_issue->optimize_ratio check_mixing Improve Mixing/ Pre-contacting Protocol pdi_issue->check_mixing

Caption: Troubleshooting logic for common polymerization issues.

References

Effect of moisture on Trioctylaluminum reactivity and performance.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of moisture on the reactivity and performance of Trioctylaluminum (TOA). Adherence to strict anhydrous handling techniques is critical for experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the immediate effect of exposing this compound (TOA) to moisture?

A1: this compound reacts violently and exothermically with water in a process called hydrolysis.[1] This reaction can be extremely hazardous, leading to the release of flammable gases which can ignite spontaneously.[2] The primary products are aluminum hydroxides/oxides and octane. Even trace amounts of moisture from the atmosphere or contaminated solvents can initiate this reaction. For this reason, TOA is classified as a water-reactive substance and must be handled under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

Q2: How does moisture contamination affect the performance of TOA in my experiments, particularly in polymerization?

A2: Moisture contamination significantly degrades the performance of TOA, especially when it is used as a cocatalyst in Ziegler-Natta or other olefin polymerization reactions.[4] The hydrolysis of TOA consumes the active reagent, reducing its effective concentration and leading to lower catalytic activity. This can result in decreased polymer yields, altered polymer properties such as molecular weight and molecular weight distribution, and in severe cases, complete inhibition of the polymerization process.[4]

Q3: How can I detect moisture contamination in my TOA solution or reaction setup?

A3: Visual inspection may reveal fuming upon exposure to air or the formation of white solid precipitates (aluminum oxides/hydroxides) in the TOA solution. However, relying solely on visual cues is insufficient for detecting low-level contamination. The most accurate and specific method for determining water content in your solvents or reagents is Karl Fischer (KF) titration, which can quantify trace amounts of water.[5][6]

Q4: What are the primary safety hazards associated with the TOA-water reaction?

A4: The reaction of TOA with water is highly hazardous. Key risks include:

  • Fire and Explosion: The reaction is highly exothermic and releases flammable gases, which can ignite spontaneously, especially on a large scale.[2][7]

  • Pressure Buildup: In a closed system, the generation of gaseous byproducts can lead to a dangerous buildup of pressure, potentially causing container rupture.[2]

  • Corrosive Burns: this compound itself is corrosive and causes severe skin and eye burns upon contact.[2][8]

Q5: My reaction involving TOA is sluggish or failing. How do I troubleshoot for potential moisture contamination?

A5: If a reaction is not proceeding as expected, moisture is a primary suspect. Refer to the troubleshooting workflow below. Key steps include verifying the dryness of all solvents, reagents, and glassware. Solvents should be freshly dried using appropriate methods (e.g., passing through an activated alumina column) and their water content confirmed by Karl Fischer titration. All glassware must be oven-dried or flame-dried immediately before use. Ensure the inert atmosphere in your glovebox or Schlenk line is of high purity with low moisture and oxygen content.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and resolving issues related to potential moisture contamination in experiments using this compound.

G start Reaction Failure or Poor Performance with TOA q1 Was all glassware rigorously dried (oven/flame-dried)? start->q1 a1_no Action: Re-dry all glassware under vacuum or high heat. Restart experiment. q1->a1_no No q2 Were solvents certified anhydrous and handled under inert gas? q1->q2 Yes a2_no Action: Use freshly dried solvent. Verify water content with Karl Fischer titration. q2->a2_no No q3 Was the TOA reagent handled exclusively under a high-purity inert atmosphere? q2->q3 Yes a3_no Action: Review handling procedures. Ensure glovebox/Schlenk line integrity. Use fresh TOA. q3->a3_no No q4 Are other reagents (monomers, substrates) anhydrous? q3->q4 Yes a4_no Action: Purify/dry all other reagents before use. q4->a4_no No end_success Moisture is likely not the primary issue. Investigate other parameters (catalyst, temperature, etc.). q4->end_success Yes

Caption: Troubleshooting workflow for TOA reaction failure.

Data Summary

While precise quantitative data on performance degradation is highly dependent on the specific reaction, the following tables summarize key information.

Table 1: Qualitative Effects of Increasing Moisture Contamination on TOA Performance

Moisture LevelExpected Impact on TOA SolutionConsequence in Polymerization Reactions
Trace (<10 ppm) Clear, no visible changeOptimal catalyst activity and polymer properties.[4]
Low (10-50 ppm) Potential for slight fuming in airNoticeable decrease in reaction rate and yield.
Moderate (50-200 ppm) Visible fuming, possible precipitate formationSignificant loss of catalytic activity, potential for reaction stalling.
High (>200 ppm) Heavy fuming, formation of white solidsComplete inhibition of reaction, potential for hazardous off-gassing.[2]

Table 2: Comparison of Moisture Detection Methods

MethodPrincipleSpecificity for WaterTypical Application
Karl Fischer Titration Redox titration based on the reaction of iodine with water.[5]High (Specific to water)Quantifying water content in solvents and non-reactive liquid samples.[5][9]
Gravimetric (Loss on Drying) Measures weight loss of a sample after heating.[10]Low (Measures all volatiles)Determining moisture in solid samples; not suitable for TOA.[10]
Visual/Physical Observation of fuming or precipitate formation.Non-specific indicatorGross contamination check during handling.

Key Experimental Protocols

Protocol 1: General Handling and Transfer of this compound

Objective: To safely transfer a known quantity of TOA solution from a supplier bottle to a reaction vessel while preventing exposure to air and moisture. This procedure must be performed in a glovebox or using Schlenk line techniques.

Materials:

  • Sure/Seal™ bottle of this compound solution

  • Dry, gas-tight syringe with a long, clean needle

  • Oven-dried reaction vessel sealed with a rubber septum

  • High-purity inert gas (Argon or Nitrogen) supply

  • Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).[8]

Procedure (Glovebox):

  • Introduce the sealed TOA bottle, syringe, and reaction vessel into the glovebox antechamber.

  • Evacuate and refill the antechamber with inert gas for at least three cycles.

  • Transfer all items into the main glovebox chamber.

  • Allow items to sit for 20-30 minutes for any adsorbed moisture to be removed by the glovebox atmosphere.

  • Uncap the syringe and draw an equivalent volume of inert gas from the glovebox atmosphere.

  • Carefully remove the cap from the TOA bottle. Puncture the septum with the needle.

  • Inject the inert gas from the syringe into the headspace of the bottle to equalize pressure.

  • Slowly draw the desired volume of the TOA solution into the syringe.

  • Remove the needle from the TOA bottle and immediately recap the bottle.

  • Transfer the syringe to the reaction vessel and dispense the TOA solution by puncturing its septum.

  • Remove the needle, and properly clean or dispose of the syringe and needle according to institutional safety guidelines.

G start Prepare Glovebox step1 Introduce TOA bottle, syringe, and glassware into antechamber start->step1 step2 Purge antechamber (3x vacuum/inert gas cycles) step1->step2 step3 Transfer items to main chamber step2->step3 step4 Draw inert gas into syringe step3->step4 step5 Withdraw required volume of TOA solution step4->step5 step6 Dispense TOA into reaction vessel step5->step6 end Seal vessel & clean up step6->end

Caption: Anhydrous transfer workflow for TOA in a glovebox.

Protocol 2: Karl Fischer Titration for Water Content in Solvents

Objective: To quantify the water content (in ppm) of a solvent intended for use with TOA.

Principle: This method is based on the Bunsen reaction where iodine is reduced by sulfur dioxide in the presence of water. The titration endpoint is reached when all water is consumed. Modern Karl Fischer titrators use an electrochemical method to detect the endpoint.

Procedure (General Outline):

  • Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and filled with fresh KF reagent.

  • Standardization: Run a standardization of the KF reagent using a certified water standard or a known amount of pure water to determine the exact titer of the reagent.

  • Sample Preparation: In a glovebox or under a stream of inert gas, draw a precise volume or weight of the solvent into a clean, dry, gas-tight syringe.

  • Titration: Inject the solvent sample directly into the conditioned titration cell.

  • Analysis: The instrument will automatically titrate the sample until the endpoint is detected. The software will then calculate the water content, typically expressed in parts per million (ppm).

  • Validation: Run the analysis in triplicate to ensure the results are reproducible. The water content should be below the acceptable limit for your experiment (typically <10 ppm for highly sensitive reactions).

Chemical Pathway

The primary reaction of concern is the hydrolysis of this compound. While the exact products can be complex mixtures of alumoxanes, the initial reaction with water can be represented as follows.

G TOA This compound (R₃Al, R=octyl) Intermediate Dialkylaluminum Hydroxide (R₂AlOH) TOA->Intermediate + H₂O Byproduct Octane (RH) TOA->Byproduct hydrolysis Water Water (H₂O) Water->Intermediate Water->Byproduct Product Alumoxane / Aluminum Oxide ([R₂Al]₂O / Al₂O₃) Intermediate->Product + R₃Al - RH

Caption: Simplified hydrolysis pathway of this compound.

References

Technical Support Center: Inert Atmosphere Handling of Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the safe and effective handling of Trioctylaluminum (TOA) under an inert atmosphere. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TOA) and why does it require special handling?

A1: this compound is an organoaluminum compound that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.[1][2] It also reacts violently with water and other protic solvents.[3][4][5] Therefore, strict inert atmosphere techniques are mandatory to prevent fires, explosions, and decomposition of the reagent.

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include:

  • Pyrophoricity: Spontaneously ignites on contact with air.[2]

  • Reactivity with Water: Reacts violently with water, releasing flammable gases.[3][5][6]

  • Corrosivity: Causes severe burns to skin and eyes.[3][4]

  • Organ Damage: May cause damage to the liver, kidneys, and central nervous system.[7]

Q3: What personal protective equipment (PPE) is required when working with TOA?

A3: Appropriate PPE is crucial for safety. This includes:

  • Eye Protection: Chemical splash goggles and a face shield.[4][7]

  • Skin Protection: A flame-resistant lab coat (e.g., Nomex), long pants, and closed-toe shoes.[7][8]

  • Gloves: Nitrile gloves worn under neoprene or other chemically resistant gloves.[4][7][8]

Q4: How should this compound be stored?

A4: TOA must be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and moisture.[3][9] It should be kept in a tightly sealed container under a blanket of inert gas, such as argon or nitrogen.[2][4]

Troubleshooting Guide

Problem 1: My reaction involving TOA is not proceeding as expected (low yield, side products).

  • Possible Cause: The TOA may have degraded due to exposure to air or moisture.

  • Solution:

    • Verify Inert Atmosphere: Ensure your glovebox or Schlenk line is maintaining a sufficiently inert atmosphere (typically <1 ppm O₂ and H₂O).[10]

    • Check Solvent Purity: Use anhydrous, deoxygenated solvents for all procedures involving TOA. Solvents can be dried and degassed by passing them through a solvent purification system or by using techniques like freeze-pump-thaw.[11]

    • Inspect TOA Container: Check the seal on the TOA container for any signs of compromise. If the reagent appears cloudy or contains precipitates, it may have partially hydrolyzed and should be disposed of.

    • Use Fresh Reagent: If in doubt, use a fresh, unopened container of TOA.

Problem 2: I observe smoke or a small fire when transferring TOA.

  • Possible Cause: A leak in your transfer system is allowing TOA to come into contact with air.

  • Solution:

    • Immediate Action: If a fire occurs, use a dry chemical (Class D) fire extinguisher, such as Met-L-X or powdered lime, to smother the flames. DO NOT USE WATER, a CO₂ extinguisher, or a standard ABC fire extinguisher , as these will react violently with the TOA.[4]

    • Review Transfer Technique: Re-evaluate your transfer technique. Ensure all connections in your syringe or cannula are secure and that there is a positive pressure of inert gas throughout the transfer process.[11][12]

    • Inspect Equipment: Check all glassware, septa, and needles for cracks, holes, or other defects that could create a leak. Replace any suspect equipment.

Problem 3: The septum on my TOA bottle is difficult to pierce or appears degraded.

  • Possible Cause: The septum has been compromised by repeated punctures or chemical attack.

  • Solution:

    • Use a Fresh Septum: Whenever possible, use a new, clean, and dry septum for each series of transfers.

    • Proper Needle Technique: Use a sharp, appropriately sized needle to minimize damage to the septum.

    • Sure/Seal™ Systems: For reagents stored in Sure/Seal™ bottles, ensure the cap is properly secured to maintain a good seal around the septum.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₂₄H₅₁Al[9]
Molecular Weight 366.64 g/mol [5][9][13]
Appearance Clear, colorless to pale yellow liquid[1][4][5]
Density 0.701 g/mL at 25 °C[13][14]
Boiling Point 120-125 °C at 0.1 mmHg[4]
Flash Point -21 °C (-5.8 °F)[13]

Experimental Protocols

Protocol 1: Transfer of this compound using a Syringe (for volumes < 50 mL)

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.[11]

    • Purge a clean, dry syringe and needle with inert gas at least three times.

    • The TOA container should be securely clamped within a fume hood or glovebox.[7]

  • Procedure:

    • Puncture the septum of the TOA container with a needle connected to an inert gas source to introduce a slight positive pressure.

    • Puncture the septum with the purged syringe and needle.

    • Slowly withdraw the desired volume of TOA into the syringe. The positive inert gas pressure will assist in filling the syringe.

    • Withdraw a small amount of inert gas into the syringe to create a gas bubble at the tip of the needle. This "buffer" will prevent the reactive TOA from being exposed to the atmosphere upon withdrawal from the septum.

    • Remove the syringe from the TOA container.

    • Quickly and carefully insert the needle into the septum of the reaction flask.

    • Depress the plunger to add the TOA to the reaction mixture.

    • Remove the syringe and rinse it immediately and carefully with an appropriate quenching solvent (e.g., isopropanol), followed by water and acetone, all within a fume hood.

Protocol 2: Cannula Transfer of this compound (for volumes > 50 mL)

  • Preparation:

    • Ensure all glassware, including the cannula (a double-tipped needle), is oven-dried and cooled under an inert atmosphere.[11]

    • Clamp both the TOA container and the receiving flask securely.

  • Procedure:

    • Pressurize the TOA container with a gentle, positive pressure of inert gas.

    • Puncture the septum of the TOA container with one end of the cannula, ensuring the tip is above the liquid level.

    • Puncture the septum of the receiving flask with the other end of the cannula. The receiving flask should be vented to a bubbler to allow for gas displacement.

    • Purge the cannula with inert gas by allowing the gas to flow from the TOA container to the receiving flask for a few minutes.

    • Lower the end of the cannula in the TOA container into the liquid.

    • The pressure difference will cause the liquid to flow from the TOA container to the receiving flask.

    • To stop the transfer, raise the cannula tip above the liquid level in the TOA container.

    • Remove the cannula from both flasks.

Visualizations

Trioctylaluminum_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction & Quenching cluster_cleanup Cleanup & Disposal cluster_safety Contingency A Don Appropriate PPE (Flame-resistant coat, goggles, face shield, dual gloves) B Ensure Inert Atmosphere (Glovebox or Schlenk Line) A->B C Prepare Dry Glassware & Equipment B->C D Select Transfer Method (Syringe or Cannula) C->D E Purge Equipment with Inert Gas D->E F Pressurize TOA Container E->F G Transfer TOA to Reaction Vessel F->G H Perform Reaction Under Inert Atmosphere G->H I Carefully Quench Reaction H->I J Quench Residual TOA in Equipment I->J K Dispose of Waste According to Regulations J->K L Spill or Fire Occurs M Use Class D Fire Extinguisher (e.g., Met-L-X, Dry Sand) L->M

Caption: Logical workflow for the safe handling of this compound.

References

Validation & Comparative

A Head-to-Head Comparison: Trioctylaluminum vs. Triethylaluminum in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of olefin polymerization, the choice of cocatalyst is a critical determinant of polymer properties and process efficiency. This guide provides an objective comparison of two common alkylaluminum cocatalysts, Trioctylaluminum (TOA) and Triethylaluminum (TEAL), supported by experimental data to inform your selection process.

In Ziegler-Natta olefin polymerization, the cocatalyst plays a pivotal role in activating the transition metal catalyst, initiating polymerization, and influencing the final polymer's characteristics. While Triethylaluminum (TEAL) has historically been a widely used cocatalyst, this compound (TOA) presents a compelling alternative, offering distinct advantages in specific applications. This comparison delves into the performance differences between these two organoaluminum compounds.

Performance Comparison: TOA vs. TEAL

Experimental evidence suggests that the larger alkyl groups of this compound significantly influence the polymerization process, leading to notable differences in catalyst activity and the resulting polymer's molecular weight and molecular weight distribution.

A key study comparing Tri-n-octylaluminum (a close structural and functional analog of TOA) with TEAL in ethylene polymerization revealed that the steric hindrance introduced by the longer octyl chains plays a crucial role. This steric bulk is proposed to create active centers with reduced space for chain transfer reactions, which are the primary determinants of a polymer's molecular weight.

Performance MetricThis compound (TOA)Triethylaluminum (TEAL)Key Observations
Catalyst Activity Generally higherStandardTOA's reduced tendency for over-reduction of the active catalyst sites can lead to sustained and higher overall activity.
Polymer Molecular Weight (Mw) HigherLowerThe increased steric hindrance of the octyl groups in TOA limits chain transfer reactions, resulting in the formation of longer polymer chains and thus a higher molecular weight.
Polydispersity Index (PDI) NarrowerBroaderTOA can lead to a more uniform distribution of polymer chain lengths, resulting in a narrower PDI, which is often desirable for specific polymer applications.

Note: The data presented is a synthesis of findings from comparative studies. Absolute values can vary depending on specific catalyst systems and polymerization conditions.

The Underlying Science: Steric Hindrance and Catalyst Stability

The primary difference in performance between TOA and TEAL can be attributed to the length of the alkyl chains attached to the aluminum atom. The larger octyl groups in TOA exert a greater steric effect around the active site of the Ziegler-Natta catalyst compared to the smaller ethyl groups in TEAL.

This increased steric hindrance is thought to be responsible for the observed increase in polymer molecular weight when using TOA. The bulkier cocatalyst molecules create a more crowded environment around the active titanium center, making it more difficult for chain transfer agents to terminate the growing polymer chain. This allows the polymer chains to grow to a greater length before termination occurs.

Furthermore, it has been suggested that TOA exhibits a reduced tendency to over-reduce the transition metal catalyst compared to TEAL. Over-reduction can lead to the formation of inactive catalyst species, thus lowering overall productivity. By mitigating this effect, TOA can contribute to higher catalyst activity and a more efficient polymerization process.

Experimental Protocols

The following is a generalized experimental protocol for comparing the performance of TOA and TEAL in ethylene polymerization. Specific parameters should be optimized for the particular catalyst system and desired polymer properties.

Materials:
  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • This compound (TOA) solution in a suitable solvent (e.g., hexane)

  • Triethylaluminum (TEAL) solution in a suitable solvent (e.g., hexane)

  • High-purity ethylene

  • Anhydrous, deoxygenated polymerization solvent (e.g., hexane or toluene)

  • Quenching agent (e.g., acidified methanol)

  • Nitrogen or Argon for inert atmosphere

Polymerization Procedure:
  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with inert gas (Nitrogen or Argon) to remove all traces of oxygen and moisture.

  • Solvent and Cocatalyst Addition: The desired volume of anhydrous solvent is introduced into the reactor. The specified amount of either TOA or TEAL solution is then injected into the reactor.

  • Catalyst Injection: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate the polymerization. The Al/Ti molar ratio should be kept constant for a valid comparison.

  • Ethylene Feed: High-purity ethylene is continuously fed into the reactor at a constant pressure for the desired reaction time. The reactor temperature is maintained at the setpoint using a heating/cooling system.

  • Polymerization Termination: After the specified time, the ethylene feed is stopped, and the reaction is terminated by injecting a quenching agent (e.g., acidified methanol) into the reactor.

  • Polymer Recovery and Purification: The resulting polymer is collected, washed repeatedly with a suitable solvent to remove any catalyst residues, and then dried under vacuum until a constant weight is achieved.

Polymer Characterization:
  • Catalyst Activity: Calculated as the mass of polymer produced per unit mass of catalyst per unit time (e.g., kg PE / (g cat · h)).

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) equipped with a differential refractive index (DRI) detector. The system is calibrated with polystyrene standards, and the analysis is typically run at an elevated temperature (e.g., 140-150 °C) using a suitable solvent like 1,2,4-trichlorobenzene.

Visualizing the Process

To better understand the logical flow of the comparative experiment, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_analysis Product Analysis prep_reactor Dry and Purge Reactor add_solvent Add Anhydrous Solvent prep_reactor->add_solvent add_cocatalyst Inject Cocatalyst (TOA or TEAL) add_solvent->add_cocatalyst add_catalyst Inject ZN Catalyst add_cocatalyst->add_catalyst feed_ethylene Feed Ethylene (Constant T & P) add_catalyst->feed_ethylene terminate Terminate Reaction feed_ethylene->terminate recover_polymer Recover and Purify Polymer terminate->recover_polymer analyze_polymer Characterize Polymer (GPC, etc.) recover_polymer->analyze_polymer compare_results Compare Performance analyze_polymer->compare_results

Caption: Experimental workflow for comparing TOA and TEAL.

logical_relationship cluster_cocatalyst Cocatalyst Properties cluster_mechanism Mechanism of Action cluster_outcome Polymer Properties toa This compound (TOA) - Larger Alkyl Groups steric_hindrance Steric Hindrance toa->steric_hindrance increases catalyst_stability Catalyst Stability toa->catalyst_stability improves teal Triethylaluminum (TEAL) - Smaller Alkyl Groups teal->steric_hindrance decreases chain_transfer Chain Transfer Reactions steric_hindrance->chain_transfer reduces mw Higher Molecular Weight chain_transfer->mw leads to activity Higher Catalyst Activity catalyst_stability->activity results in pdi Narrower PDI mw->pdi often correlated with

Caption: Logical relationship of cocatalyst properties and outcomes.

Conclusion

The selection between this compound and Triethylaluminum as a cocatalyst in olefin polymerization is not a one-size-fits-all decision. While TEAL is a cost-effective and widely used option, TOA offers distinct advantages for producing polymers with higher molecular weight and a narrower molecular weight distribution. The increased steric hindrance of TOA's octyl groups appears to be the primary factor driving these differences. For researchers and developers aiming to fine-tune polymer characteristics for specific high-performance applications, this compound represents a valuable tool in the arsenal of polymerization catalysis. Careful consideration of the desired polymer properties and process economics will ultimately guide the optimal choice of cocatalyst.

A Comparative Guide to Trioctylaluminum (TOA) and Triisobutylaluminum (TIBAL) as Cocatalysts in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trioctylaluminum (TOA) and Triisobutylaluminum (TIBAL), two common organoaluminum cocatalysts utilized in Ziegler-Natta polymerization of olefins. The selection of a suitable cocatalyst is crucial as it significantly influences catalyst activity, polymer properties, and overall process efficiency. This document summarizes key performance data, details relevant experimental protocols, and illustrates the underlying chemical mechanisms.

Performance Comparison: TOA vs. TIBAL

The choice between TOA and TIBAL as a cocatalyst in Ziegler-Natta polymerization can have a marked impact on the catalytic activity and the resulting polymer characteristics. The primary differences arise from the steric bulk and the nature of the alkyl groups bonded to the aluminum center.

Summary of Key Performance Differences:

  • This compound (TOA) , with its longer alkyl chains, generally exhibits greater steric hindrance. This can lead to the formation of active centers with reduced space for chain transfer reactions, which in turn results in polymers with higher molecular weights.[1] Research has indicated that TOA can demonstrate superior performance in certain Ziegler-Natta systems, leading to polymers with both high molecular weight and excellent molecular weight distribution control.[1] The larger alkyl groups in TOA also contribute to its reduced tendency for over-reduction of the titanium center in the catalyst compared to smaller alkylaluminum compounds.[1] Furthermore, TOA has been associated with enhanced thermal stability.[1]

  • Triisobutylaluminum (TIBAL) is a widely used cocatalyst that effectively activates Ziegler-Natta and metallocene catalysts while also acting as a scavenger for impurities like water and oxygen.[2][3] Its branched isobutyl groups provide significant steric bulk, influencing the stereoselectivity of the polymerization, particularly in propylene polymerization.[4] The steric hindrance of TIBAL is also proposed to lead to higher molecular weight polymers by creating active centers with less space for chain transfer reactions.[1] In some systems, the catalytic activity with TIBAL may be lower compared to cocatalysts with less bulky alkyl groups like triethylaluminum (TEA), and it can exhibit a decay-type kinetic profile.[2][4]

Quantitative Data Comparison:

The following table summarizes quantitative data from comparative studies involving TOA and TIBAL in olefin polymerization. It is important to note that direct comparisons under identical conditions are limited in the literature, and performance can vary significantly with the specific Ziegler-Natta catalyst, monomer, and polymerization conditions.

Performance MetricThis compound (TOA)Triisobutylaluminum (TIBAL)Catalyst System & Conditions
Catalyst Activity Generally comparable to or slightly lower than less bulky alkylaluminums.Can exhibit lower activity compared to TEA, showing a decay-type kinetic profile.[2][4]MgCl₂-supported TiCl₄ catalyst, ethylene polymerization.[1][2]
Polymer Molecular Weight (Mw) Tends to produce polymers with higher molecular weight due to reduced chain transfer.[1]Also produces high molecular weight polymers due to steric hindrance.[1]Ziegler-Natta catalyzed ethylene polymerization.[1]
Molecular Weight Distribution (PDI) Can provide excellent control over molecular weight distribution.[1]PDI can be influenced by polymerization conditions and catalyst type.Varies with the specific catalyst system.
Thermal Stability Higher thermal stability with a decomposition onset at 145°C.[1]Decomposition onset at 92°C.[1]Neat compound.[1]
Copolymer Incorporation Enables 12-15% higher 1-octene integration in HDPE at equivalent melt indices.[1]Data not specified for direct comparison.Ziegler-Natta catalyzed ethylene/1-octene copolymerization.[1]
Oligomerization 38% lower ethylene consumption vs. triethylaluminum, indicating reduced oligomer formation.[1]Data not specified for direct comparison.Ziegler-Natta catalysis.[1]

Experimental Protocols

The following sections detail generalized experimental protocols for ethylene polymerization using a Ziegler-Natta catalyst with either TOA or TIBAL as a cocatalyst. These protocols are based on common laboratory-scale slurry polymerization procedures.

Materials
  • Catalyst: High-activity MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.

  • Cocatalyst: this compound (TOA) or Triisobutylaluminum (TIBAL) solution in a dry, inert solvent (e.g., hexane or heptane).

  • Solvent: Anhydrous and deoxygenated n-heptane or n-hexane.

  • Monomer: High-purity ethylene gas.

  • Chain Transfer Agent (optional): High-purity hydrogen gas.

  • Quenching Agent: Acidified methanol or ethanol.

  • Inert Gas: High-purity nitrogen or argon.

Experimental Procedure for Slurry Polymerization of Ethylene
  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to ensure an inert atmosphere.

  • Solvent and Cocatalyst Addition: The reactor is charged with the polymerization solvent (e.g., n-heptane). A specific amount of the organoaluminum cocatalyst solution (TOA or TIBAL) is then introduced into the reactor to act as a scavenger for any residual impurities in the solvent. The amount is determined by the desired Al/Ti molar ratio.

  • Catalyst Injection: The solid MgCl₂-supported TiCl₄ catalyst is introduced into the reactor as a slurry in the polymerization solvent.

  • Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 60-80°C). Ethylene is then fed into the reactor to reach and maintain the target pressure (e.g., 1.5-7 bar).[5] If required, hydrogen is introduced as a chain transfer agent to control the molecular weight of the polymer. The polymerization is allowed to proceed for a predetermined duration with constant stirring.

  • Quenching: After the specified polymerization time, the ethylene (and hydrogen) feed is stopped, and the reactor is vented to atmospheric pressure. The polymerization is terminated by injecting an acidified alcohol (e.g., methanol with a small amount of HCl) into the reactor to deactivate the catalyst and cocatalyst.

  • Polymer Recovery and Purification: The resulting polymer slurry is stirred for a period to ensure complete deactivation. The polymer is then collected by filtration, washed repeatedly with the alcohol and then with fresh solvent to remove any catalyst residues and unreacted monomer.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Signaling Pathways and Experimental Workflows

In the context of chemical catalysis, the term "signaling pathways" is analogous to reaction mechanisms. The following diagrams illustrate the fundamental steps in Ziegler-Natta polymerization and a typical experimental workflow.

Ziegler-Natta Polymerization Mechanism

The following diagram outlines the key steps in the activation of the Ziegler-Natta catalyst and the subsequent polymerization of an olefin.

Ziegler_Natta_Mechanism Precatalyst TiCl₄ on MgCl₂ Support Activation Activation: Alkylation & Reduction Precatalyst->Activation Reacts with Cocatalyst AlR₃ (TOA or TIBAL) Cocatalyst->Activation Active_Site Active Site [Ti-R] Activation->Active_Site Forms Coordination Coordination Active_Site->Coordination Monomer Olefin (e.g., Ethylene) Monomer->Coordination Coordinates to Insertion Insertion (Propagation) Coordination->Insertion Leads to Growing_Chain Growing Polymer Chain [Ti-(CH₂-CH₂)n-R] Insertion->Growing_Chain Forms Growing_Chain->Coordination Repeats Termination Chain Transfer/ Termination Growing_Chain->Termination Termination->Active_Site Regenerates Polymer Polyolefin Termination->Polymer Yields Transfer_Agent Chain Transfer Agent (e.g., H₂, AlR₃) Transfer_Agent->Termination Induces

Caption: Ziegler-Natta polymerization mechanism.

Experimental Workflow for Olefin Polymerization

The following diagram illustrates a typical workflow for a laboratory-scale olefin polymerization experiment.

Polymerization_Workflow Start Start Reactor_Prep Reactor Preparation (Clean, Dry, Purge) Start->Reactor_Prep Solvent_Charge Charge Reactor with Solvent Reactor_Prep->Solvent_Charge Cocatalyst_Add Add Cocatalyst (TOA or TIBAL) (Scavenging) Solvent_Charge->Cocatalyst_Add Catalyst_Inject Inject Catalyst Slurry Cocatalyst_Add->Catalyst_Inject Polymerization Set Temperature & Pressure Introduce Monomer (Ethylene) Start Polymerization Catalyst_Inject->Polymerization Quenching Stop Monomer Flow Vent Reactor Add Quenching Agent Polymerization->Quenching Recovery Filter and Wash Polymer Quenching->Recovery Drying Dry Polymer in Vacuum Oven Recovery->Drying Analysis Characterize Polymer (GPC, DSC, NMR, etc.) Drying->Analysis End End Analysis->End

Caption: Experimental workflow for olefin polymerization.

Mechanistic Considerations and Impact on Polymer Properties

The structural differences between TOA and TIBAL have significant mechanistic implications that ultimately affect the properties of the resulting polymer.

  • Formation of Active Sites: The primary role of the organoaluminum cocatalyst is to alkylate and reduce the titanium precursor on the MgCl₂ support, thereby generating the active sites for polymerization. The size and structure of the alkyl groups of the cocatalyst can influence the nature and distribution of these active sites. The bulkier nature of both TOA and TIBAL can lead to the formation of more sterically hindered active sites.

  • Chain Transfer Reactions: Chain transfer is a critical process that determines the molecular weight of the polymer. The main chain transfer reactions in Ziegler-Natta polymerization are transfer to the monomer, transfer to the organoaluminum cocatalyst, and β-hydride elimination. The steric hindrance provided by the bulky alkyl groups of TOA and TIBAL can suppress chain transfer reactions, particularly transfer to the cocatalyst.[1] This suppression of chain transfer is a key reason why these cocatalysts tend to produce polymers with higher molecular weights compared to less bulky cocatalysts like TEA.

  • Kinetic Profiles: The kinetic behavior of the polymerization can also be influenced by the choice of cocatalyst. Systems employing TIBAL have been observed to exhibit a "decay-type" kinetic profile, where the initial polymerization rate is high and then decreases over time.[2][4] In contrast, other cocatalysts might show a "build-up" profile where the rate gradually increases to a maximum. This difference in kinetics can be attributed to the rate of active site formation and deactivation, which is influenced by the cocatalyst.

References

Trioctylaluminum: A Superior Co-catalyst for Precise Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis and catalysis, the selection of an appropriate organoaluminum reagent is a critical determinant of reaction efficiency, polymer properties, and overall process control. While a range of organoaluminum compounds are commercially available, Trioctylaluminum (TOA) presents distinct advantages over more common reagents like Triethylaluminum (TEA) and Triisobutylaluminum (TIBA), particularly in applications demanding high molecular weight polymers and narrow molecular weight distributions.

This guide provides a comprehensive comparison of this compound with other widely used organoaluminum reagents, supported by experimental data. We will delve into its performance in Ziegler-Natta polymerization, a cornerstone of polyolefin production, and provide a detailed experimental protocol for its application.

Comparative Performance in Ziegler-Natta Polymerization

Organoaluminum reagents play a crucial dual role in Ziegler-Natta catalysis: they activate the transition metal catalyst and act as scavengers for impurities. The structure of the alkyl group on the aluminum center significantly influences the catalytic activity and the properties of the resulting polymer.

The primary advantages of this compound stem from its long alkyl chains, which impart unique steric and electronic properties. Compared to smaller alkylaluminums like TEA and TIBA, TOA is a less powerful reducing agent. This characteristic is beneficial as it minimizes the over-reduction of the transition metal active sites in the catalyst, thereby preserving catalyst integrity and leading to higher overall polymer yields in some systems.[1]

Catalyst Activity

Experimental evidence suggests that in ethylene and propylene polymerization, the catalytic activity tends to decrease with the increasing steric bulk of the alkyl group on the aluminum co-catalyst. One study on the polymerization of ultra-high molecular weight polyethylene found the catalyst activity to decrease in the following order: TEA > TIBA > TOA. This is attributed to the larger size of the octyl groups hindering the approach of the aluminum alkyl to the titanium active sites for activation.

Organoaluminum ReagentRelative Catalyst Activity
Triethylaluminum (TEA)Highest
Triisobutylaluminum (TIBA)Intermediate
This compound (TOA) Lower

Note: This trend is based on specific studies and can be influenced by the catalyst system and reaction conditions.

Polymer Molecular Weight and Molecular Weight Distribution

A significant advantage of this compound lies in its ability to produce polymers with higher molecular weights and narrower molecular weight distributions (polydispersity index, PDI).[1] The bulkier octyl groups are less efficient at chain transfer reactions, which are a primary mechanism for terminating polymer chain growth. This leads to the formation of longer polymer chains and, consequently, a higher average molecular weight.[1]

Furthermore, the more controlled activation and reduced side reactions associated with TOA contribute to a more uniform population of active sites, resulting in a narrower distribution of polymer chain lengths and a lower PDI.[1] This is a critical factor for applications requiring polymers with consistent and predictable mechanical and physical properties.

Organoaluminum ReagentPolymer Molecular WeightMolecular Weight Distribution (PDI)
Triethylaluminum (TEA)LowerBroader
Triisobutylaluminum (TIBA)IntermediateIntermediate
This compound (TOA) Higher Narrower

Note: The data presented is a qualitative summary from multiple sources and the exact values can vary based on the specific experimental setup.

Experimental Protocol: Slurry Polymerization of Ethylene using this compound

This protocol provides a general procedure for the laboratory-scale slurry polymerization of ethylene using a supported Ziegler-Natta catalyst with this compound as the co-catalyst.

Materials:

  • High-purity ethylene gas

  • Anhydrous, deoxygenated hexane (polymerization solvent)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂ support)

  • This compound (TOA) solution in an inert solvent (e.g., 25 wt. % in hexanes)

  • Anhydrous methanol (for quenching)

  • Acidified methanol (e.g., 5% HCl in methanol for catalyst residue removal)

  • Nitrogen gas for inert atmosphere operation

Procedure:

  • Reactor Preparation: A pressure-rated glass or stainless steel reactor is thoroughly dried and purged with high-purity nitrogen to ensure an inert atmosphere.

  • Solvent and Co-catalyst Addition: 250 mL of anhydrous, deoxygenated hexane is transferred to the reactor. A calculated amount of the this compound solution is then injected into the reactor to act as a scavenger for any residual impurities in the solvent. The amount of TOA will depend on the desired Al/Ti molar ratio, which is a critical parameter to optimize for a given catalyst system.

  • Catalyst Injection: The solid Ziegler-Natta catalyst is introduced into the reactor as a slurry in a small amount of anhydrous hexane.

  • Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70-85°C) and then pressurized with ethylene to the target pressure (e.g., 5-10 bar). The polymerization is allowed to proceed for a predetermined duration (e.g., 1 hour) with continuous and vigorous stirring to ensure good mass transfer.

  • Quenching: The ethylene feed is stopped, and the reactor is carefully vented. The polymerization is terminated by the addition of a small amount of anhydrous methanol to deactivate the catalyst.

  • Product Work-up: The polymer slurry is transferred to a beaker. Acidified methanol is added to dissolve the catalyst residues.

  • Isolation and Drying: The polyethylene powder is collected by filtration, washed thoroughly with methanol, and then dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Mechanism of Ziegler-Natta Polymerization with an Organoaluminum Co-catalyst

The following diagram illustrates the key steps in the Cossee-Arlman mechanism for Ziegler-Natta polymerization, highlighting the role of the organoaluminum co-catalyst in the activation of the titanium pre-catalyst.

Ziegler_Natta_Mechanism Precatalyst Ti Pre-catalyst (e.g., TiCl₄ on MgCl₂) Active_Site Activated Ti-Octyl Active Site Precatalyst->Active_Site Alkylation by TOA Cocatalyst This compound (TOA) Cocatalyst->Active_Site Pi_Complex π-Complex Formation Active_Site->Pi_Complex Coordination Monomer Ethylene Monomer (CH₂=CH₂) Monomer->Pi_Complex Insertion Monomer Insertion Pi_Complex->Insertion Migratory Insertion Growing_Chain Growing Polymer Chain -Ti-(CH₂)n-Octyl Insertion->Growing_Chain Growing_Chain->Active_Site Chain Propagation (Cycle Repeats)

Caption: Simplified mechanism of Ziegler-Natta polymerization.

Conclusion

This compound offers significant advantages for researchers and professionals seeking to synthesize polymers with high molecular weight and a narrow molecular weight distribution. Its lower reducing power compared to smaller alkylaluminums like TEA helps to maintain the integrity of the catalyst's active sites. While this may result in a comparatively lower catalytic activity in some systems, the enhanced control over polymer architecture often outweighs this consideration, particularly in the development of high-performance materials. The choice of organoaluminum co-catalyst is a critical parameter in Ziegler-Natta polymerization, and this compound provides a valuable tool for fine-tuning polymer properties to meet specific application demands.

References

Trioctylaluminum in Ziegler-Natta Catalysis: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of olefin polymerization, the choice of cocatalyst in a Ziegler-Natta system is pivotal, directly influencing catalytic activity, polymer properties, and overall process efficiency. Trioctylaluminum (TOA), a long-chain aluminum alkyl, presents a distinct alternative to more conventional cocatalysts like Triethylaluminum (TEAL) and Triisobutylaluminum (TIBA). This guide provides an objective comparison of TOA's performance, supported by experimental data, to aid researchers in selecting the optimal cocatalyst for their specific applications.

Executive Summary

This compound generally exhibits unique performance characteristics in Ziegler-Natta catalysis, primarily attributed to the steric bulk of its octyl chains. In ethylene polymerization, TOA can lead to higher catalytic activity and the production of polyethylene with a higher molecular weight and broader molecular weight distribution compared to TEAL and TIBA. For propylene polymerization, the larger alkyl groups of TOA can influence the stereoselectivity of the catalyst, potentially impacting the isotacticity of the resulting polypropylene. The choice between TOA, TEAL, and TIBA will ultimately depend on the desired polymer characteristics and processing requirements.

Performance Comparison: TOA vs. TEAL vs. TIBA

The performance of this compound as a cocatalyst in Ziegler-Natta polymerization is benchmarked against the widely used Triethylaluminum and Triisobutylaluminum. The key performance indicators include catalytic activity, and the molecular properties of the resulting polymer, such as weight-average molecular weight (Mw), molecular weight distribution (MWD), and isotacticity (for polypropylene).

Ethylene Polymerization

In the polymerization of ethylene, the larger alkyl groups of TOA can influence both the activity of the catalyst and the properties of the polyethylene produced.

CocatalystCatalytic Activity (kg PE/mol Ti·h·bar)Weight-Average Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (MWD) (Mw/Mn)
This compound (TOA) Can be higher than TEAL and TIBA under certain conditions.[1]Generally higher.[1]Tends to be broader.
Triethylaluminum (TEAL) High activity, often used as a benchmark.Lower than TOA.Narrower than TOA.
Triisobutylaluminum (TIBA) Activity can be comparable to or lower than TEAL.Intermediate between TEAL and TOA.Broader than TEAL.

Note: The data presented is a synthesis of typical results from various studies. Absolute values can vary significantly depending on the specific Ziegler-Natta catalyst, polymerization conditions (temperature, pressure, monomer concentration), and the Al/Ti molar ratio.

The increased steric hindrance of the octyl groups in TOA is proposed to create active centers with reduced space for chain transfer reactions, leading to the formation of higher molecular weight polymers.[1]

Propylene Polymerization

For propylene polymerization, the stereoregularity of the polymer is a critical parameter. The structure of the aluminum alkyl cocatalyst can influence the formation of active sites and, consequently, the isotacticity of the polypropylene.

CocatalystCatalytic Activity (kg PP/mol Ti·h·bar)Isotacticity Index (%)Weight-Average Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (MWD) (Mw/Mn)
This compound (TOA) Variable, depends on catalyst system and conditions.Can influence isotacticity, potentially leading to higher values in some systems.Generally higher.Tends to be broader.
Triethylaluminum (TEAL) High activity, standard cocatalyst.High, but can be influenced by external donors.Lower than TOA.Typically in the range of 4-8.
Triisobutylaluminum (TIBA) Often shows lower activity than TEAL.Can lead to higher isotacticity compared to TEAL in some cases.Intermediate between TEAL and TOA.Can be broader than TEAL.

Note: The data presented is a synthesis of typical results from various studies. Absolute values can vary significantly depending on the specific Ziegler-Natta catalyst (including internal and external donors), polymerization conditions, and the Al/Ti molar ratio.

The bulkier nature of TOA can affect the interaction with the catalyst surface and the internal and external electron donors, which play a crucial role in controlling the stereospecificity of the active sites.

Experimental Protocols

The following provides a generalized experimental protocol for evaluating the performance of different aluminum alkyl cocatalysts in ethylene polymerization.

1. Materials:

  • Catalyst: A high-activity MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.

  • Cocatalysts: this compound (TOA), Triethylaluminum (TEAL), and Triisobutylaluminum (TIBA) as solutions in a dry, inert solvent (e.g., hexane).

  • Monomer: Polymerization-grade ethylene, purified by passing through columns of molecular sieves and deoxygenating catalyst.

  • Solvent: Anhydrous hexane or heptane, purified by distillation over a sodium-benzophenone ketyl under a nitrogen atmosphere.

  • Quenching Agent: Acidified methanol (e.g., 5% HCl in methanol).

  • Inert Gas: High-purity nitrogen or argon.

2. Polymerization Procedure:

  • A stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports is thoroughly dried under vacuum at an elevated temperature and then purged with inert gas.

  • The reactor is charged with the desired amount of purified solvent.

  • The desired amount of cocatalyst solution (TOA, TEAL, or TIBA) is injected into the reactor to achieve the target Al/Ti molar ratio.

  • The reactor is heated to the desired polymerization temperature (e.g., 70-85 °C).

  • The reactor is pressurized with ethylene to the desired partial pressure.

  • A slurry of the Ziegler-Natta catalyst in the solvent is injected into the reactor to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time, with ethylene being fed continuously to maintain a constant pressure.

  • The polymerization is terminated by injecting the quenching agent.

  • The reactor is cooled and vented.

  • The polymer is collected by filtration, washed repeatedly with the quenching agent and then with methanol, and finally dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

3. Polymer Characterization:

  • Catalytic Activity: Calculated from the yield of the polymer, the amount of catalyst used, the polymerization time, and the monomer pressure.

  • Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC) calibrated with polystyrene standards.

  • Isotacticity (for polypropylene): Determined by ¹³C NMR spectroscopy or by fractionation with boiling heptane.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key steps in Ziegler-Natta catalysis and a typical experimental workflow for comparing cocatalysts.

Ziegler_Natta_Mechanism Catalyst TiCl₄ on MgCl₂ Support Active_Site Formation of Active Ti-C Bond Catalyst->Active_Site Cocatalyst Aluminum Alkyl (e.g., this compound) Cocatalyst->Active_Site Activation Coordination Monomer Coordination to Ti Center Active_Site->Coordination Monomer Olefin Monomer (e.g., Ethylene) Monomer->Coordination Insertion Monomer Insertion into Ti-C Bond Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Repetition Chain_Transfer Chain Transfer (to Al-Alkyl, Monomer, H₂) Propagation->Chain_Transfer Polymer Polymer Chain Chain_Transfer->Polymer

Figure 1: Simplified mechanism of Ziegler-Natta catalysis highlighting the role of the aluminum alkyl cocatalyst in the formation of the active site and chain transfer.

Experimental_Workflow Start Start: Define Cocatalyst Set (TOA, TEAL, TIBA) Reactor_Prep Reactor Preparation (Drying, Purging) Start->Reactor_Prep Polymerization Slurry Polymerization Reactor_Prep->Polymerization TOA Cocatalyst: TOA Polymerization->TOA Run 1 TEAL Cocatalyst: TEAL Polymerization->TEAL Run 2 TIBA Cocatalyst: TIBA Polymerization->TIBA Run 3 Quenching Polymerization Quenching & Polymer Isolation TOA->Quenching TEAL->Quenching TIBA->Quenching Characterization Polymer Characterization (GPC, NMR, etc.) Quenching->Characterization Data_Analysis Data Analysis & Performance Comparison Characterization->Data_Analysis End End: Select Optimal Cocatalyst Data_Analysis->End

Figure 2: Experimental workflow for the comparative evaluation of different aluminum alkyl cocatalysts in Ziegler-Natta polymerization.

References

A Comparative Guide to Alkylaluminum Cocatalysts in Ethylene Polymerization: Focus on Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of Trioctylaluminum (TOA) and other common alkylaluminum cocatalysts, namely Triethylaluminum (TEAL) and Triisobutylaluminum (TIBAL), in Ziegler-Natta catalyzed ethylene polymerization. The selection of an appropriate cocatalyst is crucial as it significantly influences catalyst activity, polymerization kinetics, and the final properties of the polyethylene. This document summarizes key experimental findings to aid in the selection and optimization of cocatalyst systems.

Performance Comparison of Alkylaluminum Cocatalysts

The choice of alkylaluminum cocatalyst plays a pivotal role in the efficiency of ethylene polymerization and the characteristics of the resulting polymer. The following tables summarize the comparative performance of this compound (or its longer-chain analogues) against Triethylaluminum and Triisobutylaluminum.

Table 1: Comparison of Polymerization Activity

CocatalystCatalyst SystemPolymerization ActivityReference Conditions
This compound (TOA) Analogue (TnHA) MgCl₂/SiO₂-supported Ziegler-NattaHighest among TEA, DEAC, and TnHAAl/Ti molar ratio: 100 and 300.[1]
Triethylaluminum (TEAL) Commercial 4th Gen. Ziegler-NattaPeak activity at 3 mmol/L, then decreased.Liquid propane solvent.[2]
Triisobutylaluminum (TIBAL) Commercial 4th Gen. Ziegler-NattaActivity increased to a plateau.Liquid propane solvent.[2]
Triethylaluminum (TEAL) Commercial Ziegler-NattaHigher activity compared to TIBAL.Al/Ti molar ratio: 200.[3]
Triisobutylaluminum (TIBAL) Commercial Ziegler-NattaLower activity compared to TEA.Al/Ti molar ratio: 200.[3]

Note: TnHA (Tri-n-hexylaluminum) is presented as an analogue for TOA due to the limited direct comparative data for TOA under the same conditions. The trend of increasing activity with the size of the alkyl group for trialkylaluminum compounds with n < 11 suggests that TOA would exhibit high activity.[1]

Table 2: Comparison of Polyethylene Properties

CocatalystMolecular Weight (Mw)Polydispersity Index (PDI) / MWDReference Conditions
This compound (TOA) Analogue (TnHA) Not explicitly stated, but broader MWD observed.Broader MWD compared to TEA and DEAC.Al/Ti molar ratio: 300.[1]
Triethylaluminum (TEAL) Lower Mw.-Metallocene/Borate system.[4]
Triisobutylaluminum (TIBAL) Higher Mw.-Metallocene/Borate system.[4]
Triethylaluminum (TEAL) No significant effect on melt flow index.-Al/Ti molar ratio: 200.[3]
Triisobutylaluminum (TIBAL) Slightly lower melt flow index and narrower FRR compared to TEA.-Al/Ti molar ratio: 200.[3]

Experimental Protocols

The following section details a typical experimental protocol for slurry polymerization of ethylene using a Ziegler-Natta catalyst, which is a common method for studying the kinetics of different alkylaluminum cocatalysts.

1. Reactor Preparation:

  • A 0.5 L to 2 L stainless steel jacketed reactor is typically used.[2]

  • The reactor is thoroughly dried by heating under a vacuum or purged with high-purity nitrogen to remove any moisture and oxygen.

  • The reactor is then cooled to the desired reaction temperature.

2. Reagent Preparation and Introduction:

  • The solvent (e.g., hexane, heptane, or liquid propane) is purified by passing it through columns of molecular sieves and deoxygenating agents before being introduced into the reactor.[2]

  • The desired amount of alkylaluminum cocatalyst (TOA, TEAL, or TIBAL) solution is injected into the reactor to act as a scavenger for impurities.

  • The reactor is then saturated with high-purity ethylene gas to the desired partial pressure.

3. Polymerization:

  • The Ziegler-Natta catalyst, typically a titanium compound supported on magnesium chloride, is prepared as a slurry in a suitable solvent.

  • The catalyst slurry is injected into the reactor to initiate the polymerization.

  • The reaction temperature and ethylene pressure are maintained constant throughout the experiment. The consumption of ethylene is monitored in real-time to determine the polymerization rate.

4. Termination and Product Recovery:

  • After the desired reaction time, the polymerization is terminated by injecting a quenching agent, such as acidified methanol.

  • The polymer product is then collected by filtration, washed with methanol and other solvents to remove catalyst residues, and dried in a vacuum oven to a constant weight.

5. Polymer Characterization:

  • Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC).

  • Crystallinity and Melting Point: Analyzed using differential scanning calorimetry (DSC).

  • Morphology: Examined by scanning electron microscopy (SEM).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the kinetic studies of ethylene polymerization.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Reactor_Prep Reactor Preparation (Drying & Purging) Solvent_Prep Solvent Purification & Introduction Reactor_Prep->Solvent_Prep Cocatalyst_Add Cocatalyst Addition (Scavenging) Solvent_Prep->Cocatalyst_Add Ethylene_Sat Ethylene Saturation Cocatalyst_Add->Ethylene_Sat Catalyst_Inj Catalyst Injection (Initiation) Ethylene_Sat->Catalyst_Inj Polymerization Polymerization (Constant T & P) Catalyst_Inj->Polymerization Monitoring Real-time Monitoring (Ethylene Uptake) Polymerization->Monitoring Termination Reaction Termination (Quenching) Polymerization->Termination Recovery Polymer Recovery (Filtration & Drying) Termination->Recovery Characterization Polymer Characterization (GPC, DSC, SEM) Recovery->Characterization

Caption: A typical experimental workflow for kinetic studies of ethylene polymerization.

Cocatalyst_Effects cluster_input Input Variable cluster_process Polymerization Process cluster_output Observable Outcomes Cocatalyst Alkylaluminum Cocatalyst (TOA, TEAL, TIBAL) Kinetics Reaction Kinetics - Rate of Propagation - Rate of Chain Transfer Cocatalyst->Kinetics Influences Active_Sites Active Site Formation & Stability Cocatalyst->Active_Sites Affects Activity Polymerization Activity Kinetics->Activity Polymer_Props Polymer Properties - Molecular Weight (Mw) - Polydispersity (PDI) Kinetics->Polymer_Props Active_Sites->Activity

Caption: Logical relationship of cocatalyst effects on polymerization kinetics and outcomes.

References

The Search for Cost-Effective Industrial Catalysts: Trioctylaluminum Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial catalysis, particularly in olefin polymerization, the choice of an alkylaluminum cocatalyst is a critical factor influencing both process efficiency and economic viability. Trioctylaluminum (TOA) has long been a staple in these processes, valued for its performance characteristics. However, the persistent drive for cost optimization has spurred research into more economical alternatives without compromising performance. This guide provides a comprehensive comparison of this compound with two leading alternatives: Triisobutylaluminum (TIBA) and Diethylaluminum Chloride (DEAC), backed by experimental data to inform researchers, scientists, and drug development professionals in their selection of the most suitable cocatalyst for their applications.

Performance Comparison of Alkylaluminum Cocatalysts

The selection of a cocatalyst in Ziegler-Natta and metallocene-catalyzed olefin polymerization directly impacts the catalytic activity, polymer properties, and overall process economics. The following tables summarize the quantitative performance of this compound (TOA), Triisobutylaluminum (TIBA), and Diethylaluminum Chloride (DEAC) in ethylene polymerization.

Table 1: Catalytic Activity in Ethylene Polymerization

CocatalystCatalyst SystemPolymerization ConditionsCatalytic Activity (kg PE / (mol Ti * h))Reference
This compound (TOA)TiCl₄/MgCl₂Slurry, 70°C, 1 atm150 - 250[1][2]
Triisobutylaluminum (TIBA)TiCl₄/MgCl₂Slurry, 70°C, 1 atm200 - 350[1][2]
Diethylaluminum Chloride (DEAC)TiCl₄/MgCl₂Slurry, 70°C, 1 atm100 - 180[3]

Table 2: Influence on Polyethylene Properties

CocatalystAverage Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (MWD)Crystallinity (%)Reference
This compound (TOA)300,000 - 500,000Broad70 - 80[1][4]
Triisobutylaluminum (TIBA)250,000 - 450,000Broad75 - 85[5][6]
Diethylaluminum Chloride (DEAC)400,000 - 600,000Narrow65 - 75[3]

Cost-Effectiveness Analysis

While performance is paramount, the cost of the cocatalyst is a significant consideration for industrial applications. The following table provides an estimated price range for TOA, TIBA, and DEAC. It is important to note that these prices are indicative and can vary based on supplier, quantity, and market conditions. Industrial-scale pricing is typically lower than laboratory-scale pricing.

Table 3: Indicative Price Comparison

CompoundPrice Range (USD/kg)PuritySupplier Examples
This compound (TOA)10 - 5095-99%[7][8]
Triisobutylaluminum (TIBA)5 - 30>95%[9][10][11]
Diethylaluminum Chloride (DEAC)3 - 20>98%[1][12][13]

Based on the performance data and indicative pricing, TIBA emerges as a strong cost-effective alternative to TOA, often exhibiting higher catalytic activity. DEAC, while being the most economical option, generally shows lower activity but can be advantageous in processes where narrower molecular weight distribution is desired.

Experimental Protocols

The following is a detailed methodology for a typical laboratory-scale ethylene slurry polymerization experiment to evaluate the performance of different alkylaluminum cocatalysts.

1. Materials:

  • Catalyst: Titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂).

  • Cocatalysts: this compound (TOA), Triisobutylaluminum (TIBA), Diethylaluminum Chloride (DEAC), all as solutions in a suitable anhydrous solvent (e.g., hexane).

  • Monomer: Ethylene (polymerization grade).

  • Solvent: Anhydrous hexane or other suitable aliphatic hydrocarbon.

  • Chain Transfer Agent (optional): Hydrogen.

  • Quenching Agent: Acidified ethanol.

2. Equipment:

  • A jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and ports for the introduction of reactants and catalyst/cocatalyst.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Syringes and cannulas for transferring air-sensitive reagents.

  • Filtration apparatus.

  • Vacuum oven for drying the polymer.

3. Polymerization Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove air and moisture.

  • Solvent and Cocatalyst Addition: The desired amount of anhydrous solvent is introduced into the reactor. The selected alkylaluminum cocatalyst is then injected into the reactor via syringe under a nitrogen atmosphere.

  • Reactor Equilibration: The reactor is heated to the desired polymerization temperature (e.g., 70°C) and pressurized with ethylene to the desired pressure (e.g., 1 atm). If used, hydrogen is also introduced at this stage. The system is allowed to equilibrate.

  • Catalyst Injection: A suspension of the Ziegler-Natta catalyst in the solvent is injected into the reactor to initiate the polymerization.

  • Polymerization: The polymerization is allowed to proceed for a predetermined time, during which ethylene consumption is monitored to determine the polymerization rate. The temperature and pressure are maintained constant throughout the experiment.

  • Quenching: The polymerization is terminated by injecting the quenching agent (e.g., acidified ethanol) into the reactor.

  • Polymer Isolation and Purification: The polymer slurry is cooled to room temperature and the polymer is collected by filtration. The collected polymer is washed multiple times with ethanol and then with acetone to remove any residual catalyst and cocatalyst.

  • Drying: The purified polymer is dried in a vacuum oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

4. Polymer Characterization:

  • Catalytic Activity: Calculated from the yield of the polymer, the amount of catalyst used, and the polymerization time.

  • Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).

  • Crystallinity: Determined by Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).

Visualizing the Process and Mechanism

To better understand the roles of the different components in the polymerization process, the following diagrams illustrate the experimental workflow and the fundamental mechanism of Ziegler-Natta polymerization.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reactants Reactant Introduction cluster_polymerization Polymerization cluster_workup Product Isolation p1 Dry and Purge Reactor p2 Add Anhydrous Solvent p1->p2 r1 Inject Alkylaluminum Cocatalyst p2->r1 r2 Equilibrate Temperature and Pressure with Ethylene r1->r2 poly1 Inject Ziegler-Natta Catalyst r2->poly1 poly2 Monitor Ethylene Consumption poly1->poly2 poly3 Maintain Constant Conditions poly2->poly3 w1 Quench Reaction poly3->w1 w2 Filter and Wash Polymer w1->w2 w3 Dry Polymer w2->w3 Ziegler_Natta_Mechanism cluster_activation Catalyst Activation cluster_propagation Chain Propagation TiCl4 TiCl₄ ActiveSite Active Site [Ti-R]⁺ TiCl4->ActiveSite AlR3 AlR₃ (e.g., TOA, TIBA, DEAC) AlR3->ActiveSite Monomer Ethylene (C₂H₄) ActiveSite->Monomer Coordination & Insertion GrowingChain Growing Polymer Chain Monomer->GrowingChain GrowingChain->ActiveSite Chain Growth

References

A Comparative Guide to the Influence of Alkyl Group Size on the Performance of Aluminum Alkyl Cocatalysts in Olefin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cocatalyst is a critical factor in optimizing olefin polymerization processes. Aluminum alkyls are the most prevalent class of cocatalysts, primarily in Ziegler-Natta and metallocene-catalyzed polymerizations. Their fundamental roles include the alkylation of the transition metal precatalyst to generate the active site, scavenging impurities that can poison the catalyst, and influencing the final properties of the polymer. The steric and electronic properties of the aluminum alkyl, dictated by the size and structure of its alkyl groups, can profoundly affect catalytic activity, polymer molecular weight, and microstructure.

This guide provides an objective comparison of the performance of various aluminum alkyl cocatalysts, supported by experimental data, to aid researchers in selecting the optimal cocatalyst for their specific application.

Performance Comparison of Aluminum Alkyl Cocatalysts

The performance of an aluminum alkyl cocatalyst is heavily dependent on the catalyst system (e.g., Ziegler-Natta or metallocene) and the monomer being polymerized. Generally, the size of the alkyl group influences the cocatalyst's ability to activate the catalyst, its efficiency in chain transfer reactions, and the steric environment around the active center.

In Ziegler-Natta Systems:

The most common aluminum alkyls used are triethylaluminum (TEA), triisobutylaluminum (TIBA), and larger alkyls like tri-n-octylaluminum (TNOA). A key trend observed is that increasing the steric bulk of the alkyl group tends to increase the molecular weight of the resulting polymer.[1] This is attributed to the steric hindrance from bulkier cocatalysts, which reduces the accessibility of the active site for chain transfer reactions.[1][2]

Systematic studies have shown that polymerization activity generally increases with the size of the aluminum alkyl molecule.[3] For instance, in ethylene homopolymerization, tridodecylaluminium (TDDA) exhibited the highest activity, followed by TIBA, and then TEA.[3] However, the effect can be monomer-dependent. In butene-1 polymerization, the catalytic activity was found to increase in the order of TEA > TIBA > DEAC (diethylaluminium chloride), while the molecular weight was lowest when using TEA.[4]

In Metallocene Systems:

Metallocene catalysts are typically activated by methylaluminoxane (MAO), a complex oligomeric species. However, simple trialkylaluminum compounds are often used in conjunction with MAO or other activators, acting as scavengers and secondary alkylating agents. In these systems, TIBA has been shown to have an activating effect, whereas TEA can sometimes be deactivating.[5] Research has demonstrated that a significant portion of the expensive MAO can be effectively replaced by TIBA without detrimental effects on catalyst activity or polymer properties.[5]

Furthermore, modifications to MAO, such as reacting it with bulky phenols, can create more sterically hindered activating species. These modified cocatalysts can suppress chain transfer reactions, leading to polymers with higher molecular weights.[6]

Quantitative Data Summary

The following tables summarize the general performance trends of different aluminum alkyl cocatalysts. The exact quantitative values can vary significantly based on the specific catalyst, monomer, and reaction conditions used.

Table 1: Performance Trends in Ziegler-Natta Ethylene Polymerization

CocatalystAlkyl GroupPolymerization Activity TrendMolecular Weight (Mw) TrendKey Observations
Triethylaluminum (TEA) Ethyl (-C₂H₅)BaselineLowerMost common cocatalyst; activity may peak and then decline with increasing concentration.[3]
Triisobutylaluminum (TIBA) Isobutyl (-CH₂CH(CH₃)₂)HigherHigherIncreased steric hindrance reduces chain transfer, leading to higher Mw.[1]
Tri-n-octylaluminum (TNOA) n-Octyl (-(CH₂)₇CH₃)HigherHigherLarger alkyl groups further suppress chain transfer reactions.[1]
Tridodecylaluminium (TDDA) n-Dodecyl (-(CH₂)₁₁CH₃)HighestHighestAchieved ~25% higher activity than TEA in specific studies.[3]

Table 2: Performance Trends in Metallocene-Based Polymerization

Cocatalyst SystemKey FeatureEffect on ActivityEffect on Molecular WeightKey Observations
Methylaluminoxane (MAO) Standard ActivatorHighBaselineFunctions as an activator, alkylator, and scavenger.[7]
MAO / TIBA Mixture Partial MAO ReplacementMaintained or IncreasedOften IncreasedTIBA acts as an effective scavenger and can have a synergistic activating effect.[5]
Phenol-Modified MAO Bulky Phenolic GroupsVariesIncreasedSterically hindered sites suppress chain transfer to aluminum.[6]
Bulky Borate Activators with TIBA Well-defined, non-coordinating anionHighHighTIBA is required as a separate alkylating and scavenging agent.[8]

Experimental Protocols & Methodologies

The following describes a generalized experimental protocol for evaluating the performance of different aluminum alkyl cocatalysts in ethylene polymerization using a supported Ziegler-Natta catalyst.

Key Experiment: Ethylene Polymerization

1. Materials:

  • Catalyst: 4th generation Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂).

  • Cocatalysts: Triethylaluminum (TEA), Triisobutylaluminum (TIBA), Tridodecylaluminium (TDDA), typically as solutions in an inert solvent like hexane.

  • Solvent: High-purity, anhydrous liquid propane or hexane.[3]

  • Monomer: Polymerization-grade ethylene.

  • Quenching Agent: Acidified ethanol.

2. Reactor Setup and Preparation:

  • A 0.5 L to 2 L stainless steel multi-purpose reactor system is typically used.[3]

  • The reactor must be thoroughly cleaned and dried in an oven at >100°C to remove moisture.

  • Prior to the experiment, the reactor is assembled while hot and subjected to several cycles of vacuum and purging with high-purity nitrogen to ensure an inert atmosphere.

3. Polymerization Procedure:

  • The reactor is charged with the liquid solvent (e.g., 250 mL of liquid propane).

  • The desired amount of aluminum alkyl cocatalyst is injected into the reactor. The concentration is a key variable, often explored in a range from 1 to 5 mmol/L.[3]

  • The reactor is heated to the target polymerization temperature (e.g., 70°C).

  • The catalyst suspension is injected into the reactor to initiate the polymerization.

  • Ethylene is immediately fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the duration of the experiment (e.g., 60 minutes). The consumption of ethylene is monitored to calculate catalytic activity.

  • After the specified time, the ethylene feed is stopped, and the reactor is vented.

  • The reaction is terminated by injecting the quenching agent (e.g., 10 mL of acidified ethanol).

4. Polymer Workup and Characterization:

  • The resulting polymer is collected by filtration, washed repeatedly with ethanol and then acetone to remove catalyst residues and unreacted monomer.

  • The polymer is dried in a vacuum oven at 60-80°C to a constant weight.

  • Catalytic Activity: Calculated from the yield of polymer (in kg) per mole of titanium per hour.

  • Molecular Weight Analysis: The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Melting point (Tm) and crystallinity can be determined using Differential Scanning Calorimetry (DSC).

Visualizations: Mechanisms and Workflows

Ziegler-Natta Catalyst Activation Pathway

The diagram below illustrates the fundamental role of the aluminum alkyl cocatalyst in transforming the precatalyst into a catalytically active site. The process involves alkylation of the titanium center and the formation of a cationic species.

G cluster_reactants Reactants cluster_process Activation Process cluster_product Result Precatalyst Ti Precatalyst (e.g., TiCl₄ on MgCl₂ support) Activation Alkylation & Reduction (Cl/R Exchange) Precatalyst->Activation Interaction Cocatalyst Aluminum Alkyl (AlR₃) Cocatalyst->Activation ActiveSite Cationic Active Site [LₙTi-R]⁺[AlR₂Cl]⁻ Activation->ActiveSite Forms

Diagram 1: Generalized activation of a Ziegler-Natta precatalyst.
Experimental Workflow for Cocatalyst Evaluation

This flowchart outlines the sequential steps involved in a typical polymerization experiment designed to compare the performance of different cocatalysts.

G A Reactor Assembly & Purging B Solvent & Cocatalyst Charging A->B C Set Temperature & Pressure B->C D Catalyst Injection C->D E Monomer Feed & Polymerization D->E F Reaction Quenching E->F G Polymer Filtration & Drying F->G H Polymer Characterization (GPC, DSC, NMR) G->H

Diagram 2: Standard workflow for a polymerization experiment.
Influence of Alkyl Group Size on Performance

The size of the alkyl group on the aluminum cocatalyst creates a cascade of effects, primarily driven by steric hindrance, which ultimately dictates key polymer properties.

G AlkylSize Increasing Alkyl Group Size (e.g., Ethyl → Isobutyl → Octyl) Steric Increased Steric Hindrance AlkylSize->Steric leads to ChainTransfer Reduced Chain Transfer to Aluminum Steric->ChainTransfer results in Activity Altered Catalytic Activity Steric->Activity can cause MolWeight Increased Polymer Molecular Weight ChainTransfer->MolWeight leads to

Diagram 3: Logical relationship between alkyl group size and polymer properties.

References

Comparative study of Lewis acidity among trialkylaluminum compounds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Lewis Acidity of Trialkylaluminum Compounds

For researchers, scientists, and drug development professionals utilizing trialkylaluminum compounds, a nuanced understanding of their Lewis acidity is paramount for controlling reaction outcomes and developing novel synthetic methodologies. This guide provides a comparative analysis of the Lewis acidity of three common trialkylaluminum reagents: trimethylaluminum (TMA), triethylaluminum (TEA), and triisobutylaluminum (TIBA).

Introduction to Lewis Acidity in Trialkylaluminum Compounds

Trialkylaluminum compounds (AlR₃) are potent Lewis acids due to the electron-deficient nature of the aluminum center.[1][2] Their ability to accept electron pairs dictates their reactivity and catalytic activity in a vast array of chemical transformations.[3][4] The nature of the alkyl group (R) directly influences the Lewis acidity of the aluminum center through inductive and steric effects. Generally, less sterically hindered and more electron-donating alkyl groups can modulate the Lewis acidity. These compounds often exist as dimers, which can also influence their effective Lewis acidity in solution.[1][2]

Quantifying Lewis Acidity

The Lewis acidity of these organoaluminum compounds can be quantified using both experimental and computational methods.

Experimental Approach: The Gutmann-Beckett Method

A widely accepted experimental technique for determining Lewis acidity is the Gutmann-Beckett method.[5][6] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in the ³¹P NMR chemical shift upon coordination to the Lewis acid. The resulting "Acceptor Number" (AN) provides a quantitative measure of Lewis acidity.[5]

Computational Approach: Fluoride Ion Affinity (FIA)

Computationally, the Fluoride Ion Affinity (FIA) is a robust measure of the intrinsic Lewis acidity of a molecule.[7][8] FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.[7]

Comparative Data on Lewis Acidity

CompoundAlkyl GroupFormulaCalculated Fluoride Ion Affinity (FIA) (kJ/mol)
Trimethylaluminum (TMA) MethylAl(CH₃)₃Data not available in a comparable format
Triethylaluminum (TEA) EthylAl(C₂H₅)₃Data not available in a comparable format
Triisobutylaluminum (TIBA) IsobutylAl(CH₂(CH(CH₃)₂))₃Data not available in a comparable format

Note: While the search confirms the utility of FIA for quantifying Lewis acidity, specific and directly comparable calculated values for TMA, TEA, and TIBA from a single, consistent computational study were not found in the provided search results. The trend in Lewis acidity is generally discussed qualitatively in the literature.

The general trend observed in the literature suggests that the Lewis acidity of trialkylaluminum compounds decreases with increasing steric bulk of the alkyl substituents. Therefore, the anticipated order of Lewis acidity is:

Trimethylaluminum (TMA) > Triethylaluminum (TEA) > Triisobutylaluminum (TIBA)

This trend is attributed to the increasing steric hindrance around the aluminum center, which impedes the approach and coordination of a Lewis base.

Factors Influencing Lewis Acidity

The following diagram illustrates the key factors that influence the Lewis acidity of trialkylaluminum compounds.

LewisAcidityFactors Factors Influencing Lewis Acidity of Trialkylaluminum Compounds A Trialkylaluminum (AlR3) B Inductive Effect of Alkyl Group A->B Electron-donating character C Steric Hindrance of Alkyl Group A->C Size and branching D Dimerization (Al2R6) A->D Equilibrium in solution E Lewis Acidity B->E Increases electron density on Al (decreases acidity) C->E Hinders Lewis base coordination (decreases acidity) D->E Reduces availability of monomeric Lewis acid sites (decreases effective acidity)

Caption: Key factors determining the Lewis acidity of AlR₃ compounds.

Experimental Protocols

Gutmann-Beckett Method for Determining Acceptor Number

This protocol outlines the experimental procedure for determining the Lewis acidity of a trialkylaluminum compound using the Gutmann-Beckett method.[5][6]

Materials:

  • Trialkylaluminum compound (e.g., TMA, TEA, or TIBA)

  • Triethylphosphine oxide (Et₃PO)

  • Anhydrous, non-coordinating deuterated solvent (e.g., benzene-d₆ or toluene-d₈)

  • Inert atmosphere glovebox or Schlenk line

  • NMR tubes

  • NMR spectrometer equipped with a phosphorus-31 probe

Procedure:

  • Preparation of the Et₃PO solution: In an inert atmosphere glovebox, prepare a stock solution of triethylphosphine oxide in the chosen anhydrous deuterated solvent.

  • Preparation of the Lewis acid solution: In the same glovebox, prepare a solution of the trialkylaluminum compound in the same anhydrous deuterated solvent.

  • Sample Preparation:

    • In an NMR tube, add a precise volume of the Et₃PO stock solution.

    • Acquire a ³¹P NMR spectrum of this solution. This will serve as the reference chemical shift (δ_ref) for free Et₃PO.

    • To the same NMR tube, add a precise equimolar amount of the trialkylaluminum solution.

    • Gently mix the solution to ensure the formation of the Lewis acid-base adduct.

  • NMR Measurement:

    • Acquire a ³¹P NMR spectrum of the mixture. The observed chemical shift (δ_obs) will be that of the Et₃PO-AlR₃ adduct.

  • Calculation of Acceptor Number (AN):

    • Calculate the change in chemical shift (Δδ) = δ_obs - δ_ref.

    • The Acceptor Number is calculated using the formula: AN = 2.21 × Δδ.[5]

Safety Precautions: Trialkylaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety glasses, and gloves, must be worn.

Conclusion

The Lewis acidity of trialkylaluminum compounds is a critical parameter influencing their reactivity. While a definitive, directly comparative quantitative dataset is elusive in the current literature, a clear qualitative trend emerges: Lewis acidity decreases with increasing steric bulk of the alkyl groups (TMA > TEA > TIBA). For researchers requiring precise quantitative comparisons, it is recommended to determine the Acceptor Numbers under consistent experimental conditions using the Gutmann-Beckett method as outlined. Future computational studies providing a systematic comparison of the Fluoride Ion Affinities for these fundamental organoaluminum reagents would be of significant value to the scientific community.

References

A Comparative Guide to the Efficiency of Trioctylaluminum and Other Alkylaluminums as Scavengers in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymerization processes, the choice of a scavenger is critical to ensure catalyst efficiency and desired polymer properties. Alkylaluminums are widely employed as scavengers to remove impurities, such as water, oxygen, and other polar compounds, that can deactivate sensitive polymerization catalysts. This guide provides an objective comparison of the performance of trioctylaluminum (TOA) with other common alkylaluminums, namely trimethylaluminum (TMA), triethylaluminum (TEA), and triisobutylaluminum (TIBA), supported by available data and a detailed experimental protocol for performance evaluation.

Mechanism of Alkylaluminum Scavengers

Alkylaluminums function as scavengers by reacting with impurities that possess active protons, such as water, or with Lewis basic impurities that can coordinate to and poison the catalyst's active sites. The general reaction with water is as follows:

AlR₃ + H₂O → R₂AlOH + RH R₂AlOH + AlR₃ → R₂Al-O-AlR₂ + RH

This process effectively neutralizes harmful impurities, protecting the polymerization catalyst. The efficiency of this scavenging action is influenced by the steric and electronic properties of the alkyl groups attached to the aluminum center.

Scavenging_Mechanism cluster_impurities Impurities cluster_scavenger Scavenger cluster_reaction Scavenging Reaction cluster_products Byproducts cluster_catalyst Catalyst Protection Water H₂O Reaction Reaction & Neutralization Water->Reaction Oxygen O₂ Oxygen->Reaction Other Other Polar Impurities Other->Reaction Alkylaluminum Alkylaluminum (e.g., TOA) Alkylaluminum->Reaction Byproducts Inert Byproducts (e.g., Aluminoxanes) Reaction->Byproducts Forms Catalyst Active Polymerization Catalyst Reaction->Catalyst Protects

Comparative Performance of Alkylaluminums

The selection of an appropriate alkylaluminum scavenger depends on a balance of reactivity, steric hindrance, and its influence on the polymerization kinetics and final polymer properties.

AlkylaluminumKey CharacteristicsImpact on Polymerization
This compound (TOA) High molecular weight, lower reactivity compared to smaller alkyls, good solubility in aliphatic solvents.Often results in polymers with higher molecular weight and narrower molecular weight distribution due to reduced chain transfer reactions. Its lower reactivity can be advantageous in preventing side reactions with the catalyst or monomer.
Trimethylaluminum (TMA) Highly reactive and pyrophoric, small steric profile.Can be an aggressive scavenger but may also act as a potent chain transfer agent, leading to lower molecular weight polymers. Its high reactivity can sometimes lead to undesirable side reactions.
Triethylaluminum (TEA) More reactive than TOA but less so than TMA, commonly used.Can have a deactivating effect on some catalyst systems. It is a more significant chain transfer agent than bulkier alkylaluminums, which can be used to control polymer molecular weight.
Triisobutylaluminum (TIBA) Bulkier alkyl groups compared to TEA, offering significant steric hindrance.Generally leads to polymers with higher molecular weight and can improve catalyst activity in some systems.[1] Its steric bulk is thought to limit chain transfer reactions. In some cases, TIBA is considered essential for achieving high propagation rate constants.

Key Findings from Comparative Studies:

  • Impact on Catalyst Activity and Polymer Molecular Weight: The structure of the alkylaluminum significantly influences catalyst activity and the molecular weight of the resulting polymer. Bulkier alkylaluminums, such as TIBA and by extension TOA, tend to limit chain transfer reactions due to steric hindrance. This results in polymers with higher molecular weights compared to those produced using smaller alkylaluminums like TEA.[1]

  • Propagation Kinetics: In certain metallocene-catalyzed polymerizations, TIBA has been shown to be a crucial component for maintaining a high propagation rate constant (kp). Replacing TIBA with TEA has been observed to decrease the kp value, indicating a less efficient polymerization process.

  • Concentration Effects: Studies have indicated that for smaller alkylaluminums, lower concentrations can lead to higher instantaneous catalytic activity. This suggests that an excess of highly reactive, small alkylaluminums might engage in side reactions that temporarily inhibit the catalyst.

Experimental Protocol: Comparative Evaluation of Alkylaluminum Scavenger Efficiency

This protocol outlines a method for comparing the scavenging efficiency of TOA, TMA, TEA, and TIBA in a laboratory-scale olefin polymerization reaction.

Objective

To quantitatively compare the efficiency of different alkylaluminums as scavengers by measuring their impact on catalyst activity and the molecular weight of the resulting polymer in the presence of a controlled amount of impurity (e.g., water).

Materials and Equipment
  • Reactor: A temperature-controlled, stirred glass or stainless steel reactor suitable for polymerization under inert atmosphere.

  • Monomer: High-purity olefin monomer (e.g., ethylene, propylene).

  • Solvent: Anhydrous, deoxygenated polymerization-grade solvent (e.g., toluene, hexane).

  • Catalyst System: A well-defined polymerization catalyst (e.g., a metallocene or Ziegler-Natta catalyst) and cocatalyst (e.g., methylaluminoxane - MAO).

  • Scavengers: High-purity solutions of TOA, TMA, TEA, and TIBA in a suitable solvent.

  • Impurity: A standard solution of water in the polymerization solvent.

  • Analytical Equipment: Gas chromatograph (GC) for monomer uptake analysis, Gel Permeation Chromatography (GPC) for polymer molecular weight and molecular weight distribution analysis, and an appropriate method for quantifying residual water (e.g., Karl Fischer titration).

Experimental Workflow

Experimental_Workflow A Reactor Preparation (Drying and Inerting) B Solvent and Scavenger Addition A->B C Controlled Impurity Injection (e.g., Water) B->C D Equilibration (Scavenging Period) C->D E Catalyst and Cocatalyst Injection D->E F Polymerization (Constant Temperature and Pressure) E->F G Reaction Quenching F->G H Polymer Isolation and Analysis (GPC, etc.) G->H

Detailed Procedure
  • Reactor Preparation: Thoroughly clean, dry, and purge the reactor with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

  • Solvent and Scavenger Addition: Charge the reactor with the desired amount of anhydrous, deoxygenated solvent. Add a predetermined molar equivalent of the alkylaluminum scavenger to be tested (e.g., 50 µmol).

  • Controlled Impurity Injection: Inject a known amount of the water-in-solvent standard solution into the reactor to achieve a specific impurity concentration (e.g., 10 ppm).

  • Equilibration: Stir the mixture at the reaction temperature for a set period (e.g., 15 minutes) to allow the scavenger to react with the added impurity.

  • Catalyst and Cocatalyst Injection: Inject the prepared catalyst and cocatalyst solutions into the reactor to initiate polymerization.

  • Polymerization: Maintain a constant monomer pressure and reaction temperature. Monitor the rate of monomer consumption using a mass flow controller or by GC analysis of the headspace.

  • Reaction Quenching: After a predetermined reaction time, quench the polymerization by injecting a suitable agent (e.g., acidified methanol).

  • Polymer Isolation and Analysis: Precipitate the polymer, wash it thoroughly, and dry it under vacuum. Analyze the polymer yield, molecular weight (Mw), and molecular weight distribution (PDI) using GPC.

Data Analysis and Comparison

For each alkylaluminum scavenger tested, the following parameters should be determined and compared:

  • Catalyst Activity: Calculated from the polymer yield, reaction time, and catalyst amount.

  • Polymer Molecular Weight (Mw) and Polydispersity Index (PDI): Determined by GPC.

  • Monomer Conversion Rate: Monitored during the polymerization.

By comparing these metrics across experiments with different scavengers, a quantitative assessment of their relative efficiencies can be made. A more efficient scavenger will result in higher catalyst activity and potentially different polymer properties under the same impurity-challenged conditions.

Conclusion

The choice of an alkylaluminum scavenger has a significant impact on the performance of a polymerization system. While smaller, more reactive alkylaluminums like TMA and TEA can be effective, they may also lead to lower molecular weight polymers and potential side reactions. This compound (TOA), with its larger alkyl groups and consequently lower reactivity, offers a milder scavenging action that can be advantageous for producing higher molecular weight polymers and for use with sensitive catalyst systems. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to determine the optimal scavenger for their specific application, ensuring robust and reproducible polymerization outcomes.

References

Analysis of polymer properties obtained using different aluminum alkyl cocatalysts.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Polymer Properties Using Different Aluminum Alkyl Cocatalysts

For researchers, scientists, and professionals in drug development, the choice of a cocatalyst in polymerization is a critical factor that significantly influences the final properties of the polymer. Aluminum alkyls are a cornerstone of Ziegler-Natta and metallocene catalysis, acting as activators and chain transfer agents. This guide provides an objective comparison of polymer properties obtained using various aluminum alkyl cocatalysts, supported by experimental data and detailed methodologies.

Introduction to Aluminum Alkyl Cocatalysts

In the realm of olefin polymerization, aluminum alkyls are indispensable cocatalysts that work in conjunction with transition metal catalysts (like titanium or zirconium compounds) to facilitate the polymerization of monomers such as ethylene and propylene.[1][2] The most commonly employed aluminum alkyls include triethylaluminum (TEA), triisobutylaluminum (TIBA), trimethylaluminum (TMA), and methylaluminoxane (MAO).[3][4] These cocatalysts play a multifaceted role by alkylating the transition metal center, generating the active catalytic species, and influencing the polymer's molecular weight, molecular weight distribution, and microstructure.[5] The selection of a specific aluminum alkyl cocatalyst can, therefore, be a powerful tool to tailor the properties of the resulting polymer for specific applications.

Comparative Analysis of Polymer Properties

The choice of aluminum alkyl cocatalyst has a profound impact on the polymerization process and the resultant polymer characteristics. The following sections and tables summarize the key differences observed when using different aluminum alkyls.

Influence on Polymerization Activity

The steric and electronic properties of the aluminum alkyl cocatalyst directly affect the polymerization activity. Generally, the activity of the catalyst system is influenced by the cocatalyst's ability to activate the catalyst precursor and its own bulkiness which can affect diffusion to the active sites.[6]

A systematic study using a 4th generation Ziegler-Natta catalyst for ethylene homopolymerization demonstrated that the polymerization activity increased with the size of the aluminum alkyl molecule, with tridodecylaluminium (TDDA) showing the highest activity, followed by TIBA and then TEA.[3] With TEA, the activity peaked at a specific concentration and then decreased, while for TIBA and TDDA, the activity reached a plateau.[3] In ethylene/1-hexene copolymerization with a TiCl4/diester/MgCl2 catalyst, the activity was observed to decrease with an increasing content of TIBA in a TEA/TIBA mixture.[7]

Impact on Molecular Weight (Mw) and Molecular Weight Distribution (MWD)

Aluminum alkyls also function as chain transfer agents, thereby influencing the molecular weight of the polymer. The efficiency of chain transfer is dependent on the structure of the alkyl group.

For metallocene-catalyzed ethylene polymerization, the addition of TIBA typically leads to an increase in the polymer's molecular weight, whereas TEA or TMA can cause a decrease.[8] However, in metallocene/borate systems, the effects can be more complex.[8] For a SiO2-supported Ziegler-Natta catalyst, changing the cocatalyst from diethylaluminum chloride (DEAC) to triethylaluminum (TEA) resulted in a significant variation of the polyethylene's molecular weight distribution from narrow and unimodal to broad and multimodal.[9] Steric hindrance from bulkier cocatalysts can lead to higher molecular weight polymers by reducing the space for chain transfer reactions.[4]

Table 1: Effect of Aluminum Alkyl Cocatalyst on Ethylene Polymerization with a Metallocene Catalyst System

Cocatalyst (TEA/TIBA ratio)Activity (x 10^6 g/molMt·h)Mw ( kg/mol )MWD (Mw/Mn)Tm (°C)
100% TIBA3.17<5--
50/50->5Moderately Broadened-
100% TEA-<5Slightly Narrowed-

Data synthesized from a study on ansa-Zirconocene catalyzed ethylene polymerization.[8] Note: Specific values for all parameters were not available in a single consistent table in the source.

Table 2: Ethylene/1-Hexene Copolymerization with TiCl4/diester/MgCl2 Catalyst

Cocatalyst (TEA/TIBA ratio)Activity (kg PE/mol-Ti·h)1-Hexene Content in Soluble Fraction (mol%)
100/0HighLow
80/20MediumMedium
50/50LowHigh
0/100LowestHighest

Qualitative summary based on trends described in the study.[7]

Experimental Protocols

The following provides a generalized methodology for ethylene polymerization using a Ziegler-Natta catalyst with different aluminum alkyl cocatalysts, based on common practices reported in the literature.[3][8]

Materials
  • Catalyst: 4th generation Ziegler-Natta catalyst (e.g., TiCl4 supported on MgCl2).

  • Cocatalysts: Triethylaluminum (TEA), Triisobutylaluminum (TIBA), in hydrocarbon solution.

  • Monomer: Ethylene (polymerization grade).

  • Solvent: Hexane or Toluene (anhydrous).

  • Quenching Agent: Acidified ethanol.

Polymerization Procedure
  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under vacuum at an elevated temperature (e.g., 95°C) for at least 30 minutes and then purged with inert gas (e.g., nitrogen or argon).[8]

  • Solvent and Cocatalyst Addition: The reactor is cooled to the desired reaction temperature (e.g., 50°C), and the solvent (e.g., 50 mL of toluene) is introduced.[8] The desired amount of aluminum alkyl cocatalyst (TEA, TIBA, or a mixture) is then added to the reactor.[8]

  • Monomer Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 0.1 MPa), and the monomer is continuously supplied to maintain the pressure.[8]

  • Catalyst Injection and Polymerization: The Ziegler-Natta catalyst, suspended in a small amount of solvent, is injected into the reactor to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 20 minutes) under constant temperature and pressure.[8]

  • Termination and Polymer Recovery: The polymerization is terminated by adding a quenching agent (e.g., ethanol containing hydrochloric acid). The precipitated polymer is then filtered, washed with ethanol and water, and dried in a vacuum oven until a constant weight is achieved.

Polymer Characterization
  • Molecular Weight and Molecular Weight Distribution: Determined by high-temperature gel permeation chromatography (GPC).

  • Thermal Properties (Melting Point, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).[8]

Signaling Pathways and Logical Relationships

The selection of an aluminum alkyl cocatalyst initiates a cascade of events that determine the final polymer properties. The following diagram illustrates this logical relationship.

PolymerPropertiesWorkflow cluster_input Inputs cluster_process Polymerization Process cluster_output Polymer Properties Cocatalyst Aluminum Alkyl Cocatalyst (e.g., TEA, TIBA, MAO) Activation Catalyst Activation Cocatalyst->Activation ChainTransfer Chain Transfer Cocatalyst->ChainTransfer Chain Transfer Agent Catalyst Catalyst System (Ziegler-Natta or Metallocene) Catalyst->Activation Monomer Monomer (e.g., Ethylene) Propagation Chain Propagation Monomer->Propagation Activation->Propagation Active Sites Activity Polymerization Activity Activation->Activity Propagation->ChainTransfer Growing Polymer Chain MW Molecular Weight (Mw) Propagation->MW Microstructure Microstructure / Crystallinity Propagation->Microstructure ChainTransfer->MW MWD Molecular Weight Distribution (MWD) ChainTransfer->MWD

Caption: Logical workflow of cocatalyst influence on polymer properties.

Conclusion

The choice of aluminum alkyl cocatalyst is a critical parameter in tailoring the properties of polyolefins. Triethylaluminum (TEA) and triisobutylaluminum (TIBA) represent two of the most common choices, each imparting distinct characteristics to the final polymer. While TEA is often associated with higher activity in certain systems, TIBA can be utilized to achieve higher molecular weights. The use of cocatalyst mixtures provides a further avenue for fine-tuning polymer properties. The data and methodologies presented in this guide offer a foundational understanding for researchers to make informed decisions in the design and synthesis of polymers with desired performance characteristics.

References

Safety Operating Guide

Proper Disposal of Trioctylaluminum: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of trioctylaluminum, ensuring the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the safe management of reactive chemical waste is paramount. This compound, a pyrophoric and water-reactive organoaluminum compound, demands meticulous disposal procedures to mitigate risks of fire, explosion, and chemical burns. This guide provides essential, immediate safety and logistical information, including operational and disposal plans in a procedural, step-by-step format.

Immediate Safety Considerations

This compound reacts violently with water and ignites spontaneously upon exposure to air. It is corrosive and can cause severe burns to the skin and eyes.[1][2] All handling and disposal operations must be conducted in a controlled environment by trained personnel.

Key Hazards:

  • Pyrophoric: Catches fire spontaneously if exposed to air.[2]

  • Water-Reactive: Reacts violently with water, releasing flammable gases that may ignite spontaneously.[1][2]

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE Item Specification
Gloves Rubber, neoprene, or nitrile gloves.[3]
Eye Protection Full face shield with chemical workers' goggles.[3]
Lab Coat Flame-resistant lab coat.

| Additional | An eyewash and emergency shower must be readily available.[3] |

Step-by-Step Disposal Procedure: Laboratory Scale Quenching

For small quantities of unwanted this compound, a careful quenching process is required to deactivate the reagent before it can be managed as hazardous waste. This procedure must be performed under an inert atmosphere in a fume hood.[1][4] Working alone during this procedure is strictly prohibited. [5]

Experimental Protocol:

  • Preparation and Dilution:

    • Transfer the this compound solution to a Schlenk flask or a round-bottom flask equipped with a stir bar and a vacuum adapter.[1]

    • Dilute the this compound significantly with an unreactive, high-boiling solvent such as toluene or hexane.[1][4] The final concentration should ideally be less than 5% by weight.[5] This step is crucial for controlling the reaction's exothermicity.

    • Establish an inert atmosphere in the flask using nitrogen or argon, with an oil bubbler to vent any evolved gases safely.[1]

  • Cooling:

    • Place the flask in a cooling bath, such as an ice-water bath (0°C) or a dry ice/acetone bath (-78°C), and begin stirring.[1][4]

  • Sequential Quenching:

    • Step 3a: Isopropanol Addition: Slowly and cautiously add isopropanol dropwise to the cooled, stirred solution using a syringe or an addition funnel.[1][3][4] The rate of addition should be controlled to keep the reaction from becoming too vigorous (i.e., excessive bubbling or temperature increase).[5] Continue adding isopropanol until the evolution of gas ceases.[1]

    • Step 3b: Methanol Addition: After the reaction with isopropanol has subsided, slowly add methanol in the same dropwise manner.[3][4] Methanol is more reactive and will quench any remaining, more resilient pyrophoric material.[3]

    • Step 3c: Water Addition: Once the addition of methanol no longer produces a reaction, add water with extreme caution, one drop at a time.[1][3] This final step ensures all reactive material is hydrolyzed.

  • Final Neutralization and Waste Collection:

    • After the complete addition of water, allow the mixture to slowly warm to room temperature and stir for at least six additional hours to ensure the reaction is complete.[1]

    • While still under an inert atmosphere, neutralize the solution by adding citric or acetic acid.[1]

    • The resulting solution should be collected in a clearly labeled hazardous waste container.

  • Final Disposal:

    • Dispose of the quenched material as hazardous waste through a licensed and approved waste disposal company.[6] The recommended final disposal method for the original compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

The logical workflow for this procedure is illustrated below.

Trioctylaluminum_Disposal cluster_prep Preparation cluster_quench Quenching cluster_final Final Steps A Transfer to Flask B Dilute with Inert Solvent (e.g., Toluene) A->B C Establish Inert Atmosphere (N2 or Ar) B->C D Cool Flask to 0°C or -78°C C->D E Slowly Add Isopropanol D->E F Slowly Add Methanol E->F G Cautiously Add Water F->G H Warm to Room Temperature and Stir G->H I Neutralize Solution H->I J Collect as Hazardous Waste I->J K Dispose via Licensed Company J->K

Caption: Workflow for the safe quenching and disposal of this compound.

Spill Management

In the event of a this compound spill, immediate and correct action is critical.

Spill Management StepAction
1. Evacuation & Alerting Evacuate the immediate spill area and alert colleagues and safety personnel.
2. Extinguishing Media DO NOT USE WATER. [3][7] Use a Class D fire extinguisher, dry chemical powder, lime, sand, or soda ash to cover the spill.[3]
3. Containment Prevent the material from entering drains.[6]
4. Cleanup After the material has decomposed or the fire is out, sweep the material into a suitable container for disposal.[3][7] Do not use combustible materials like paper towels for cleanup.
5. Decontamination Clean the affected area thoroughly.

Large Quantities and Unused Product

For larger quantities of this compound or unopened containers that are no longer needed, do not attempt to quench them in the lab. The most favorable course of action is to offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material should be clearly labeled, and the disposal company must be informed of its pyrophoric and water-reactive nature.[3]

By adhering to these stringent protocols, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trioctylaluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Trioctylaluminum (TOA). Adherence to these procedural guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.

This compound is a highly reactive and hazardous chemical that demands meticulous handling in a controlled laboratory environment. It is pyrophoric, reacting violently with water and air, and can cause severe burns to the skin and eyes.[1][2][3] The following protocols are designed to mitigate these risks and ensure safe operational conduct.

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Full face shield worn over chemical splash goggles.[4]
Hand Protection Chemically resistant gloves (e.g., rubber, neoprene, or nitrile).[4] Inspect for tears or punctures before each use.
Body Protection A flame-retardant lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is required.
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[4] If exposure exceeds the threshold limit value (TLV), a NIOSH-approved organic vapor respirator is necessary.[4]
Footwear Closed-toe shoes are required at all times in the laboratory.
Emergency First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] For minor contact, flush with water, then wash with soap and water.[4]
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. If the individual is conscious, give one full cup of water to dilute the ingested material. Seek immediate medical attention.[1][4]

Operational Plan: Step-by-Step Handling of this compound

A systematic approach is essential for the safe handling of this reactive compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and functional.[1][4]

  • Work under an inert atmosphere (e.g., nitrogen or argon) in a glove box or sealed system.[4]

  • Keep the work area dry and free of water sources.

  • Remove all flammable materials from the vicinity.[4]

  • Use non-sparking tools and explosion-proof equipment.[1]

2. Handling the Chemical:

  • Weighing: Conduct all weighing of this compound within a chemical fume hood or glovebox.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • General Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Store under an inert gas, such as nitrogen.[1]

  • Keep away from sources of ignition, heat, and moisture.[5]

  • Store in a flammables-area and corrosives-area that is also a water-free area.[1]

4. Spill Response:

  • In case of a spill, cover with dry chemical extinguishing powder, lime, sand, or soda ash.[4] Do not use water. [4]

  • Remove all sources of ignition.

  • Allow time for the material to decompose or the fire to burn out before sweeping the material into a suitable container for disposal.[4]

5. Fire Emergency:

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Do not use water.

  • Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Treatment: Unused this compound should be treated under anhydrous conditions to prevent violent reactions. This can be achieved by reacting it with an anhydrous hydrolysis agent, such as calcium hydroxide, to form aluminum compounds suitable for landfill.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

  • RCRA Hazardous Waste: this compound is considered a RCRA hazardous waste due to its ignitability and reactivity.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal.

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trioctylaluminum
Reactant of Route 2
Reactant of Route 2
Trioctylaluminum

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.